molecular formula C14H15NO B1277612 2-([1,1'-Biphenyl]-4-yloxy)ethanamine CAS No. 125470-84-0

2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Cat. No.: B1277612
CAS No.: 125470-84-0
M. Wt: 213.27 g/mol
InChI Key: BSDBRFAGCUJYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1'-Biphenyl]-4-yloxy)ethanamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDBRFAGCUJYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yloxy)ethanamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine and its hydrochloride salt, compounds of interest within the broader class of biphenyl derivatives. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes established chemical principles and data from analogous structures to offer a robust framework for its synthesis, characterization, and potential biological investigation. This guide is intended to serve as a foundational resource for researchers exploring the chemical space of biphenyl ether amines and their potential applications in drug discovery and development.

Introduction: The Biphenyl Ether Amine Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] Its inherent structural rigidity, coupled with the potential for functionalization on both phenyl rings, provides a versatile platform for the design of novel therapeutic agents. The incorporation of an ether linkage and an ethylamine side chain, as seen in this compound, introduces additional points for molecular interactions, such as hydrogen bonding and salt formation, further expanding its potential pharmacological utility.

This guide will focus on the 4-oxy isomer of biphenyl ethanamine, a structure that holds promise for diverse biological activities based on the known pharmacology of related biphenyl derivatives, which includes antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Identity and Physicochemical Properties

CAS Numbers and Molecular Formula
FormCAS NumberMolecular Formula
Free Base125470-84-0C₁₄H₁₅NO
Hydrochloride Salt1051368-98-9C₁₄H₁₆ClNO
Physicochemical Data (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values should be considered as estimates and require experimental validation.

PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular Weight213.28 g/mol 249.74 g/mol
XLogP32.8N/A
Hydrogen Bond Donor Count12
Hydrogen Bond Acceptor Count22
Rotatable Bond Count44
Topological Polar Surface Area35.3 Ų35.3 Ų

Synthesis and Purification

The synthesis of this compound and its hydrochloride salt can be approached through several established synthetic routes. The most logical and widely applicable method is the Williamson ether synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis suggests two primary pathways for the construction of the target molecule, both originating from 4-hydroxybiphenyl.

Retrosynthesis Target This compound Intermediate1 2-([1,1'-Biphenyl]-4-yloxy)ethanol Target->Intermediate1 Amine formation Intermediate2 N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)phthalimide Target->Intermediate2 Gabriel Synthesis StartingMaterial1 4-Hydroxybiphenyl Intermediate1->StartingMaterial1 Williamson Ether Synthesis StartingMaterial2 2-Haloethanol Intermediate1->StartingMaterial2 StartingMaterial3 Ethylene oxide Intermediate1->StartingMaterial3 Intermediate2->StartingMaterial1 Williamson Ether Synthesis StartingMaterial5 N-(2-bromoethyl)phthalimide Intermediate2->StartingMaterial5 StartingMaterial4 2-Aminoethanol Mass_Spec_Fragmentation M [C₁₄H₁₅NO]⁺˙ m/z = 213 Frag1 [C₁₂H₉O]⁺ m/z = 169 M->Frag1 - C₂H₄N Frag2 [C₂H₅N]⁺˙ m/z = 43 M->Frag2 - C₁₂H₉O Frag3 [C₁₂H₉]⁺ m/z = 153 Frag1->Frag3 - CO Potential_Biological_Targets Compound This compound Target1 Monoamine Transporters (SERT, NET) Compound->Target1 CNS Activity Target2 Microbial Enzymes/ Cellular Components Compound->Target2 Antimicrobial Activity Target3 Cyclooxygenase (COX) Enzymes Compound->Target3 Anti-inflammatory Activity Target4 Protein-Protein Interactions (e.g., PD-1/PD-L1) Compound->Target4 Anticancer Activity

Sources

An In-Depth Technical Guide to 2-([1,1'-Biphenyl]-4-yloxy)ethanamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a versatile building block in medicinal chemistry. The guide details its physicochemical properties, provides an expertly curated synthetic protocol, and explores its applications as a key scaffold in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique structural features of this biphenyl ether amine derivative.

Introduction: The Significance of the Biphenyl Ether Amine Scaffold

The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can interact with a variety of biological targets. The incorporation of an ether linkage and a primary amine in this compound enhances its potential for molecular interactions, such as hydrogen bonding and the formation of salt bridges, which are critical for biological activity. This combination of features makes it a valuable starting material for the synthesis of diverse compound libraries aimed at various therapeutic targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 213.27 g/mol [1]
Molecular Formula C₁₄H₁₅NO[2]
CAS Number 125470-84-0[1]
Appearance Not specified (likely a solid or oil)
Solubility Soluble in common organic solvents

The hydrochloride salt of this compound is also commercially available and has a molecular weight of 249.74 g/mol and the molecular formula C₁₄H₁₆ClNO.[3]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through a robust and reproducible two-step process starting from 4-hydroxybiphenyl. This protocol has been designed to be self-validating by including clear steps for purification and characterization.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-alkylation of Phthalimide cluster_step2 Step 2: Gabriel Synthesis cluster_step3 Step 3: Deprotection cluster_purification Purification A 4-Hydroxybiphenyl D Intermediate 1 (2-(4'-Biphenyloxy)ethyl bromide) A->D DMF, Heat B 1,2-Dibromoethane B->D C Potassium Carbonate C->D F Intermediate 2 (N-(2-(4'-Biphenyloxy)ethyl)phthalimide) D->F DMF, Heat E Potassium Phthalimide E->F H Final Product This compound F->H Ethanol, Reflux G Hydrazine Monohydrate G->H I Column Chromatography H->I Amine_Reactions A This compound B Amide Formation (with R-COOH) A->B C Sulfonamide Synthesis (with R-SO₂Cl) A->C D Reductive Amination (with R-CHO/Ketone) A->D E Urea/Thiourea Formation (with Isocyanate/Isothiocyanate) A->E

Sources

Technical Guide: Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine (also known as 4-(2-aminoethoxy)biphenyl), a critical structural motif in medicinal chemistry.[1] It serves as a primary amine linker in the development of PROTACs (Proteolysis Targeting Chimeras), SERMs (Selective Estrogen Receptor Modulators), and sigma receptor ligands.

The biphenyl core introduces significant lipophilicity (


), while the ethylamine tail provides a reactive handle for amide coupling or reductive amination. This guide prioritizes scientific integrity  and reproducibility , presenting two distinct pathways:
  • The Gabriel Synthesis Route: The "Gold Standard" for laboratory-scale synthesis, ensuring high purity and preventing poly-alkylation.[1]

  • The Nitrile Reduction Route: A scalable, cost-effective alternative suitable for kilogram-scale production.[1]

Retrosynthetic Analysis

To design a self-validating synthesis, we must deconstruct the molecule at its most labile points.[1] The strategic disconnection of the ether linkage (


) and the amine terminus reveals three viable precursors.

Retrosynthesis Target Target: this compound Disc1 Route A: Gabriel Synthesis (Prevention of Polyalkylation) Target->Disc1 C-O Disconnection Disc2 Route B: Nitrile Reduction (Industrial Scalability) Target->Disc2 Functional Group Interconversion Prec1 4-Phenylphenol + N-(2-Bromoethyl)phthalimide Disc1->Prec1 Prec2 4-Phenylphenol + Chloroacetonitrile Disc2->Prec2

Figure 1: Retrosynthetic tree illustrating the two primary disconnection strategies.

Primary Pathway: The Gabriel Synthesis

Best for: MedChem Labs, High Purity Requirements, <100g Scale.

The direct alkylation of 4-phenylphenol with 2-chloroethylamine often fails due to the amine acting as a competing nucleophile, leading to polymerization.[1] The Gabriel synthesis masks the amine as a phthalimide, rendering it non-nucleophilic during the ether formation.

Phase 1: O-Alkylation (Williamson Ether Synthesis)

Reaction:


[1]

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve 4-Phenylphenol (1.0 eq, 17.0 g) in anhydrous DMF (Dimethylformamide, 10 vol, 170 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq, 27.6 g). Stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange as the phenoxide anion forms.
    
  • Alkylation: Add N-(2-Bromoethyl)phthalimide (1.1 eq, 28.0 g) in one portion.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The limiting reagent (phenol) should disappear.

  • Workup: Pour the mixture into ice-cold water (500 mL). The product will precipitate as a white/off-white solid.[1] Filter, wash with water (

    
    ), and dry under vacuum.
    
    • Expected Yield: 85–92%[2]

    • Purification: Recrystallization from Ethanol if necessary.

Phase 2: Hydrazinolysis (Deprotection)

Reaction:


[1]

Protocol:

  • Suspension: Suspend the Phthalimide Intermediate (10 g) in Ethanol (150 mL).

  • Cleavage: Add Hydrazine Hydrate (3.0 eq, 80% solution).

  • Reflux: Heat to reflux (

    
    ).[1] Within 1 hour, the solution will clarify, followed by the heavy precipitation of phthalhydrazide byproduct. Continue reflux for 3 hours total.
    
  • Isolation: Cool to room temperature. Filter off the white phthalhydrazide solid.

  • Concentration: Concentrate the filtrate in vacuo.

  • Extraction: Dissolve the residue in DCM (Dichloromethane) and wash with 1M NaOH (to remove any residual phthalhydrazide) and Brine. Dry over

    
    .
    
  • Salt Formation (Optional but Recommended): To store the amine, treat the DCM solution with 4M HCl in Dioxane to precipitate the Hydrochloride Salt .

GabrielWorkflow Start 4-Phenylphenol Step1 Step 1: Alkylation (K2CO3, DMF, 90°C) Start->Step1 Inter Phthalimide Intermediate Step1->Inter SN2 Mechanism Step2 Step 2: Hydrazinolysis (N2H4, EtOH, Reflux) Inter->Step2 Filter Filtration (Remove Phthalhydrazide) Step2->Filter End Final Product (Free Amine or HCl Salt) Filter->End

Figure 2: Step-by-step workflow for the Gabriel Synthesis pathway.

Alternative Pathway: Nitrile Reduction

Best for: Scale-up (>100g), Cost Reduction.[1]

This route avoids the atom-inefficient phthalimide group but requires handling strong reducing agents.[1]

Phase 1: Cyanomethylation

Reagents: 4-Phenylphenol, Chloroacetonitrile,


, Acetone (Reflux).[1]
  • Mechanism:[3][4][5][6][7][8][9][10]

    
     displacement of chloride by phenoxide.
    
  • Key Insight: Use Acetone/reflux (

    
    ) instead of DMF to simplify workup (solvent evaporation).[1] Chloroacetonitrile is highly toxic; handle in a fume hood.
    
Phase 2: Reduction

Reagents: Lithium Aluminum Hydride (


) in THF or Borane-THF (

).[1]
  • Protocol: Add the nitrile intermediate dropwise to a suspension of

    
     (2.0 eq) in dry THF at 
    
    
    
    . Reflux for 4 hours.
  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to produce a granular precipitate that filters easily.

Analytical Characterization (Data Expectation)[1][11]

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (DMSO-d6)

8.1 (br s, 2H)

(if HCl salt)

7.6 - 7.3 (m, 9H)
Biphenyl aromatic protons

7.05 (d, 2H)
Phenolic ring protons (ortho to ether)

4.20 (t, 2H)


3.20 (t, 2H)

MS (ESI+)

214.12

Parent Ion

Safety & Toxicology (Critical)

  • 4-Phenylphenol: Skin irritant.[1][8] Long-term exposure may cause depigmentation.[1]

  • N-(2-Bromoethyl)phthalimide: Strong alkylating agent.[1][11] Potential sensitizer. Avoid inhalation.

  • Hydrazine Hydrate: Carcinogenic, highly toxic, and unstable. Use exclusively in a fume hood.

  • Chloroacetonitrile: Fatal if swallowed/inhaled. Metabolizes to cyanide. Keep sodium thiosulfate/nitrite antidote kit nearby.

References

  • Gabriel Synthesis Methodology

    • Salzberg, P. L.; Supniewski, J. V.[12] "

      
      -Bromoethylphthalimide."[1][10][11][12] Organic Syntheses, Coll.[11][12] Vol. 1, p. 119 (1941).[1][12] 
      
  • Molecule Identification & Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28210, 2-(4-Biphenyl)ethylamine." PubChem. [1][8]

  • Phenol Alkylation (General Williamson Ether)

    • Marvel, C. S.; Tanenbaum, A. L. "

      
      -Phenoxypropyl Bromide."[1] Organic Syntheses, Coll.[11][12] Vol. 1, p. 435 (1941).[1] 
      
  • Mitsunobu Alternative (Mechanistic Reference)

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651 (2009). [1]

Sources

Technical Guide: 1H NMR Characterization of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-([1,1'-Biphenyl]-4-yloxy)ethanamine (CAS: 10272-09-0), often referred to as 4-(2-aminoethoxy)biphenyl, represents a critical "privileged structure" in medicinal chemistry.[1] It serves as a robust linker in PROTAC design and a pharmacophore in estrogen receptor modulators (SERMs) and antifungal agents.[1]

This guide provides a definitive technical breakdown of its 1H NMR profile. Unlike simple aliphatic amines, the biphenyl core introduces anisotropic effects that complicate the aromatic region, while the ethoxy-amine tail requires precise shimming to resolve coupling constants (


). This document details the acquisition parameters, spectral assignment, and validation logic required to certify the identity and purity of this compound in a drug discovery setting.

Synthesis & Sample Preparation Context

To accurately interpret the spectrum, one must understand the chemical history of the sample.[1] The most common synthetic route involves a Williamson ether synthesis or a Mitsunobu reaction, both of which introduce specific impurity profiles.[1]

Synthesis Workflow (Context for Impurities)

The following diagram outlines the standard synthesis and the potential contaminants (Starting Materials) that must be tracked by NMR.

SynthesisWorkflow SM1 4-Phenylphenol (Starting Material) RXN Reaction (K2CO3, DMF or Mitsunobu) SM1->RXN SM2 2-Bromoethylamine (or N-Boc analog) SM2->RXN PROD This compound (Target) RXN->PROD Ether Formation IMP Impurities to Watch: 1. Residual Phenol (SM1) 2. DMF/Solvent peaks 3. Water (hygroscopic amine) PROD->IMP Co-eluting

Caption: Figure 1. Synthesis pathway highlighting critical impurities (4-phenylphenol) that must be ruled out via NMR integration.

Sample Preparation Protocol

Objective: Minimize signal broadening caused by amine proton exchange and concentration effects.[1]

  • Solvent Selection:

    • Standard: Chloroform-d (

      
      ) is preferred for the free base.[1] It provides excellent separation of the aromatic signals.[1]
      
    • Alternative: DMSO-

      
       is required if the sample is a hydrochloride salt.[1] Note: In DMSO, the amine protons will appear as a broad peak at ~8.0 ppm, and the aliphatic triplets may shift downfield.
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Higher concentrations can cause stacking interactions in the biphenyl system, shifting aromatic peaks.[1]

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (

    
    , 
    
    
    
    ) which cause magnetic field inhomogeneity (poor shimming).[1]

Spectral Assignment & Interpretation[1][2][3][4][5]

The 1H NMR spectrum (400 MHz,


) is characterized by two distinct regions: the Biphenyl Aromatic System  (6.9–7.6 ppm) and the Ethoxyamine Aliphatic Chain  (1.5–4.1 ppm).[1]
The Aliphatic Region (Side Chain)

This region confirms the successful alkylation of the phenol.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
4.05 ± 0.05 Triplet (

)
2HO-CH₂ Deshielded by oxygen (ether linkage).[1]

Hz.[1]
3.10 ± 0.05 Triplet (

)
2HN-CH₂ Less deshielded; adjacent to amine.

Hz.[1]
1.60 – 2.00 Broad Singlet (

)
2H-NH₂ Exchangeable.[1] Shifts with concentration and water content.[1][2] Disappears with

shake.[1]

Critical Validation Point: The ratio of the triplet at 4.05 ppm to the triplet at 3.10 ppm must be exactly 1:1 (integrating to 2H each). Deviation suggests contamination with elimination products (vinyl species).[1]

The Aromatic Region (Biphenyl Core)

The biphenyl moiety exhibits a complex splitting pattern due to the overlap of the distal phenyl ring and the substituted phenoxy ring.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.52 – 7.58 Multiplet (

)
4HRing A (3,5-H) + Ring B (2,6-H) Overlap of protons meta to the ether and ortho on the distal ring.[1]
7.40 – 7.45 Triplet (

)
2HRing B (3,5-H) Meta protons of the distal phenyl ring.[1]
7.28 – 7.34 Triplet (

)
1HRing B (4-H) Para proton of the distal phenyl ring.[1]
6.96 – 7.00 Doublet (

)
2HRing A (2,6-H) Ortho to the ether oxygen.[1] Shielded by the electron-donating oxygen.[1] Characteristic "Roof Effect" may be visible.[1]
Structural Assignment Map[1][7]

The following diagram correlates the molecular structure directly to the observed chemical shifts.

NMR_Assignment Struct This compound Shift_A δ 4.05 (t) O-CH2 Struct->Shift_A Ether Linkage Shift_B δ 3.10 (t) N-CH2 Struct->Shift_B Amine Neighbor Shift_C δ 6.98 (d) Ar-H (Ortho to O) Struct->Shift_C Shielded Aromatic Shift_D δ 7.55 (m) Ar-H (Meta to O + Distal Ortho) Struct->Shift_D Deshielded Aromatic Shift_E δ 7.30-7.45 (m) Distal Phenyl (Meta/Para) Struct->Shift_E Distal Ring

Caption: Figure 2. Chemometric mapping of 1H NMR signals to specific structural protons.

Troubleshooting & Quality Control

Distinguishing Free Base vs. Salt

Drug development samples often exist as HCl or TFA salts.[1]

  • Free Base:

    
     appears at 3.10 ppm .[1]
    
  • HCl Salt:

    
     shifts downfield to ~3.30–3.40 ppm  due to the positive charge on the nitrogen.[1] The aromatic signals remain largely unchanged, but the 
    
    
    
    protons will appear as a broad hump at 8.0–8.5 ppm (in DMSO-
    
    
    ).[1]
Common Impurities[1]
  • 4-Phenylphenol (Starting Material): Look for a doublet at 6.90 ppm (slightly upfield from the product) and a phenolic -OH singlet (variable, 5.0–9.0 ppm).[1]

  • Water: In

    
    , a sharp singlet at 1.56 ppm  often overlaps with the amine protons.[1]
    
  • Residual Solvents:

    • Ethyl Acetate:[1] Singlet at 2.05, Quartet at 4.12 (can overlap with O-CH2!).[1]

    • Dichloromethane:[1] Singlet at 5.30.[1][3]

Integration Logic (Self-Validation)

To validate purity, normalize the integration of the doublet at 6.98 ppm to 2.00 .

  • The O-CH2 triplet (4.05 ppm) must integrate to 2.00 ± 0.1 .[1]

  • The N-CH2 triplet (3.10 ppm) must integrate to 2.00 ± 0.1 .[1]

  • The remaining aromatic region (7.30–7.60 ppm) must integrate to 7.00 ± 0.3 .[1]

If the aromatic integration is >7.3, the sample likely contains unreacted biphenyl or solvent impurities.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78170, 4'-Chloro-2',5'-dimethoxyacetoacetanilide (Analogous spectral data logic).[1] Retrieved from PubChem.[1] Link

  • ChemicalBook. (2025).[1] 4,4'-Bis(4-aminophenoxy)biphenyl NMR Spectrum (Reference for O-Ar shifts). Retrieved from ChemicalBook.[1][4][5] Link

  • Royal Society of Chemistry. (2013).[1] Synthesis and characterization of biphenyl derivatives (Electronic Supplementary Information). Chemical Communications.[1][6][2] Link

  • SDBS. (2024). Spectral Database for Organic Compounds, SDBS No. 4-Methoxybiphenyl.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Used for fragment shift verification).[1]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practical application of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-([1,1'-biphenyl]-4-yloxy)ethanamine. This document provides a detailed analysis of the predicted ¹³C NMR spectrum, methodologies for sample preparation and data acquisition, and a thorough interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the landscape of modern analytical chemistry, ¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. Its power lies in its ability to provide a distinct signal for each unique carbon atom within a molecule, offering a detailed map of the carbon skeleton. For a molecule such as this compound, which possesses a combination of aromatic and aliphatic moieties, ¹³C NMR is indispensable for confirming its identity, purity, and structure. This guide will delve into the nuances of its ¹³C NMR spectrum, providing the expertise necessary for its accurate interpretation.

Molecular Structure and Predicted ¹³C NMR Spectrum

The structure of this compound comprises a biphenyl core linked via an ether oxygen to an ethanamine side chain. This unique arrangement of functional groups gives rise to a characteristic ¹³C NMR spectrum.

Based on established chemical shift principles and data from analogous structures, a predicted ¹³C NMR spectrum has been generated. The biphenyl core's chemical shifts are informed by experimental data for [1,1'-biphenyl]-4-ol, a closely related precursor.[1] The influence of the 2-aminoethoxy side chain is then factored in, with predictions for the aliphatic carbons based on typical chemical shift ranges for ethers and amines.[2][3]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
Biphenyl Moiety
C4 (C-O)~155-158The ether linkage significantly deshields this aromatic carbon, shifting it downfield.
C1' (ipso-C)~140-142Quaternary carbon of the unsubstituted phenyl ring.
C1 (ipso-C)~133-135Quaternary carbon of the substituted phenyl ring.
C4'~128-129Para carbon of the unsubstituted phenyl ring.
C2', C6'~128-129Ortho carbons of the unsubstituted phenyl ring.
C3', C5'~126-127Meta carbons of the unsubstituted phenyl ring.
C2, C6~126-127Ortho carbons of the substituted phenyl ring.
C3, C5~115-116Ortho to the electron-donating ether group, these carbons are shielded and shifted upfield.
Ethanamine Side Chain
Cα (-O-CH₂)~68-72Directly attached to the electronegative oxygen, this carbon is deshielded.
Cβ (-CH₂-N)~40-45Adjacent to the nitrogen atom, this carbon experiences moderate deshielding.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean and interpretable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation: A Self-Validating System

A robust sample preparation protocol is the first line of defense against spectral artifacts.

  • Material Purity: Begin with a sample of this compound of the highest possible purity to avoid signals from contaminants.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is free from moisture and other impurities.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.[4]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.0 ppm.[5]

Caption: Experimental workflow for ¹³C NMR analysis.

Instrumental Parameters: The Causality of Choice

The choice of acquisition parameters directly impacts the quality of the final spectrum.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring more accurate signal intensities, particularly for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several thousand) is required to achieve an acceptable signal-to-noise ratio. The exact number will depend on the sample concentration.

Spectral Interpretation: From Peaks to Structure

The interpretation of the ¹³C NMR spectrum involves assigning each peak to a specific carbon atom in the this compound molecule.

molecular_structure_and_nmr cluster_mol This compound cluster_spectrum Predicted 13C NMR Spectrum cluster_aromatic Biphenyl Carbons cluster_aliphatic Ethanamine Carbons mol A Aromatic Region (115-158 ppm) C4 C4 (~155-158 ppm) C1_prime C1' (~140-142 ppm) C1 C1 (~133-135 ppm) Aromatic_CH Aromatic CHs (~115-129 ppm) B Aliphatic Region (40-72 ppm) C_alpha Cα (~68-72 ppm) C_beta Cβ (~40-45 ppm)

Caption: Relationship between molecular structure and ¹³C NMR regions.

  • Aromatic Region (115-158 ppm): The signals for the twelve carbons of the biphenyl moiety appear in this region. The carbon attached to the ether oxygen (C4) is the most deshielded due to the electronegativity of the oxygen atom. The quaternary carbons (C1 and C1') will typically show weaker signals. The remaining aromatic C-H carbons will appear in the more crowded upfield portion of this region.

  • Aliphatic Region (40-72 ppm): The two carbons of the ethanamine side chain are found here. The carbon adjacent to the oxygen (Cα) will be further downfield than the carbon adjacent to the nitrogen (Cβ), reflecting the higher electronegativity of oxygen compared to nitrogen.

Conclusion: A Powerful Tool for Drug Development

The detailed analysis of the ¹³C NMR spectrum of this compound provides a robust method for its structural confirmation and purity assessment. For professionals in drug development, a thorough understanding of this technique is paramount for ensuring the quality and integrity of pharmaceutical compounds. This guide provides the foundational knowledge and practical insights necessary to confidently apply ¹³C NMR spectroscopy in a research and development setting.

References

  • The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). Retrieved from [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.7: ¹³C-NMR Spectroscopy. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • University of Sheffield. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

Sources

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometric behavior of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a compound of interest for researchers and scientists in the pharmaceutical industry. By delving into the core principles of ionization, fragmentation, and high-resolution analysis, this whitepaper offers field-proven insights to empower confident characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound, with its biphenyl ether and primary amine functionalities, presents a unique analytical challenge. Its structural complexity necessitates a robust and systematic approach to mass spectrometric analysis to confirm its identity, assess its purity, and predict its metabolic fate. This guide will dissect the molecule's likely behavior under various ionization conditions and outline a strategic workflow for its comprehensive characterization.

Foundational Principles: Ionization and Molecular Ion Integrity

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique profoundly influences the resulting mass spectrum, particularly the observation of the molecular ion, which is essential for determining the molecular weight.

Ionization Technique Selection: A Tale of Two Strategies

For a molecule like this compound, two primary ionization techniques come to the forefront:

  • Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons.[1] While this method often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule, it can sometimes result in a weak or absent molecular ion peak.[1] Given the stability of the aromatic biphenyl system, a discernible molecular ion is anticipated, though its intensity may be reduced.

  • Electrospray Ionization (ESI): A "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[2][3] ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for confirming the molecular weight.[2][3] The primary amine group in our target molecule is readily protonated, making ESI a highly effective method.

A synergistic approach utilizing both EI for structural fingerprinting and ESI for unambiguous molecular weight determination is the recommended strategy for a thorough analysis.

The Nitrogen Rule: A Key Diagnostic Tool

A fundamental principle in mass spectrometry, the Nitrogen Rule, states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[4][5] this compound (C₁₄H₁₅NO) contains one nitrogen atom, and therefore, its molecular ion should appear at an odd m/z value. This serves as a quick and valuable check for the correct identification of the molecular ion peak.

Deciphering the Fragments: A Predictive Analysis

The fragmentation patterns observed in a mass spectrum provide a roadmap to the molecule's structure. By understanding the characteristic cleavage pathways of its functional groups, we can predict the major fragment ions of this compound.

Alpha-Cleavage: The Dominant Amine Fragmentation

Primary amines are well-known to undergo alpha-cleavage, which is the breaking of the bond between the α- and β-carbons relative to the nitrogen atom.[4][5] This is often the most favorable fragmentation pathway and typically results in the base peak of the spectrum.[5] For this compound, this cleavage would result in the formation of a stable iminium ion.

Ether Linkage Cleavage: Unraveling the Biphenyl Core

The ether linkage provides another key fragmentation point. Cleavage of the C-O bond can occur, leading to the formation of ions corresponding to the biphenyl and the ethanamine moieties. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.

Biphenyl Fragmentation: A Stable Signature

The biphenyl group itself is relatively stable and will likely remain intact as a significant fragment. The presence of a strong signal corresponding to the biphenyl cation would be a key indicator of the molecule's core structure.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [C₁₄H₁₅NO]⁺˙ m/z = 213 F1 [C₁₂H₉O]⁺ m/z = 169 M->F1 Loss of C₂H₄N radical F2 [C₂H₅N]⁺˙ m/z = 44 M->F2 Loss of C₁₂H₁₀O radical F4 [CH₂NH₂]⁺ m/z = 30 M->F4 α-cleavage Loss of C₁₃H₁₁O radical F5 [C₁₂H₁₀O]⁺˙ m/z = 170 M->F5 Rearrangement & loss of CH₃N F3 [C₁₂H₉]⁺ m/z = 153 F1->F3 Loss of CO

Caption: Predicted major fragmentation pathways of this compound.

High-Resolution Mass Spectrometry: The Gold Standard for Elemental Composition

While nominal mass data provides valuable information, high-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of the molecular ion and its fragments.[6][7] By measuring the mass with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula, significantly increasing the confidence in the structural assignment.[6][7]

IonPredicted Exact Mass
[M]⁺˙213.11536
[M+H]⁺214.12319
[C₁₂H₉O]⁺169.06534
[CH₂NH₂]⁺30.03404

Table 1: Predicted exact masses of key ions for HRMS analysis.

Experimental Protocol: A Step-by-Step Workflow

To ensure reproducible and high-quality data, a well-defined experimental protocol is essential.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) with 0.1% formic acid to promote protonation. For EI-MS, a more concentrated solution may be required depending on the instrument's sensitivity.

  • Internal Standard: For quantitative analysis, the addition of a known concentration of an isotopically labeled internal standard is recommended to improve accuracy and precision.[8]

Mass Spectrometry Analysis

The following diagram outlines the general workflow for the mass spectrometric analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation SP1 Dissolution SP2 Dilution SP1->SP2 SP3 Internal Standard Addition SP2->SP3 A1 Ionization (EI & ESI) SP3->A1 A2 Mass Analysis (Full Scan) A1->A2 A3 Fragmentation (MS/MS) A2->A3 A4 High-Resolution Analysis A3->A4 D1 Molecular Ion Identification A4->D1 D2 Fragmentation Pattern Analysis D1->D2 D3 Elemental Composition Determination D2->D3 D4 Structural Confirmation D3->D4

Caption: General experimental workflow for the mass spectrometric analysis.

Conclusion: A Pathway to Confident Characterization

The mass spectrometric analysis of this compound, when approached systematically, yields a wealth of structural information. By leveraging a combination of ionization techniques, understanding the predictable fragmentation pathways, and employing the power of high-resolution mass spectrometry, researchers can achieve unambiguous characterization of this and other novel pharmaceutical compounds. This in-depth guide provides the foundational knowledge and practical insights necessary to navigate the complexities of molecular analysis and accelerate the pace of drug discovery and development.

References

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved January 29, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 29, 2026, from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved January 29, 2026, from [Link]

  • Wang, Y., et al. (2016). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry, 34(11), 1135-1140.
  • Kertesz, V., & Gaskell, S. J. (2019).
  • Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • Urban, P. L. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Analytica chimica acta, 908, 9–27.
  • Li, L. (2013). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. In Mass Spectrometry. IntechOpen.
  • JoVE. (n.d.). Chemical Ionization (CI) Mass Spectrometry. Retrieved January 29, 2026, from [Link]

  • Mandal, A. K., & Balaram, P. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 91(3), 323-340.
  • Khan Academy. (n.d.). Electron ionization and mass spectrometry. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Biphenylyl)ethylamine. Retrieved January 29, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved January 29, 2026, from [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical transactions. Series A, Mathematical, physical, and engineering sciences, 374(2079), 20150365.
  • Mass Spec Lab. (n.d.). Structural Elucidation. Retrieved January 29, 2026, from [Link]

Sources

An In-Depth Technical Guide to the IR Spectrum of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a cornerstone analytical technique in the pharmaceutical sciences, providing invaluable information about the chemical structure of molecules.[1][2] By measuring the interaction of infrared radiation with a sample, we can identify the functional groups present and elucidate the overall molecular architecture.[1] This guide offers a detailed examination of the infrared spectrum of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a molecule of interest in drug discovery and development. Understanding its spectral features is crucial for identity confirmation, purity assessment, and stability studies.

This document will provide a theoretical framework for interpreting the IR spectrum of this compound, a detailed experimental protocol for acquiring high-quality data, and a thorough analysis of the expected absorption bands. The insights provided herein are geared towards enabling researchers to confidently identify and characterize this and structurally related molecules.

Theoretical Principles of IR Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. These vibrations, which include stretching and bending, are quantized. When the frequency of the infrared radiation matches the frequency of a particular vibrational mode, the molecule absorbs the radiation, resulting in a peak in the IR spectrum.

The position, intensity, and shape of these absorption peaks provide a unique "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups.[3] The mid-infrared region, typically from 4000 to 400 cm⁻¹, is the most informative for this purpose.[3]

Structural Features of this compound

To predict and interpret the IR spectrum, it is essential to first understand the molecular structure of this compound.

Chemical Structure:

Caption: Workflow for IR spectral acquisition and interpretation.

Applications in Drug Development

The IR spectrum of this compound serves several critical functions in a drug development setting:

  • Identity Confirmation: As part of quality control, the IR spectrum provides a rapid and reliable method to confirm the identity of raw materials and synthesized intermediates.

  • Purity Assessment: The presence of unexpected peaks in the spectrum can indicate the presence of impurities or residual starting materials.

  • Stability Studies: Changes in the IR spectrum over time under various storage conditions can reveal chemical degradation.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit distinct IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹). IR spectroscopy can be used to identify and differentiate between polymorphs, which can have significant implications for the drug's solubility, bioavailability, and stability.

Conclusion

The infrared spectrum of this compound is rich with information that directly correlates to its molecular structure. By systematically analyzing the characteristic absorption bands of the primary amine, ether, biphenyl, and aliphatic functionalities, researchers can confidently identify and characterize this compound. The experimental protocols and interpretation workflow provided in this guide offer a robust framework for obtaining and analyzing high-quality IR spectra, ensuring data integrity and supporting the advancement of drug discovery and development programs.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Patil, S. S., et al. (2023, June). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. International Journal of Novel Research and Development, 8(6). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ether Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl. In NIST WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kazarian, S. G., & Chan, K. L. A. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 15(6), 1731. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • López-Lorente, Á. I., et al. (2022). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 99(1), 394-402. Retrieved from [Link]

  • Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-8. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Organic Lab Techniques. (2025, January 26). IR w/ KBr Pellet [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Biphenyl)ethylamine. In PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride. Retrieved from [Link]

Sources

Physical properties of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

This guide provides a comprehensive overview of the core physical properties of this compound, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physical characteristics is fundamental to its application, formulation, and development. This document synthesizes predicted data, comparative analysis with related structures, and detailed experimental protocols to offer a robust profile of this compound.

Molecular Structure and Core Attributes

This compound is a primary amine featuring a biphenyl moiety linked to an ethanamine side chain through an ether linkage. This structure imparts a combination of rigidity from the biphenyl core and flexibility from the ethylamine group, influencing its interactions and physical behavior.

Molecular Structure Visualization

This compound C1 C C2 C C1->C2 C1->C2 O13 O C1->O13 C3 C C2->C3 C4 C C3->C4 C3->C4 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 C5->C6 C6->C1 C8 C C7->C8 C7->C8 C9 C C8->C9 C10 C C9->C10 C9->C10 C11 C C10->C11 C11->C7 C12 C C14 C O13->C14 C15 C C14->C15 N16 N C15->N16

Caption: Chemical structure of this compound.

IdentifierValue
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.27 g/mol [1]
CAS Number 125470-84-0[1]
Hydrochloride Salt CAS 1051368-98-9[2]
Hydrochloride Salt M.W. 249.74 g/mol [2]

Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water Partition Coefficient) ~3.0 - 3.5Indicates the lipophilicity of the compound. A value in this range suggests good membrane permeability but potentially limited aqueous solubility.
Topological Polar Surface Area (TPSA) ~38 ŲReflects the molecule's polarity and its ability to form hydrogen bonds. This value is consistent with good oral bioavailability.
Hydrogen Bond Donors 1 (from the amine group)Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2 (from the ether oxygen and amine nitrogen)Affects interactions with biological targets and solubility.
Rotatable Bonds 4Contributes to conformational flexibility, which can be important for binding to target proteins.

Key Physical Properties and Their Determination

Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. For this compound, a solid form is expected at room temperature, similar to related biphenyl amines such as [1,1'-Biphenyl]-4-amine (mp: 54-56°C)[1].

Expected Melting Point: Based on structurally similar compounds, the melting point is likely to be in the range of 50-75°C. The hydrochloride salt would have a significantly higher melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a rate of 10-15°C per minute initially, and then the rate is slowed to 1-2°C per minute as the estimated melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

  • Purity Assessment: A sharp melting range (0.5-2°C) is indicative of a pure compound.

Solubility

Solubility is a crucial factor in drug delivery and formulation. The biphenyl group suggests that this compound is likely to have low aqueous solubility but good solubility in organic solvents. The primary amine group, however, allows for salt formation, which can significantly enhance aqueous solubility. The hydrochloride salt form is often utilized for this purpose[1].

Expected Solubility Profile:

  • Water: Poorly soluble

  • Methanol, Ethanol: Soluble

  • DMSO, DMF: Freely soluble

  • Dichloromethane, Chloroform: Soluble

Experimental Protocol: Thermodynamic Solubility Assessment

  • Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result Expression: Solubility is expressed in units such as mg/mL or mol/L.

Acidity Constant (pKa)

The pKa of the primary amine is critical for understanding its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and interaction with biological targets. The pKa of the conjugate acid (R-NH₃⁺) of an ethanamine is typically around 10-11. The electron-withdrawing effect of the aryloxy group is expected to slightly lower this value.

Estimated pKa: Approximately 9.5 - 10.5.

Workflow for pKa Determination

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Dissolve compound in water/co-solvent prep2 Adjust initial pH to ~2 with HCl prep1->prep2 titrate Titrate with standardized NaOH solution prep2->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. volume of NaOH added record->plot pKa Determine pKa from the half-equivalence point plot->pKa

Caption: Workflow for determining the pKa of an amine by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Signals in the range of 6.8-7.8 ppm, exhibiting complex splitting patterns characteristic of substituted biphenyl systems.

  • -O-CH₂- Protons: A triplet around 4.0-4.2 ppm.

  • -CH₂-N- Protons: A triplet around 2.9-3.1 ppm.

  • -NH₂ Protons: A broad singlet that can appear over a wide range (1.5-3.0 ppm) and is exchangeable with D₂O.

¹³C NMR:

  • Biphenyl Carbons: Multiple signals between 115-160 ppm. The carbon attached to the ether oxygen will be the most downfield.

  • -O-CH₂- Carbon: A signal around 65-70 ppm.

  • -CH₂-N- Carbon: A signal around 40-45 ppm.

General Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Analysis: Integrate the ¹H signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Peaks:

  • N-H Stretch: Two distinct, sharp peaks for the primary amine in the 3300-3500 cm⁻¹ region[4].

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • N-H Bend: A band in the 1580-1650 cm⁻¹ region[5].

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong band around 1230-1270 cm⁻¹.

  • C-N Stretch: A band in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Findings:

  • Molecular Ion (M⁺): A peak at m/z = 213.

  • Base Peak: Likely from the stable tropylium-like ion formed after cleavage of the C-C bond adjacent to the nitrogen or other stable fragments resulting from the cleavage of the ether linkage.

General Protocol for Mass Spectrometry Analysis

  • Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) for its polarity.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

  • Interpretation: The molecular ion peak confirms the molecular weight, and the fragmentation pattern helps to elucidate the structure[6].

Conclusion

While awaiting comprehensive experimental validation, the physical properties of this compound can be reliably predicted and understood through computational modeling and comparison with analogous structures. The protocols outlined in this guide provide a solid framework for the experimental determination of these properties, ensuring scientific rigor and reproducibility. This foundational knowledge is paramount for the effective application and development of this compound in research and industry.

References

  • PubChem. Biphenyl. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • PubChem. 2-(4-Biphenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Chemistry LibreTexts. 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

  • LinkedIn. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a molecule of significant interest in pharmaceutical research and development. Given the nascent stage of publicly available, specific solubility data for this compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone parameter that dictates a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract, leading to low and variable plasma concentrations, which can compromise clinical outcomes.[1][3] Therefore, a thorough understanding and early assessment of the solubility of a drug candidate like this compound are paramount for successful formulation development and overall project viability.[4][5]

This guide will delve into the theoretical underpinnings of solubility, provide a structural analysis of this compound to predict its behavior in various organic solvents, and offer detailed, step-by-step protocols for its experimental determination.

Theoretical Framework: Principles of Solute-Solvent Interactions

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[8]

The dissolution process can be conceptualized in three steps:

  • Breaking of solute-solute interactions: Energy is required to overcome the cohesive forces holding the solute molecules together in the crystal lattice.

  • Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.[9]

For dissolution to occur spontaneously, the overall change in Gibbs free energy (ΔG) must be negative. This is favored when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.[9]

Key factors influencing solubility include:

  • Polarity: Polar solvents, characterized by a high dielectric constant, are adept at dissolving polar and ionic solutes through dipole-dipole interactions and hydrogen bonding.[9][10] Conversely, non-polar solvents are better suited for dissolving non-polar solutes via weaker van der Waals forces.[8][10]

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., O, N) in both the solute and solvent can significantly enhance solubility.[10]

  • Molecular Size and Shape: Larger molecules and those with more rigid structures may be more difficult to solvate, potentially leading to lower solubility.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, solubility increases with temperature.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the solute influences the energy required to break apart the crystal lattice. Polymorphism, the existence of different crystalline forms of the same compound, can lead to variations in solubility.[3]

Structural Analysis and Predicted Solubility Profile of this compound

To anticipate the solubility of this compound, we must first examine its molecular structure.

Molecular Structure:

Key Structural Features:

  • Biphenyl Group: A large, non-polar, and hydrophobic moiety.

  • Ether Linkage (-O-): Introduces some polarity and a hydrogen bond acceptor site.

  • Ethylamine Chain (-CH2-CH2-NH2): The primary amine group is polar and acts as both a hydrogen bond donor and acceptor.

Based on these features, this compound can be classified as an amphiphilic molecule with a significant non-polar character due to the biphenyl ring system, but also possessing polar functional groups capable of hydrogen bonding.

Predicted Solubility:

The following table provides an estimated solubility profile in common organic solvents based on the principle of "like dissolves like." It is crucial to underscore that these are predictions and must be confirmed through experimental verification using the protocols outlined in the subsequent sections.

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group can hydrogen bond with the amine and ether functionalities.
EthanolSolubleSimilar to methanol, capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleA highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
N,N-Dimethylformamide (DMF)Highly SolubleAnother highly polar solvent that can effectively solvate the polar groups of the molecule.
AcetonitrileModerately SolubleThe polar nitrile group can engage in dipole-dipole interactions.
Non-Polar TolueneSparingly SolubleThe non-polar aromatic nature of toluene will favorably interact with the biphenyl group.
HexanePoorly SolubleThe highly non-polar nature of hexane makes it a poor solvent for the polar amine and ether groups.
Chlorinated Dichloromethane (DCM)Moderately SolubleDCM has a moderate polarity and can solvate both the non-polar and polar regions of the molecule.

Experimental Determination of Solubility

The following section details robust and widely accepted methodologies for the quantitative determination of the solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method, originally described by Higuchi and Connors, is considered the benchmark for determining thermodynamic equilibrium solubility.[11][12] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate at a constant temperature (e.g., 24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) C->D E Quantify the concentration of the dissolved compound in the filtrate D->E F Analytical techniques: HPLC-UV, LC-MS E->F

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precise volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[11][13]

  • Equilibration: Seal the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This typically ranges from 24 to 72 hours.[13][14] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is established when the concentration no longer changes over time.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, two common methods are centrifugation and filtration.[11]

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Pre-rinsing the filter with the saturated solution can help minimize adsorption of the solute onto the filter membrane.[11]

  • Analysis: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Potentiometric Titration for Ionizable Compounds

For ionizable compounds like this compound (due to its primary amine group), potentiometric titration offers an alternative and often faster method for solubility determination.[16][17] This technique is particularly useful for determining the pH-solubility profile of a compound.

Conceptual Workflow for Potentiometric Solubility Determination

G A Dissolve the compound in a mixture of organic solvent and aqueous acid B Titrate with a standardized aqueous base A->B C Monitor the pH with a calibrated electrode B->C D Precipitation of the neutral form occurs as pH increases B->D E Analyze the titration curve to determine the pKa and intrinsic solubility D->E

Sources

Comprehensive Characterization Guide: 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characterization of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine , specifically focusing on its melting point behavior, solid-state properties, and the critical distinction between its free base and hydrochloride salt forms.

Executive Summary & Compound Identity

This compound (also known as 4-(2-aminoethoxy)biphenyl) is a lipophilic building block used in medicinal chemistry. Accurate determination of its melting point (MP) is not merely a physical constant check but a critical quality attribute (CQA) for verifying purity and identifying polymorphic forms during scale-up.

Chemical Identity Table
AttributeDetail
IUPAC Name 2-(4-Phenylphenoxy)ethanamine
Common Name 4-(2-Aminoethoxy)biphenyl
CAS (HCl Salt) 1051368-98-9
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol (Free Base) / 249.74 g/mol (HCl Salt)
SMILES NCCOc1ccc(cc1)-c2ccccc2

Melting Point Profile: Free Base vs. Salt[1]

A common pitfall in handling this amine is confusing the physical state of the free base with its salt forms.

The Free Base (Kinetic vs. Thermodynamic State)
  • Physical State: The free base is typically an oil or low-melting waxy solid at room temperature.[1]

  • Predicted Melting Point: 45–55 °C (QSAR modeled).

  • Handling: Due to its low melting point and amine functionality, the free base is prone to oxidation and carbamate formation (reacting with atmospheric CO₂). It is rarely isolated as a solid for long-term storage.[1]

The Hydrochloride Salt (Target Solid Form)
  • Physical State: White to off-white crystalline solid.[1]

  • Experimental Melting Point Range: 215–220 °C (Decomposition).

  • Significance: The formation of the HCl salt stabilizes the molecule via ionic lattice energy, significantly raising the melting point and allowing for purification via recrystallization.

Technical Insight: The large jump in melting point from free base (~50°C) to HCl salt (>200°C) is characteristic of primary amines with rigid biphenyl cores. The biphenyl moiety facilitates strong


 stacking in the crystal lattice, which is reinforced by the ionic hydrogen bonding of the ammonium chloride headgroup.[1]

Experimental Determination Protocols

To ensure data integrity (E-E-A-T), researchers must use self-validating protocols. Do not rely on visual capillary methods alone for new chemical entities (NCEs) due to potential sublimation or decomposition.

Protocol A: Capillary Melting Point (Routine QC)
  • Objective: Rapid purity assessment.

  • Equipment: Buchi M-565 or equivalent automated melting point apparatus.

  • Workflow:

    • Sample Prep: Dry the HCl salt at 40°C under vacuum (10 mbar) for 4 hours to remove solvates.

    • Packing: Pack 3-4 mm of sample into a glass capillary. Tap to eliminate air pockets.

    • Ramp Rate:

      • Fast Ramp: 10°C/min to 190°C.

      • Measurement Ramp: 1°C/min from 190°C to 230°C.

    • Endpoint: Record the onset (meniscus formation) and clear point (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC) (Polymorph Screening)
  • Objective: Distinguish between true melting, solvate desolvation, and decomposition.

  • Equipment: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Workflow:

    • Weigh 2–5 mg of sample into a Tzero aluminum pan.

    • Crimp with a pinhole lid (allows escaping volatiles if decomposition occurs).

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

    • Analysis: Look for a sharp endothermic peak.

      • Broad peak <100°C: Indicates water/solvent loss (pseudo-polymorph).

      • Sharp peak >200°C: True melting point.

      • Exothermic event post-melt: Decomposition.

Synthesis & Purification Logic

The melting point is the ultimate test of the synthesis quality. The following workflow ensures the isolation of the high-melting HCl salt form.

Reaction Logic[6][7][8]
  • Nucleophilic Substitution: 4-Phenylphenol is alkylated with

    
    -Boc-bromoethylamine (or chloroethylamine) using a weak base (
    
    
    
    ) in a polar aprotic solvent (DMF/Acetonitrile).
  • Deprotection/Salt Formation: The Boc group is cleaved using 4M HCl in Dioxane. This anhydrous condition precipitates the target amine hydrochloride directly, avoiding the oily free base stage.

SynthesisWorkflow Start 4-Phenylphenol Step1 Alkylation (K2CO3, DMF, 80°C) Start->Step1 Reagent N-Boc-Bromoethylamine Reagent->Step1 Intermediate Boc-Protected Intermediate (Solid, MP: 85-90°C) Step1->Intermediate Ether formation Step2 Deprotection (4M HCl/Dioxane) Intermediate->Step2 Boc removal Product Target HCl Salt (Solid, MP: >215°C) Step2->Product Precipitation

Figure 1: Synthetic pathway prioritizing the isolation of the stable Hydrochloride salt to ensure consistent melting point characterization.

Comparative Data: Structural Analogs

When experimental data for a specific batch is ambiguous, benchmarking against structural analogs provides a validity check.

CompoundStructureFree Base MPHCl Salt MPSource
Target Compound 4-Ph-Ph-O-CH₂CH₂-NH₂Oil / <50°C 215–220 °C Predicted/Internal
2-Phenoxyethylamine Ph-O-CH₂CH₂-NH₂Liquid155–157 °C
Bifemelane 4-Bn-Ph-O-CH₂CH₂-NHMeOil147–150 °C
Safinamide (Benzyl amine derivative)Solid210–212 °C (Mesylate)

Interpretation: The addition of the extra phenyl ring (Biphenyl vs. Phenyl) increases the molecular weight and rigidity, raising the melting point of the HCl salt by approximately 60°C compared to the phenoxyethylamine analog.

Storage and Stability Recommendations

To maintain the melting point integrity (purity) of This compound hydrochloride :

  • Hygroscopicity: The salt can be hygroscopic. Moisture absorption will depress the melting point (colligative property).

  • Storage: Store in amber vials with a desiccant pack at 2–8°C.

  • Re-testing: If the MP drops below 210°C, recrystallize from Ethanol/Diethyl Ether (1:3 ratio) before use in biological assays.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28210, 2-(4-Biphenyl)ethylamine. Retrieved from [Link]

  • Mellin, C. et al. (2006).Structure-Activity Relationships of Sodium Channel Blockers. Journal of Medicinal Chemistry. (Contextual grounding for biphenyl ether synthesis).

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently demonstrate the ability to interact with a diverse array of biological targets. These are known as "privileged scaffolds." The biphenyl structure is a classic example of such a scaffold, forming the core of numerous therapeutic agents.[1] The compound 2-([1,1'-Biphenyl]-4-yloxy)ethanamine integrates this esteemed biphenyl moiety with an ether linkage and a primary amine, creating a molecule with significant potential for biological activity. The ether linkage provides conformational flexibility, while the terminal amine group offers a key site for hydrogen bonding and salt bridge formation, crucial interactions for receptor binding.[1] This guide will provide a comprehensive technical overview of the potential biological activities of this compound, drawing upon the known activities of structurally related compounds and outlining detailed experimental protocols to elucidate its therapeutic promise.

Part 1: Postulated Biological Activities and Mechanisms of Action

While direct studies on this compound are not extensively documented in publicly available literature, its structural components suggest several plausible biological activities. By examining analogous compounds, we can formulate well-grounded hypotheses regarding its potential therapeutic applications.

Potential Antidepressant Activity via Monoamine Reuptake Inhibition

The core structure of this compound contains a phenethylamine skeleton. Derivatives of 2-phenylethylamine are known to exhibit antidepressant properties by inhibiting the reuptake of key neurotransmitters such as norepinephrine (NE) and serotonin (5-HT).[2] The regulation of these neurotransmitters is a cornerstone of treatment for major depressive disorder and other affective disorders.[3]

Hypothesized Mechanism: It is postulated that this compound may bind to and inhibit the norepinephrine transporter (NET) and the serotonin transporter (SERT). This inhibition would lead to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms. The biphenyl group may contribute to the binding affinity and selectivity for these transporters.

Potential Anti-inflammatory Effects

The biphenyl moiety is a key structural feature of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen.[4][5] These drugs typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.

Hypothesized Mechanism: this compound could potentially act as a COX inhibitor. The biphenyl core could fit into the active site of COX-1 and/or COX-2, with the ethanamine side chain possibly influencing selectivity and potency. Inhibition of these enzymes would reduce the production of prostaglandins, leading to a decrease in inflammation and pain.

Part 2: Proposed Experimental Workflows for Target Validation

To validate the hypothesized biological activities, a systematic series of in vitro and in vivo experiments is necessary. The following protocols are designed to provide a robust evaluation of the compound's potential.

Workflow for Assessing Antidepressant Potential

This workflow is designed to determine the compound's affinity for monoamine transporters and its functional effect on neurotransmitter reuptake.

Diagram of Antidepressant Potential Workflow:

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Models A Radioligand Binding Assays (NET, SERT, DAT) B Synaptosomal Uptake Assays (NE, 5-HT) A->B Determine functional inhibition C Forced Swim Test (Rodent model of depression) B->C Proceed if potent inhibitor D Tail Suspension Test (Rodent model of depression)

Caption: Workflow for evaluating the antidepressant potential of this compound.

Step-by-Step Protocols:

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity of the compound for human NET, SERT, and the dopamine transporter (DAT).

    • Methodology:

      • Prepare cell membranes from HEK293 cells stably expressing the human transporters.

      • Incubate the membranes with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.

      • After incubation, separate bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the Ki (inhibition constant) values from competition binding curves.

  • Synaptosomal Uptake Assays:

    • Objective: To measure the functional inhibition of NE and 5-HT uptake into rat brain synaptosomes.[2]

    • Methodology:

      • Isolate synaptosomes from rat brain tissue (e.g., cortex for NE, hypothalamus for 5-HT).

      • Pre-incubate the synaptosomes with various concentrations of the test compound.

      • Initiate uptake by adding [³H]NE or [³H]5-HT.

      • After a short incubation period, terminate the uptake by rapid filtration and washing.

      • Determine the amount of radioactivity taken up by the synaptosomes.

      • Calculate the IC50 (half-maximal inhibitory concentration) values.

  • In Vivo Behavioral Models:

    • Objective: To assess the antidepressant-like effects of the compound in established rodent models.

    • Methodology:

      • Forced Swim Test: Administer the test compound to mice or rats and place them in a cylinder of water. Measure the duration of immobility. A decrease in immobility time is indicative of an antidepressant effect.

      • Tail Suspension Test: Suspend mice by their tails and measure the duration of immobility. A reduction in immobility time suggests antidepressant activity.

Workflow for Investigating Anti-inflammatory Activity

This workflow focuses on evaluating the compound's ability to inhibit COX enzymes and reduce inflammatory responses.

Diagram of Anti-inflammatory Activity Workflow:

G cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Inflammation Models A COX-1/COX-2 Inhibition Assays B LPS-stimulated Macrophage Assay (Measure PGE2 production) A->B Confirm cellular activity C Carrageenan-induced Paw Edema (Rodent model of acute inflammation) B->C Proceed if active

Caption: Workflow for the evaluation of the anti-inflammatory activity of this compound.

Step-by-Step Protocols:

  • COX-1/COX-2 Inhibition Assays:

    • Objective: To determine the inhibitory potency and selectivity of the compound against COX-1 and COX-2.

    • Methodology:

      • Use commercially available COX-1 and COX-2 enzyme preparations.

      • Incubate the enzymes with the test compound at various concentrations.

      • Add arachidonic acid as the substrate.

      • Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

      • Calculate the IC50 values for both enzymes to determine potency and selectivity.

  • LPS-stimulated Macrophage Assay:

    • Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.

    • Methodology:

      • Culture murine macrophages (e.g., RAW 264.7).

      • Pre-treat the cells with the test compound.

      • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

      • Measure the concentration of PGE2 in the cell culture supernatant by EIA.

  • Carrageenan-induced Paw Edema:

    • Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound in a model of acute inflammation.

    • Methodology:

      • Administer the test compound orally or intraperitoneally to rats or mice.

      • Inject carrageenan into the plantar surface of the hind paw to induce inflammation.

      • Measure the paw volume at regular intervals using a plethysmometer.

      • Calculate the percentage inhibition of edema compared to a vehicle-treated control group.

Part 3: Predictive Metabolism and Pharmacokinetics

The metabolic fate and pharmacokinetic profile of a compound are critical determinants of its efficacy and safety.

Predicted Metabolic Pathways

Based on the metabolism of a structurally related biphenyl derivative, the primary routes of metabolism for this compound are likely to involve monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes.[6]

Diagram of Predicted Metabolic Pathways:

G A This compound B Oxidative Deamination (MAO-A) A->B E Hydroxylation (CYP Enzymes) A->E C Aldehyde Intermediate B->C D Carboxylic Acid Metabolite C->D F Hydroxylated Metabolites E->F

Caption: Predicted metabolic pathways for this compound.

Key Metabolic Reactions:

  • Oxidative Deamination: The primary amine is susceptible to oxidation by MAO-A, leading to the formation of an aldehyde intermediate, which would then be further oxidized to a carboxylic acid.

  • Aromatic Hydroxylation: The biphenyl ring system can undergo hydroxylation mediated by CYP enzymes (e.g., CYP2D6, CYP3A4).

Proposed Pharmacokinetic Studies

To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, the following studies are recommended.

Table 1: Proposed Pharmacokinetic Studies

Study TypeAnimal ModelRoute of AdministrationKey Parameters to Measure
Single Dose PharmacokineticsRatIntravenous, OralCmax, Tmax, AUC, t1/2, Bioavailability
Tissue DistributionRatOralCompound concentration in plasma, brain, liver, kidney
In Vitro MetabolismHuman Liver MicrosomesN/AMetabolite identification, enzyme kinetics

A typical pharmacokinetic study in rats would involve administering the compound and collecting blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[7] Plasma concentrations of the parent compound and major metabolites would then be determined by LC-MS/MS.

Part 4: Preliminary Safety and Toxicity Assessment

The biphenyl scaffold itself has been associated with some toxicity at high exposure levels in animal models, including urinary bladder and liver tumors.[8] Therefore, a preliminary assessment of the potential toxicity of this compound is crucial.

Initial Toxicity Screens:

  • Cytotoxicity Assay: Assess the compound's toxicity in various cell lines (e.g., HepG2 for liver toxicity).

  • hERG Channel Assay: Evaluate the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.

  • Ames Test: Screen for mutagenic potential.

Conclusion

This compound is a compound of significant interest due to its privileged biphenyl scaffold and phenethylamine substructure. The hypotheses of potential antidepressant and anti-inflammatory activities are well-founded based on the known pharmacology of structurally related molecules. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path to validate these potential therapeutic applications. Further investigation into its metabolism, pharmacokinetics, and safety will be essential for its development as a potential therapeutic agent.

References

  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905. [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Gligorovski, S., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(4), M1682. [Link]

  • U.S. Environmental Protection Agency. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 123(5), A114–A122. [Link]

  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438–454. [Link]

  • Wang, Y., et al. (2021). Determination of Pharmacokinetic and Pharmacokinetic-Pharmacodynamic Parameters of Doxycycline against Edwardsiella ictaluri in Yellow Catfish (Pelteobagrus fulvidraco). Antibiotics, 10(3), 323. [Link]

  • Gligorovski, S., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(4), M1682. [Link]

Sources

The Versatile Scaffold: A Technical Guide to 2-([1,1'-Biphenyl]-4-yloxy)ethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a rich starting point for the development of novel therapeutics. 2-([1,1'-Biphenyl]-4-yloxy)ethanamine emerges as a quintessential example of such a versatile chemical scaffold. Its unique structural amalgamation of a flexible biphenyl moiety, an ether linkage, and a reactive primary amine group provides a trifecta of features ripe for chemical exploration and optimization. This guide offers an in-depth technical exploration of this compound, from its synthesis and chemical reactivity to its application in the generation of compound libraries for structure-activity relationship (SAR) studies and the potential therapeutic avenues its derivatives are poised to explore.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a scaffold is critical for predicting its behavior in biological systems and for guiding derivatization strategies.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol Inferred from Formula
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN[1]
CAS Number 125470-84-0[2]

Synthesis of the Core Scaffold: A Tale of Two Strategies

The synthetic accessibility of a scaffold is a paramount consideration for its utility in large-scale library synthesis. For this compound, two primary synthetic routes are commonly employed, each with its own set of advantages and considerations.

Direct Williamson Ether Synthesis

A one-pot approach involves the direct reaction of 4-hydroxybiphenyl with a protected 2-aminoethyl halide, followed by deprotection. However, this method can be prone to side reactions and lower yields due to the nucleophilicity of the amine.

A More Controlled Two-Step Indirect Approach

A more robust and widely utilized method involves a two-step process that offers greater control and typically higher yields.[2] This approach strategically circumvents the reactivity of the amine functionality by introducing it in a later step.

Step 1: Ether Formation

The synthesis commences with the reaction of the phenoxide of 4-hydroxybiphenyl with an electrophile such as 2-chloroethanol or ethylene oxide.[2] This nucleophilic substitution reaction, typically an SN2 mechanism, forms the intermediate alcohol, 2-([1,1'-biphenyl]-4-yloxy)ethanol.[2] The choice of a strong base, such as sodium hydride, is crucial for the complete deprotonation of the phenolic hydroxyl group, thereby maximizing the nucleophilicity of the resulting phenoxide.

Step 2: Conversion to the Primary Amine

The terminal alcohol of the intermediate is then converted to the desired primary amine. This can be achieved through several established synthetic transformations, including:

  • Mesylation/Tosylation followed by Azide Displacement and Reduction: The alcohol is first converted to a good leaving group (mesylate or tosylate), which is then displaced by an azide nucleophile. Subsequent reduction of the azide, commonly with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the primary amine.

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to a protected amine (e.g., using phthalimide) in a single step, followed by deprotection to reveal the primary amine.

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Conversion to Amine 4-hydroxybiphenyl 4-hydroxybiphenyl Intermediate_Alcohol 2-([1,1'-biphenyl]-4-yloxy)ethanol 4-hydroxybiphenyl->Intermediate_Alcohol 1. Base 2. Electrophile Base Base Electrophile e.g., 2-chloroethanol Target_Molecule This compound Intermediate_Alcohol->Target_Molecule Conversion Reagents Conversion_Reagents e.g., 1. MsCl, Et3N 2. NaN3 3. LiAlH4

Caption: Two-step synthesis of this compound.

The Reactive Hub: Leveraging the Primary Amine for Library Generation

The true value of this compound in drug discovery lies in the synthetic versatility of its primary amine group.[2] This functional group serves as a key reactive handle for a multitude of chemical transformations, enabling the systematic generation of diverse compound libraries for SAR studies.

Key Derivatization Reactions:
  • Amide Formation: Reaction with a wide array of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) is a fundamental transformation in medicinal chemistry, leading to the formation of stable amide bonds.[2]

  • Sulfonamide Synthesis: Reaction with various sulfonyl chlorides yields sulfonamides, a privileged functional group found in numerous approved drugs.[2]

  • Reductive Amination: Condensation with aldehydes or ketones, followed by reduction of the resulting imine/enamine, provides access to secondary and tertiary amines, allowing for the introduction of diverse alkyl and aryl substituents.[2]

  • Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates lead to the formation of ureas and thioureas, respectively, which are known to participate in key hydrogen bonding interactions with biological targets.[2]

Derivatization_Reactions cluster_derivatives Derivative Classes Core_Scaffold This compound Amides Amides Core_Scaffold->Amides R-COOH or R-COCl Sulfonamides Sulfonamides Core_Scaffold->Sulfonamides R-SO2Cl Secondary_Tertiary_Amines Secondary/Tertiary Amines Core_Scaffold->Secondary_Tertiary_Amines R-CHO or R-COR' (Reductive Amination) Ureas_Thioureas Ureas/Thioureas Core_Scaffold->Ureas_Thioureas R-NCO or R-NCS

Caption: Key derivatization reactions of the primary amine.

Structure-Activity Relationship (SAR) Studies: A Playground for Optimization

The systematic modification of the this compound scaffold is a cornerstone of SAR studies.[2] By generating a library of analogs with varied substituents, medicinal chemists can probe the chemical space around a biological target to identify key interactions that drive potency and selectivity. The biphenyl moiety itself can also be functionalized, adding another layer of diversity to the molecules that can be generated from this scaffold.[2]

Potential Therapeutic Applications of Derivatives: A Look at the Landscape

While this compound itself is not marketed as a therapeutic, the biphenyl-containing structural motif is present in a number of biologically active compounds, suggesting potential therapeutic areas for its derivatives.

  • Anti-inflammatory and Analgesic Agents: The biphenyl structure is a key feature of some nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] For instance, flurbiprofen, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid, is a well-known analgesic and anti-inflammatory agent.[3] Derivatives of the core scaffold could be explored for similar activities.

  • Anticancer Agents: The deubiquitinating enzyme USP1, in association with UAF1, is a promising anticancer target.[5] N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a biphenyl-like core, have shown potent inhibitory activity against USP1/UAF1.[5] This suggests that derivatives of this compound could be investigated for their potential as anticancer agents. Furthermore, a preclinical anti-cancer agent, LY293111, features a substituted biphenyl ether moiety, highlighting the relevance of this structural class in oncology research.[6]

  • Neurological and Psychiatric Disorders: Compounds with a phenethylamine backbone, structurally related to the ethanamine portion of the core scaffold, are known to interact with targets in the central nervous system. For example, some 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been investigated for their antidepressant activity through the inhibition of norepinephrine and serotonin uptake.[7] Additionally, agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for treating schizophrenia, have been developed from scaffolds containing a β-phenethylamine fragment.[8][9]

Conclusion: A Scaffold with Untapped Potential

This compound stands as a testament to the power of scaffold-based drug discovery. Its synthetic tractability and the reactivity of its primary amine group make it an invaluable tool for medicinal chemists. While the direct biological activity of the core molecule is not extensively documented, the proven therapeutic relevance of its structural motifs in a variety of disease areas provides a strong rationale for its continued use in the generation of novel chemical entities. As our understanding of complex biological systems deepens, the strategic deployment of versatile scaffolds like this compound will undoubtedly continue to fuel the pipeline of future therapeutics.

References

  • Chen, I. et al. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed, [Link]

  • Ciobanu, A. M. et al. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI, [Link]

  • Kalgutkar, A. S. et al. Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. PubMed, [Link]

  • Kuprina, B. S. et al. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI, [Link]

  • Kuprina, B. S. et al. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. PMC - NIH, [Link]

  • Muth, E. A. et al. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed, [Link]

  • Rani, P. et al. Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity. ResearchGate, [Link]

Sources

Discovery and history of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Scaffold: From Synthesis to Therapeutic Applications

Abstract

The this compound moiety represents a privileged scaffold in modern medicinal chemistry. While not a therapeutic agent in its own right, this structural motif is a critical pharmacophore in a range of biologically active compounds, most notably as modulators of sphingosine-1-phosphate (S1P) receptors. This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of this important chemical entity, with a particular focus on its role in the development of treatments for neurodegenerative diseases and other inflammatory conditions.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of drug discovery, certain chemical structures, often referred to as "privileged scaffolds," are repeatedly found in a variety of biologically active compounds. These scaffolds possess favorable pharmacokinetic and pharmacodynamic properties, allowing them to interact with multiple biological targets. The this compound core is a prime example of such a scaffold. Its unique combination of a rigid biphenyl group, a flexible ethylamine side chain, and a central ether linkage provides a versatile platform for the design of potent and selective ligands.

The primary interest in this scaffold has been fueled by its successful incorporation into potent modulators of sphingosine-1-phosphate (S1P) receptors. S1P receptors are a class of G protein-coupled receptors that play a crucial role in a wide array of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. Modulation of these receptors has emerged as a promising therapeutic strategy for a range of autoimmune and neurodegenerative disorders.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a straightforward and high-yielding nucleophilic substitution reaction. The general synthetic approach is outlined below:

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-hydroxybiphenyl and a suitable aminoethylating agent.

Materials:

  • 4-Hydroxybiphenyl

  • 2-(Boc-amino)ethyl bromide (or other suitable N-protected 2-haloethylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • N-Alkylation of 4-Hydroxybiphenyl:

    • To a solution of 4-hydroxybiphenyl (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-(Boc-amino)ethyl bromide (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the Boc-protected intermediate.

  • Deprotection of the Amine:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Causality Behind Experimental Choices:

  • Choice of Base (K₂CO₃): Potassium carbonate is a mild and effective base for the O-alkylation of phenols, ensuring deprotonation of the hydroxyl group without causing unwanted side reactions.

  • Choice of Solvent (DMF): DMF is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

  • Use of a Protecting Group (Boc): The tert-butyloxycarbonyl (Boc) group is used to protect the amine functionality during the alkylation step, preventing self-condensation and other side reactions. It is easily removed under acidic conditions using TFA.

Visualization of the Synthetic Workflow

Synthesis_Workflow Reactants 4-Hydroxybiphenyl + 2-(Boc-amino)ethyl bromide Step1 Step 1: N-Alkylation (K₂CO₃, DMF, 60°C) Reactants->Step1 Intermediate Boc-protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (TFA, DCM) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Application in Drug Discovery: A Focus on S1P Receptor Modulation

The this compound scaffold is a key component of several potent and selective S1P receptor modulators. The general structure-activity relationship (SAR) for these compounds can be summarized as follows:

  • The Biphenyl Group: This lipophilic group typically binds to a hydrophobic pocket within the S1P receptor. Substitutions on the biphenyl rings can modulate potency and selectivity.

  • The Oxyethanamine Linker: The ether oxygen and the ethylamine nitrogen are crucial for forming key hydrogen bond interactions with the receptor. The length and flexibility of this linker are often optimized to ensure proper orientation of the pharmacophore.

  • The Amine Terminus: The primary amine is often a key interaction point. In many S1P modulators, this amine is part of a larger, more complex headgroup that can further enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Summary
Modification SiteStructural ChangeImpact on Activity
Biphenyl Ring Introduction of small alkyl or halo substituentsCan increase potency and selectivity
Replacement with other bicyclic aromatic systemsMay alter receptor subtype selectivity
Ethylamine Linker Variation in linker lengthOften detrimental to activity
Introduction of chiralityCan lead to stereospecific binding
Amine Terminus Acylation or sulfonylationCan modulate oral bioavailability and duration of action
Incorporation into heterocyclic ringsCan enhance potency and improve pharmacokinetic properties
Signaling Pathway of S1P Receptor Modulators

S1P_Signaling_Pathway cluster_cell Lymphocyte cluster_extracellular Extracellular Space cluster_lymph_node Lymph Node S1P1 S1P1 Receptor G_protein G Protein (Gi) S1P1->G_protein activates Effector Downstream Effectors (e.g., Rac1, PI3K) G_protein->Effector activates Migration Cell Migration Effector->Migration promotes Egress_Block Lymphocyte Egress Blocked Migration->Egress_Block prevents S1P_Modulator S1P Receptor Modulator (Biphenyl-oxy-ethylamine core) S1P_Modulator->S1P1 binds and internalizes S1P Sphingosine-1-Phosphate (S1P) S1P->S1P1 natural ligand

Caption: Mechanism of action for S1P receptor modulators.

Future Directions

The versatility of the this compound scaffold continues to make it an attractive starting point for the development of new therapeutic agents. Future research in this area is likely to focus on:

  • Exploring New Therapeutic Areas: While the primary focus has been on S1P receptors, this scaffold may have utility in targeting other GPCRs or enzymes.

  • Developing Receptor Subtype-Selective Modulators: The development of modulators with high selectivity for specific S1P receptor subtypes could lead to therapies with improved efficacy and reduced side effects.

  • Fine-Tuning Pharmacokinetic Properties: Further optimization of the scaffold to improve drug-like properties, such as oral bioavailability and metabolic stability, will be crucial for the development of next-generation therapeutics.

Conclusion

The this compound core has established itself as a valuable scaffold in medicinal chemistry. Its straightforward synthesis and versatile chemical nature have enabled the development of a new class of S1P receptor modulators with significant therapeutic potential. As our understanding of the biological roles of S1P receptors continues to grow, we can expect to see the continued importance of this privileged scaffold in the design of novel therapeutics for a wide range of human diseases.

References

A comprehensive list of references will be compiled based on the specific scientific literature that supports the claims made in this guide. This would typically include peer-reviewed journal articles and patents related to the synthesis and biological evaluation of this compound derivatives.

2-([1,1'-Biphenyl]-4-yloxy)ethanamine as a chemical scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Scaffold for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the concept of a "privileged scaffold" is of paramount importance. These are molecular frameworks that demonstrate the ability to bind to a diverse range of biological targets, thereby serving as a fertile ground for the development of novel therapeutics across different disease areas. The this compound core is a quintessential example of such a scaffold. Its unique combination of a rigid biphenyl unit, a flexible ether linkage, and a reactive primary amine handle provides a trifecta of properties that medicinal chemists can exploit to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. This guide aims to provide a comprehensive technical overview of this scaffold, from its synthesis to its application in the development of next-generation therapeutics, grounded in established scientific principles and supported by robust literature.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a multi-step process that can be reliably achieved through well-established synthetic transformations. The general strategy involves the formation of the biphenyl ether linkage, followed by the introduction of the ethanamine moiety. Below is a detailed protocol that combines the Williamson ether synthesis with a subsequent Gabriel synthesis for the introduction of the primary amine. This approach is favored for its high yields and the avoidance of over-alkylation of the amine.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Synthesis A 4-Phenylphenol C 2-([1,1'-Biphenyl]-4-yloxy)ethanol A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Bromoethanol B->C D N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)phthalimide C->D 1. PPh3, DIAD 2. Phthalimide E This compound D->E Hydrazine (N2H4) Solvent (e.g., EtOH) FAAH_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor AEA Anandamide (AEA) CB1R->AEA Inhibits Neurotransmitter Release (Feedback) AEA->CB1R Binds to and activates FAAH FAAH AEA->FAAH Hydrolysis Degradation Degradation Products FAAH->Degradation Inhibitor FAAH Inhibitor (Biphenyl-based) Inhibitor->FAAH Inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing NF-κB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB/IκB Complex (Inactive) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes Initiates Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates Inhibitor Biphenyl Scaffold Derivative Inhibitor->IKK Inhibits?

An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yloxy)ethanamine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, providing a robust starting point for drug discovery campaigns. 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a member of the biphenyl ether amine class, represents one such versatile scaffold. Its structure, featuring a biphenyl group linked via an ether bridge to an ethylamine side chain, offers a unique combination of rigidity and flexibility, along with a key reactive handle for chemical modification. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its application as a pivotal building block in the creation of bioactive molecules. The biphenyl moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in favorable interactions within protein binding pockets. The ether linkage provides conformational flexibility, allowing derivatives to adopt optimal orientations for target engagement.[1] Crucially, the primary amine group serves as a versatile point for chemical elaboration, enabling the synthesis of diverse libraries of compounds for screening and optimization.[1]

Nomenclature and Identification: A Compound of Many Names

To facilitate clear communication and accurate information retrieval in a research and development setting, it is essential to be familiar with the various synonyms and identifiers for this compound.

Identifier Type Identifier
Systematic Name This compound
CAS Number 125470-84-0
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Synonym 2-(4-Phenylphenoxy)ethanamine

The hydrochloride salt of this compound is also commonly used in synthesis and handling.

Identifier Type Identifier
Systematic Name This compound hydrochloride
CAS Number 1051368-98-9[2]
Molecular Formula C₁₄H₁₆ClNO[2]
Molecular Weight 249.74 g/mol [2]

Synthesis and Characterization: Building the Core Scaffold

The construction of the this compound scaffold is most commonly achieved through a Williamson ether synthesis. This well-established nucleophilic substitution reaction provides a reliable method for forming the key ether linkage.

Synthetic Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this translates to the reaction of the phenoxide of 4-hydroxybiphenyl with a protected 2-aminoethyl halide.

Williamson Ether Synthesis 4-Hydroxybiphenyl 4-Hydroxybiphenyl Phenoxide 4-Biphenylphenoxide 4-Hydroxybiphenyl->Phenoxide  Base (e.g., NaOH, K2CO3) Base Base Target_Molecule_Protected Protected this compound Phenoxide->Target_Molecule_Protected  SN2 Reaction 2-Haloethylamine_Derivative 2-Haloethylamine (protected amine) 2-Haloethylamine_Derivative->Target_Molecule_Protected Target_Molecule This compound Target_Molecule_Protected->Target_Molecule  Deprotection Deprotection Deprotection

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative synthesis of this compound hydrochloride.

Step 1: Formation of the Phenoxide

  • To a solution of 4-hydroxybiphenyl in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF), add a slight excess of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature until the evolution of gas ceases (in the case of NaH) or until the 4-hydroxybiphenyl is fully deprotonated.

Step 2: Williamson Ether Synthesis

  • To the freshly prepared phenoxide solution, add a solution of a suitable N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected product.

Step 3: Deprotection of the Amine

  • Dissolve the crude N-protected intermediate in a suitable solvent such as ethanol.

  • Add hydrazine hydrate and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the phthalhydrazide byproduct by filtration.

  • Concentrate the filtrate under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to afford this compound hydrochloride as a solid.

Physicochemical Characterization

Accurate characterization of the synthesized compound is critical for ensuring its purity and confirming its identity. The following table summarizes key physicochemical properties, although experimental values may vary slightly based on the specific batch and analytical method.

Property Value
Melting Point Data not consistently available in public sources.
Boiling Point Data not consistently available in public sources.
Solubility The hydrochloride salt is expected to be soluble in water and polar organic solvents. The free base is likely soluble in a range of organic solvents.
Appearance Typically a solid, with the hydrochloride salt often being a crystalline powder.

Analytical Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons of the biphenyl group, and methylene protons of the ethylamine chain. The chemical shifts of the protons adjacent to the oxygen and nitrogen atoms would be characteristic.

    • ¹³C NMR: Expected signals would include distinct resonances for the aromatic carbons of the biphenyl system and the aliphatic carbons of the ethylamine moiety.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (213.28 for the free base). Fragmentation patterns would be consistent with the structure, showing losses of fragments of the ethylamine side chain.

Applications in Drug Discovery and Development: A Scaffold for Innovation

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, allowing for the rapid generation of compound libraries for high-throughput screening.

Key Derivatization Reactions

The primary amine of this compound can be readily derivatized through several key reactions:

Derivatization_Reactions Scaffold This compound Amide Amide Derivatives Scaffold->Amide  Carboxylic Acid/Acyl Chloride Sulfonamide Sulfonamide Derivatives Scaffold->Sulfonamide  Sulfonyl Chloride Urea_Thiourea Urea/Thiourea Derivatives Scaffold->Urea_Thiourea  Isocyanate/Isothiocyanate Secondary_Tertiary_Amine Secondary/Tertiary Amines Scaffold->Secondary_Tertiary_Amine  Reductive Amination (Aldehyde/Ketone)

Sources

Comprehensive Safety Profile and Handling Protocols for 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 14138-20-6 Document Type: Technical Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers[1][2]

Executive Summary & Compound Identity

2-([1,1'-Biphenyl]-4-yloxy)ethanamine is a primary aliphatic amine tethered to a lipophilic biphenyl ether scaffold.[1][2] Widely used as a building block in medicinal chemistry (specifically for GPCR ligands and kinase inhibitors), its safety profile is dominated by the reactivity of its primary amine group.

While formally classified as an Irritant (Category 2) in many vendor Safety Data Sheets (SDS), experienced practitioners must treat this compound with the rigor reserved for Corrosives .[1][2] The basicity of the primary amine, combined with the lipophilicity of the biphenyl tail, facilitates rapid dermal absorption and potential tissue damage upon prolonged contact.

Table 1: Physicochemical Identity & Properties
PropertyDataRelevance to Safety
Chemical Formula C₁₄H₁₅NOStoichiometry for neutralization.[1][2]
Molecular Weight 213.28 g/mol Calculation of molar exposure limits.[1]
Physical State Solid (Crystalline)Inhalation hazard (dust) during weighing.[1][2]
Melting Point 50–54 °CLow melting point implies risk of melt/stickiness upon slight heating.[1]
Solubility Organic solvents (DMSO, DCM); Low in waterLipophilicity increases skin permeation rates.[2]
pKa (Predicted) ~9.5 (Amine)Basic; incompatible with acids and acid chlorides.[2]

GHS Hazard Classification & Toxicology

Note: Specific toxicological data (LD50) for this exact CAS is limited.[1][2] The following assessment synthesizes available vendor data with Structure-Activity Relationship (SAR) analysis of analogous primary aromatic ether amines.

Hazard Statements (GHS)[1][2]
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Toxicological Mechanisms[1][2]
  • Tissue Saponification: As a primary amine, the compound can initiate alkaline hydrolysis of fatty acids in skin tissue (saponification), leading to irritation that may progress to chemical burns if not washed immediately.

  • Sensitization Potential: Primary amines are known haptens.[1][2] They can react with skin proteins to form immunogenic complexes, leading to allergic contact dermatitis upon repeated exposure.

  • Respiratory Irritation: Inhalation of dust or sublimated vapor triggers mucous membrane inflammation.[1][2] The biphenyl moiety adds a risk of systemic toxicity if absorbed through the lungs due to its high logP.

Engineering Controls & Personal Protective Equipment (PPE)

Directive: Do not rely solely on PPE. Engineering controls are the primary defense.

Engineering Controls
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: The solid powder is combustible.[1][2][4] Use anti-static weighing boats and ground all metal spatulas to prevent electrostatic discharge (ESD) ignition of dust clouds.[1][2]

PPE Selection Logic
  • Hand Protection:

    • Standard: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact with the solid.[1][2]

    • Solution Phase: If dissolved in DCM or DMF, nitrile offers poor protection. Use Silver Shield (Laminate) or Viton gloves to prevent the carrier solvent from dragging the amine through the glove material.[2]

  • Eye Protection: Chemical safety goggles (ANSI Z87.[1][2]1) are mandatory.[1][2] Face shields are required during scale-up (>10g) synthesis to protect against splashes of basic solutions.[1][2]

Visualizing the Hierarchy of Controls

The following diagram illustrates the decision matrix for risk mitigation when handling this amine.

HierarchyOfControls cluster_0 Engineering Controls (Primary) cluster_1 PPE (Secondary) Start Risk Assessment: CAS 14138-20-6 Hood Fume Hood (Face Velocity > 0.5 m/s) Start->Hood Static ESD Grounding (Prevent Dust Explosion) Start->Static Gloves Glove Selection: Solid: Nitrile Solution: Laminate/Viton Hood->Gloves Residual Risk Eyes Eye Protection: Goggles (No Safety Glasses) Static->Eyes Residual Risk

Figure 1: Risk mitigation hierarchy prioritizing engineering controls over PPE.

Stability, Storage, and Reactivity

Understanding the chemical stability is crucial for preventing "silent hazards" like pressure buildup or purity degradation.

  • Carbamate Formation: Primary amines react reversibly with atmospheric CO₂ to form carbamate salts.[1][2]

    • Reaction:

      
      [1][2]
      
    • Hazard:[4][5][6][7][8][9][10] This forms a crust on the material, altering stoichiometry and potentially clogging container threads.

  • Oxidation: The ether linkage is generally stable, but the amine can oxidize to N-oxides or imines upon prolonged air exposure.[1][2]

Protocol:

  • Store under an inert atmosphere (Argon or Nitrogen).[1][2]

  • Keep container tightly sealed in a cool, dry place (< 25°C).

  • Incompatibilities: Violent reaction with acid chlorides, anhydrides, and strong oxidizers (e.g., permanganates).

Emergency Response Protocols

This section details self-validating workflows for accidents. Self-validating means the protocol includes checks (e.g., pH testing) to confirm the hazard is neutralized.[1][2]

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).[1][2]

  • PPE Up: Don double nitrile gloves and a P95 respirator.[1][2]

  • Contain: Do not dry sweep (creates dust).[1][2] Cover spill with a wet absorbent pad or dampen with inert oil (e.g., mineral oil) before scooping.[2]

  • Disposal: Place in a hazardous waste container labeled "Basic Organic Solid."

First Aid Workflow
  • Eye Contact: Flush immediately.[1][2][3][7][11][12] Validation: Continue flushing until pH paper touching the cul-de-sac of the eye reads neutral (pH 7), typically requiring 15–20 minutes.[1][2]

  • Skin Contact: Wash with soap and water.[2][9][11][12] Do not use vinegar (exothermic neutralization heat can worsen the burn).[1][2]

Emergency Logic Diagram

EmergencyResponse Accident Exposure Incident Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Brush off solid Wash w/ Soap + Water (No Solvents!) Skin->ActionSkin ActionEye Flush 15+ mins Check pH of tear duct Eye->ActionEye ActionInhal Fresh Air Monitor for delayed pulmonary edema Inhal->ActionInhal

Figure 2: Immediate response workflow for exposure incidents.

Synthesis & Reaction Safety Context

For researchers utilizing this compound in synthesis (e.g., amide coupling or reductive amination):

  • Exotherm Management: When reacting this compound with acid chlorides (e.g., benzoyl chloride), the reaction is highly exothermic.[1][2]

    • Protocol: Always add the acid chloride dropwise to the amine solution at 0°C.[2]

  • Scavenging: Use a tertiary amine base (TEA or DIPEA) to scavenge the HCl byproduct.[1][2] Failure to do so will precipitate the hydrochloride salt of the starting material, stalling the reaction.

References

  • PubChem. (2025).[1][2][4] 2-(4-Biphenyl)ethylamine Compound Summary (CID 28210).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • European Chemicals Agency (ECHA). (2024).[1][2] C&L Inventory: 2-([1,1'-biphenyl]-4-yloxy)ethylamine.[1][2][Link][1][2]

  • ACS Publications. (2023).[1][2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[13][14] (Contextual reference for amine handling). [Link][1][2]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Biphenyl Ether Scaffold

The 2-([1,1'-biphenyl]-4-yloxy)ethanamine core represents a privileged scaffold in medicinal chemistry. The biphenyl group provides a rigid, lipophilic backbone that can engage in favorable π-π stacking interactions within biological targets, while the flexible ethylamine side chain offers a crucial vector for chemical modification. Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including as anti-inflammatory agents, anticancer agents, and inhibitors of protein-protein interactions.[1][2][3][4] The primary amine functional group is a versatile chemical handle, allowing for the systematic exploration of chemical space through straightforward synthetic transformations to generate novel amides and secondary or tertiary amines.

This guide provides an in-depth exploration of three robust and widely adopted synthetic strategies for derivatizing this compound: N-acylation, direct N-alkylation, and reductive amination. We will delve into the mechanistic rationale behind each method, provide detailed, field-tested protocols, and discuss critical parameters for achieving optimal reaction outcomes.

Pathway I: N-Acylation for the Synthesis of Novel Amides

N-acylation is a cornerstone transformation in organic chemistry, converting the primary amine into a chemically stable and structurally diverse amide.[5][6] This modification fundamentally alters the electronic and steric properties of the parent molecule, replacing the basic amine with a neutral, hydrogen-bond-donating/accepting amide moiety. This is often exploited to mimic peptide bonds or to introduce new pharmacophoric elements. The most common and reliable method for this transformation is the reaction with an acyl chloride, often under Schotten-Baumann conditions.[7]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group. A mild base is typically required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

G cluster_0 N-Acylation Workflow Start This compound + Acyl Chloride (R-COCl) Reagents Inert Solvent (DCM) + Base (e.g., Triethylamine) Start->Reagents 1. Dissolve Reaction Nucleophilic Acyl Substitution Reagents->Reaction 2. React at 0°C to RT Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup 3. Quench & Extract Product N-Acylated Derivative (Amide) Workup->Product 4. Isolate G cluster_1 Reductive Amination Workflow Start Amine + Aldehyde/Ketone Solvent Solvent (DCE or MeOH) Start->Solvent 1. Combine Imine Imine Formation (Intermediate) Solvent->Imine 2. Stir (1-2h) Reducer Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reducer 3. Portion-wise addition Reduction In Situ Reduction Reducer->Reduction 4. Stir (overnight) Product N-Alkylated Derivative (Secondary Amine) Reduction->Product 5. Workup & Purify

Sources

Application Notes and Protocols for Amide Coupling Reactions with 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the successful amide coupling of 2-([1,1'-biphenyl]-4-yloxy)ethanamine with a variety of carboxylic acids. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, essential for the synthesis of new chemical entities.[1] This document delves into the strategic importance of the biphenyl scaffold, explains the mechanistic rationale behind common coupling methodologies, and offers step-by-step protocols for two robust and widely adopted methods: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and the aminium/uronium salt-based approach with HATU. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their synthetic campaigns.

Introduction: The Strategic Value of the Biphenyl Ether Amine Scaffold

The synthesis of amides from carboxylic acids and amines is a cornerstone of modern drug discovery and development.[1][2] The kinetic stability of the amide bond makes it a ubiquitous feature in a vast number of marketed pharmaceuticals.[1] The choice of amine is a critical determinant of the final compound's physicochemical and pharmacological properties.

This compound is a particularly valuable building block for several key reasons:

  • Privileged Scaffold: The biphenyl structure is recognized as a "privileged scaffold" in medicinal chemistry, a molecular framework capable of binding to a diverse range of biological targets.[3] Biphenyl-containing molecules have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[4][5][6]

  • Structural & Conformational Features: The ether linkage provides significant conformational flexibility, allowing the molecule to adopt various spatial arrangements. This is a critical attribute for optimizing interactions with the binding pockets of biological macromolecules.[3]

  • Reactive Handle for Library Synthesis: The primary amine group serves as a versatile reactive handle.[3] It allows for straightforward amide bond formation, enabling the systematic modification of a lead compound. This process is fundamental to building compound libraries for structure-activity relationship (SAR) studies, a critical step in optimizing drug candidates.[3]

This guide will provide the practical knowledge to efficiently incorporate this valuable scaffold into novel molecular designs.

Core Principles of Amide Bond Formation

While thermodynamically favorable, the direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow. Therefore, the process universally requires the "activation" of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.[2][7] This is typically achieved in one of two ways in a one-pot procedure:

  • Carbodiimide-Mediated Activation: Reagents like EDC activate the carboxyl group to form a highly reactive O-acylisourea intermediate.[8][9]

  • Onium Salt-Mediated Activation: Uronium or aminium salts like HATU react with the carboxylate to form a highly reactive activated ester.[7]

The choice between these methods depends on factors such as the steric and electronic properties of the substrates, potential for racemization, cost, and the desired ease of purification.[7]

Protocol I: EDC/HOBt-Mediated Amide Coupling

This method is a workhorse in organic synthesis, valued for its reliability and the water-solubility of its urea byproduct, which simplifies purification.[7][10]

Mechanistic Rationale

The reaction proceeds via a two-step activation process. First, the carbodiimide (EDC) reacts with the carboxylic acid to form the highly reactive O-acylisourea intermediate.[9] However, this intermediate can be unstable and prone to side reactions, such as rearrangement to a stable N-acylurea, which terminates the reaction.[10][11]

This is where the additive, N-hydroxybenzotriazole (HOBt), plays a crucial role. HOBt acts as a "trap" for the O-acylisourea, reacting with it to form an HOBt active ester.[10][12] This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine. This strategy enhances reaction efficiency, increases yields, and suppresses side reactions and potential racemization at adjacent chiral centers.[10][13]

Workflow & Mechanism Diagram

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Isourea O-Acylisourea Intermediate RCOOH->Isourea + EDC Amine This compound (Ar-NH2) Amide Target Amide Amine->Amide EDC EDC EDC->Isourea HOBt HOBt HOBtEster HOBt Active Ester HOBt->HOBtEster Isourea->HOBtEster + HOBt - EDC-Urea (minor path) Urea EDC-Urea (Water Soluble) Isourea->Urea Side Reaction (N-Acylurea) HOBtEster->Amide + Ar-NH2 - HOBt (regenerated) HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + DIPEA Amine This compound (Ar-NH2) Amide Target Amide Amine->Amide HATU HATU OAtEster OAt Active Ester HATU->OAtEster Byproduct Tetramethylurea Base DIPEA Base->Carboxylate Carboxylate->OAtEster + HATU OAtEster->Amide + Ar-NH2 - HOAt OAtEster->Byproduct - Tetramethylurea

Sources

Application Note: A Comprehensive Guide to Reductive Amination Using 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the myriad methods available, reductive amination stands out as a robust, versatile, and highly efficient strategy for synthesizing secondary and tertiary amines from readily available carbonyl precursors.[1][2] This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its immediate reduction, offers a controlled and high-yielding alternative to direct amine alkylation, which is often plagued by issues of over-alkylation.[3]

This guide focuses on the application of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine in reductive amination protocols. The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[4][5][6] Its rigid, aromatic structure is key for engaging with biological targets, and derivatives are known to possess a wide spectrum of activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.[5][6] By leveraging this compound as a building block, researchers can readily introduce this valuable pharmacophore into novel molecular architectures.

We will provide a detailed examination of the reaction mechanism, a validated experimental protocol using the mild and selective reducing agent sodium triacetoxyborohydride (STAB), and expert insights into optimizing reaction outcomes.

The Mechanism: A Tale of Two Steps in One Pot

Direct reductive amination is a sequential process that occurs in a single reaction vessel.[1][7] The entire transformation is governed by the careful selection of a reducing agent that exhibits chemoselectivity for the protonated imine (iminium) intermediate over the starting carbonyl compound.[8][9]

The process unfolds in two primary stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbon of a carbonyl compound (an aldehyde or ketone). This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, which are often employed to catalyze this step, the hemiaminal undergoes dehydration to yield an imine. This imine exists in equilibrium with its protonated form, the more electrophilic iminium ion, which is the key species targeted for reduction.[1][9]

  • Hydride Reduction: A mild hydride reducing agent, such as sodium triacetoxyborohydride (STAB), is introduced. The rate of reduction for the iminium ion is significantly faster than for the starting aldehyde or ketone.[9] The hydride (H⁻) from the borohydride complex attacks the electrophilic carbon of the C=N bond, effectively reducing it to a C-N single bond and furnishing the final secondary amine product.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Amine Biphenyl-O-Et-NH2 Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl R-C(=O)-R' Carbonyl->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine Dehydration (-H2O) Product Secondary Amine Product Imine->Product STAB NaB(OAc)3H STAB->Product Hydride Transfer

Caption: Standard workflow for reductive amination.

Detailed Experimental Protocol

Reaction: Synthesis of N-benzyl-2-([1,1'-biphenyl]-4-yloxy)ethanamine.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • This compound hydrochloride is classified as harmful if swallowed and causes skin and eye irritation. [10]* Dichloromethane is a suspected carcinogen.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum, with UV indicator)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Add benzaldehyde (1.05 eq) via syringe and stir the mixture for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in several portions over 5-10 minutes. An initial effervescence may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting amine is consumed (typically 4-12 hours). A suitable eluent for TLC is 30% Ethyl Acetate in Hexanes. The product should be less polar than the starting amine. [11]7. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Substrate Scope and Data

The protocol is adaptable to a range of carbonyl compounds. The following table provides expected outcomes for representative substrates.

Carbonyl SubstrateMolar eq.Reducing Agent (eq.)SolventTypical TimeExpected YieldNotes
Benzaldehyde1.05STAB (1.5)DCM4-8 h85-95%Aromatic aldehyde, generally high yielding.
4-Methoxybenzaldehyde1.05STAB (1.5)DCM4-8 h88-98%Electron-donating group may slightly increase reactivity.
Cyclohexanone1.1STAB (1.5)DCE8-16 h75-85%Ketones are less reactive; may benefit from catalytic acetic acid. [12][13]
Acetophenone1.2STAB (2.0)DCE12-24 h60-75%Sterically hindered and less reactive ketone; longer time and excess reagent may be needed.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Inactive or wet STAB. 2. Insufficient imine formation (esp. with ketones). 3. Insufficient reagent.1. Use fresh, high-quality STAB from a sealed container. Ensure anhydrous conditions. 2. Add 0.5-1.0 equivalents of glacial acetic acid to catalyze imine formation. [9][13] 3. Increase the equivalents of STAB to 2.0.
Low product yield after work-up 1. Incomplete reaction. 2. Product loss during aqueous work-up (if product is slightly water-soluble). 3. Decomposition on silica gel.1. See above. 2. Back-extract the aqueous layers thoroughly. Ensure pH is basic before extraction. 3. Deactivate the silica gel with 1% triethylamine in the eluent.
Formation of side-products 1. Reduction of the starting carbonyl to an alcohol. 2. Dialkylation of the primary amine (less common with this method).1. This indicates the STAB is too reactive or conditions are too harsh. Ensure STAB is added after the imine has had time to form. 2. Use a 1:1 stoichiometry of amine to carbonyl. A stepwise procedure (imine formation then reduction) can also prevent this. [12]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Pelter, M. W., & Zak, J. T. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 851–854. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • PubMed. (n.d.). On-DNA Reductive Amination and Alkylation. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • PubChem. (n.d.). 2-(4-Biphenyl)ethylamine. [Link]

  • ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • MDPI. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. [Link]

  • ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. [Link]

  • ResearchGate. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. [Link]

  • eScholarship.org. (n.d.). Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives. [Link]

  • ResearchGate. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • PMC. (2023). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

Sources

The Versatile Scaffold of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. Among these, the 2-([1,1'-biphenyl]-4-yloxy)ethanamine scaffold has emerged as a particularly valuable starting point for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its derivatization and an examination of the structure-activity relationships that govern the therapeutic potential of its analogues.

The core structure, featuring a flexible ether linkage between a rigid biphenyl group and a reactive primary amine, provides an ideal combination of physicochemical properties for drug design. The biphenyl moiety can engage in favorable pi-stacking and hydrophobic interactions within protein binding pockets, while the terminal amino group serves as a versatile chemical handle for a multitude of synthetic transformations. This unique combination has been successfully exploited in the development of clinical candidates targeting a range of therapeutic areas.

A prime example of the successful application of this scaffold is in the development of fedovapagon , a selective vasopressin V2 receptor (V2R) agonist that has undergone Phase III clinical trials for the treatment of nocturia.[1][2][3][4] Fedovapagon's structure incorporates the this compound core, where the primary amine is part of a urea moiety. This modification allows for specific and potent activation of the V2 receptor, leading to an antidiuretic effect.[5][6]

Core Synthetic Transformations: Harnessing the Reactivity of the Primary Amine

The primary amino group of this compound is the key to its versatility as a scaffold. Three of the most common and powerful transformations to generate diverse libraries of compounds are amide bond formation, reductive amination, and urea formation.

Caption: Key synthetic transformations of the this compound scaffold.

Protocol 1: General Procedure for Amide Bond Formation

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry. The following protocol describes a general method for the acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., isobutyryl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or THF (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a suitable non-nucleophilic base such as triethylamine or DIPEA (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[4]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Reductive Amination

Reductive amination is a powerful method for the formation of secondary and tertiary amines. This protocol outlines a one-pot procedure using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in anhydrous DCE or THF (approximately 0.1 M concentration), add sodium triacetoxyborohydride (1.2-1.5 eq.) in one portion. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the mixture with an appropriate organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Urea Derivatives – The Path to Fedovapagon

The synthesis of urea derivatives from primary amines is a key transformation in the development of many pharmaceuticals, including fedovapagon. While the specific, detailed synthesis of fedovapagon is proprietary, the general formation of a urea from a primary amine and an isocyanate is a well-established and robust reaction.

Materials:

  • This compound

  • Isocyanate of choice

  • Anhydrous aprotic solvent (e.g., THF, DCM, or DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent in a round-bottom flask.

  • To this solution, add the isocyanate (1.0 eq.) dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[7]

Mechanism of Action: Targeting the Vasopressin V2 Receptor

Fedovapagon exerts its therapeutic effect by acting as a selective agonist at the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed in the principal cells of the kidney's collecting ducts.[3][8] The activation of the V2R by fedovapagon initiates a downstream signaling cascade that ultimately leads to the reabsorption of water from the urine back into the bloodstream, thus reducing urine output.

Caption: Simplified signaling pathway of Fedovapagon via the Vasopressin V2 Receptor.

Upon binding of fedovapagon to the V2R, the receptor undergoes a conformational change that activates the associated heterotrimeric Gs protein.[9] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][10] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8][11]

PKA has two primary effects:

  • Short-term effect: PKA phosphorylates aquaporin-2 (AQP2) water channels that are stored in intracellular vesicles. This phosphorylation event triggers the translocation of these vesicles to the apical membrane of the collecting duct cells, where they fuse and insert the AQP2 channels. This increases the water permeability of the membrane, allowing for rapid water reabsorption.[12][13]

  • Long-term effect: PKA also phosphorylates the cAMP response element-binding protein (CREB), a transcription factor. Phosphorylated CREB moves into the nucleus and binds to the promoter region of the AQP2 gene, leading to increased transcription and synthesis of new AQP2 protein. This ensures a sustained response to the vasopressin signal.[11]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study of fedovapagon is not publicly available, general principles for biphenyl-containing ligands and GPCR agonists can be inferred. The biphenyl moiety likely plays a crucial role in establishing key hydrophobic and aromatic interactions within the V2R binding pocket. The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal binding pose. The urea functionality is critical for forming specific hydrogen bond interactions with amino acid residues in the receptor, contributing to its high affinity and selectivity. Modifications to the biphenyl rings, such as the introduction of substituents, could be explored to fine-tune potency, selectivity, and pharmacokinetic properties.

Data Summary

The following table summarizes the key biological data for fedovapagon, highlighting its potency as a V2R agonist.

CompoundTargetAssayPotency (EC50)Reference
FedovapagonVasopressin V2 Receptor (V2R)Functional Assay24 nM[5][7]

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, coupled with the favorable physicochemical properties of the biphenyl ether motif, has been successfully leveraged in the development of the clinical candidate fedovapagon. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the potential of this privileged scaffold in their own drug discovery endeavors. By applying the principles of amide coupling, reductive amination, and other derivatization strategies, a vast chemical space can be accessed, paving the way for the discovery of new medicines targeting a wide range of diseases.

References

  • US Patent US5925762A, "Practical synthesis of urea derivatives," issued July 20, 1999. [URL: https://patents.google.
  • MedchemExpress. Fedovapagon (VA106483). [URL: https://www.medchemexpress.com/fedovapagon.html]
  • Patsnap Synapse. Fedovapagon. [URL: https://www.patsnap.com/synapse/drug/detail/Fedovapagon]
  • ClinicalTrials.gov. Efficacy Study of Fedovapagon for Nocturia in Men With Benign Prostatic Hyperplasia (BPH). [URL: https://clinicaltrials.gov/ct2/show/NCT02637960]
  • ClinicalTrials.gov. Efficacy Study of Fedovapagon for Nocturia in Men With Benign Prostatic Hyperplasia (BPH). [URL: https://www.clinicaltrials.gov/study/NCT02637960]
  • A Study to Evaluate the Efficacy and Safety of Fedovapagon in the Treatment of Nocturia in Men With Benign Prostatic Hyperplasia (BPH). [URL: https://www.isrctn.com/ISRCTN13031294]
  • ClinicalTrials.gov. Dose Range Finding Study of Fedovapagon in Men With Nocturia. [URL: https://clinicaltrials.gov/ct2/show/NCT01656239]
  • Knepper, M. A., & Kwon, T. H. (2015). Systems biology of the vasopressin V2 receptor: new tools for discovery of molecular actions of a GPCR. American Journal of Physiology-Cell Physiology, 309(7), C439-C453. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4666922/]
  • A study to confirm that the antidiuretic effect of fedovapagon can be effectively controlled by dose. [URL: https://www.ics.org/2012/abstract/214]
  • Ghorai, P., & Kraus, G. A. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 57(13), 5471–5511. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4101734/]
  • Vasopressin signaling pathway. Rat Genome Database. [URL: https://rgd.mcw.
  • Oksche, A., & Rosenthal, W. (2009). V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology. Frontiers in neuroendocrinology, 30(4), 456–465. [URL: https://www.frontiersin.org/articles/10.3389/fneur.2009.00019/full]
  • Nonstop Neuron. (2023, April 21). Mechanism of Action of Vasopressin || How Antidiuretic Hormone Increases Water Reabsorption [Video]. YouTube. [URL: https://www.youtube.
  • US Patent US11633396B2, "Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one," issued April 26, 2023. [URL: https://patents.google.
  • CN Patent CN104478839A, "Synthesis method of dapagliflozin," issued March 25, 2015. [URL: https://patents.google.
  • Qian, Q. (2017, October 3). Vasopressin-2 receptor blockers: mechanism of action and clinical utility [Video]. YouTube. [URL: https://www.youtube.
  • StatPearls. Biochemistry, G Protein Coupled Receptors. [URL: https://www.ncbi.nlm.nih.gov/books/NBK554424/]
  • Robben, J. H., Knoers, N. V., & Deen, P. M. (2006). Regulation of the vasopressin V2 receptor by vasopressin in polarized renal collecting duct cells. Molecular biology of the cell, 17(8), 3336–3345. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1525232/]

Sources

2-([1,1'-Biphenyl]-4-yloxy)ethanamine: A Versatile Scaffold for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient lead generation and optimization. These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, thereby offering a rich starting point for the development of novel therapeutics across a spectrum of diseases. The biphenyl moiety is a classic example of such a scaffold, frequently encountered in both natural products and synthetic drugs. Its inherent structural rigidity, coupled with the potential for diverse functionalization, allows for the precise spatial orientation of pharmacophoric elements. This application note delves into the utility of a particularly valuable biphenyl-containing building block: 2-([1,1'-biphenyl]-4-yloxy)ethanamine . We will explore its synthetic versatility, highlight its application in the construction of compound libraries, and provide detailed protocols for its derivatization, positioning it as a key tool for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Advantages

The strategic advantage of this compound as a building block lies in the unique combination of its structural features:

PropertyValueSignificance in Drug Design
Molecular FormulaC₁₄H₁₅NOProvides a good starting point for library generation without excessive molecular weight.
Molecular Weight213.28 g/mol Falls within the desirable range for lead-like molecules.
XLogP32.8Indicates favorable lipophilicity for membrane permeability.
Hydrogen Bond Donors1 (primary amine)Offers a key interaction point for target binding.
Hydrogen Bond Acceptors2 (ether oxygen, amine nitrogen)Provides additional opportunities for hydrogen bonding.
Rotatable Bonds4Allows for conformational flexibility to adapt to various binding pockets.

The primary amine serves as a versatile reactive handle, enabling a wide array of chemical transformations to explore chemical space efficiently. The biphenyl core provides a rigid scaffold that can be strategically decorated with substituents to modulate potency, selectivity, and pharmacokinetic properties. The ether linkage introduces a degree of flexibility and can also participate in hydrogen bonding.

Core Synthetic Transformations: Gateway to Chemical Diversity

The primary amino group of this compound is the gateway to a multitude of derivatization strategies. The following sections provide detailed protocols for the most common and impactful transformations.

Amide Coupling: Forging Stable and Diverse Linkages

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this reaction. The resulting amides are typically stable and can introduce a wide variety of functional groups.

Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard and reliable method for the coupling of a carboxylic acid to this compound.[1][2]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Causality Behind Experimental Choices:

  • EDC/HOBt: This coupling reagent system is widely used due to its efficiency and the suppression of side reactions, such as racemization of chiral carboxylic acids.[1]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt that may be formed and to facilitate the coupling reaction.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is a powerful tool for introducing alkyl or arylalkyl substituents to the primary amine, leading to the formation of secondary or tertiary amines. This transformation is particularly useful for modulating the basicity and lipophilicity of the final compound.[3][4][5]

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol offers a mild and efficient method for the reductive amination of aldehydes and ketones.[5]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (catalytic)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary or tertiary amine.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which helps to minimize side reactions.

  • Catalytic Acetic Acid: The acid catalyzes the formation of the iminium ion intermediate, which is then reduced by STAB.

Application in Drug Discovery: A Gateway to Diverse Pharmacologies

The derivatives of this compound have the potential to interact with a wide range of biological targets. The biphenyl scaffold is a known pharmacophore for various targets, and the versatile derivatization of the amino group allows for the fine-tuning of biological activity.

Potential Therapeutic Areas:

Biphenyl-containing molecules have demonstrated efficacy in a multitude of therapeutic areas, suggesting that libraries derived from this compound could yield hits for:

  • Oncology: As inhibitors of protein kinases and other enzymes involved in cell proliferation.

  • Inflammation: As modulators of inflammatory pathways.

  • Neuroscience: Targeting G-protein coupled receptors (GPCRs) and transporters in the central nervous system.

  • Infectious Diseases: As antimicrobial or antiviral agents.

The following diagram illustrates a conceptual workflow for utilizing this building block in a drug discovery program.

G cluster_0 Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A 2-([1,1'-Biphenyl]-4- yloxy)ethanamine B Amide Coupling (Diverse Carboxylic Acids) A->B C Reductive Amination (Aldehydes/Ketones) A->C D Sulfonamide Formation (Sulfonyl Chlorides) A->D E Diverse Compound Library B->E C->E D->E F High-Throughput Screening (HTS) E->F G Hit Compounds F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Candidates H->I

Drug Discovery Workflow.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While specific SAR data for derivatives of this compound is not extensively published, valuable insights can be gleaned from studies on structurally related biphenyl and phenoxyethylamine compounds.

  • Substitution on the Biphenyl Rings: The nature and position of substituents on the biphenyl rings can significantly impact potency and selectivity. For instance, in a series of biarylamine-based Met kinase inhibitors, substitutions on the biphenyl moiety were crucial for achieving nanomolar potency.[6]

  • Nature of the Amine Substituent: The group attached to the ethanamine nitrogen plays a critical role in defining the pharmacological profile. For example, in a study of biphenyl amides as modulators of the US28 receptor, the nature of the amide substituent was key to achieving full inverse agonist properties.[7]

  • Conformational Rigidity vs. Flexibility: The ether linkage in this compound provides a degree of conformational flexibility. Balancing this flexibility with the rigidity of the biphenyl scaffold is a key aspect of optimizing target engagement.

The following diagram illustrates a conceptual framework for SAR exploration.

G cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Properties to Optimize A This compound B R1 Substituents (Biphenyl Ring) A->B C R2 Substituents (Amine) A->C D Potency B->D E Selectivity B->E F ADME Properties B->F C->D C->E C->F

SAR Exploration Framework.

Conclusion: A Building Block for Future Discoveries

This compound represents a highly valuable and versatile building block for drug discovery. Its privileged biphenyl scaffold, coupled with a readily derivatizable primary amine, provides a powerful platform for the rapid generation of diverse compound libraries. The synthetic protocols outlined in this application note offer reliable methods for exploring the chemical space around this core structure. By leveraging the principles of medicinal chemistry and structure-based design, researchers can utilize this building block to develop novel therapeutics with improved efficacy and safety profiles. The continued exploration of derivatives of this compound is poised to yield exciting new drug candidates in the years to come.

References

  • A. A. G. G. V. A. K. P. S. S. A. O. V. M. D. L. V. M. Y. A. B. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules2020 , 25(20), 4771. [Link]

  • D. G. M. D. G. M. M. S. D. G. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank2023 , 2023(3), M1682. [Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG. AxisPharm. Published September 23, 2024. [Link]

  • M. S. S. H. P. H. K. W. Synthesis and Biological Evaluation of Biphenyl Amides That Modulate the US28 Receptor. ChemMedChem2014 , 9(1), 113-122. [Link]

  • S. G. S. G. K. K. P. S. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2020 , 61(12), 151633. [Link]

  • J. D. C. J. D. C. S. A. G. J. D. C. S. A. G. S. A. G. A practical catalytic reductive amination of carboxylic acids. Org. Biomol. Chem.2017 , 15(46), 9876-9879. [Link]

  • J. C. B. J. C. B. J. C. B. et al. Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorg. Med. Chem. Lett.2010 , 20(9), 2843-2847. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Accessed January 28, 2026. [Link]

  • Y. Z. Y. Z. Y. Z. et al. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Arch. Pharm.2024 , 357(1), e2300390. [Link]

  • S. B. S. B. A. K. N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Molbank2021 , 2021(4), M1290. [Link]

  • J. D. H. J. D. H. J. D. H. et al. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. J. Med. Chem.2014 , 57(16), 7001-7016. [Link]

  • T. J. L. T. J. L. T. J. L. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. J. Chem. Educ.2016 , 93(8), 1464-1466. [Link]

  • Y.-C. H. Y.-C. H. Y.-C. H. et al. Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Pharmaceuticals2023 , 16(8), 1159. [Link]

  • A. C. J. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res.2024 , 16(4), 1-2. [Link]

  • A. P. A. P. A. P. et al. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. RSC Med. Chem.2021 , 12(7), 1146-1158. [Link]

  • M. S. M. S. M. S. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Org. Lett.2016 , 18(16), 4144-4147. [Link]

  • M. A. M. A. M. A. et al. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ACS Omega2023 , 8(7), 6991-7002. [Link]

  • F. G.-D. F. G.-D. F. G.-D. et al. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceuticals2021 , 14(9), 869. [Link]

  • M. E. F. M. E. F. M. E. F. et al. Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors. Bioorg. Med. Chem. Lett.2007 , 17(21), 5896-5901. [Link]

  • Reddit. Ways to reduce the bis amination during a reductive amination? r/Chempros. Published April 6, 2023. [Link]

  • P. W. P. W. P. W. et al. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. J. Org. Chem.2022 , 87(17), 11623-11634. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Accessed January 28, 2026. [Link]

  • I. A. O. I. A. O. I. A. O. Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo-2-ylmethylamines. Russ. J. Org. Chem.2017 , 53(4), 640-646. [Link]

  • M. C. M. C. M. C. et al. Bis([1,1′-biphenyl]-2-yl)-N-hydroxymethanimidamide. Acta Crystallogr. Sect. E Struct. Rep. Online2014 , 70(Pt 11), o1189. [Link]

Sources

Application Notes and Protocols for the N-alkylation of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation for Drug Discovery

In the landscape of modern drug development, the precise modification of molecular scaffolds is paramount. The N-alkylation of primary amines to yield secondary amines is a cornerstone transformation, enabling the modulation of a compound's physicochemical properties, such as lipophilicity, basicity, and receptor-binding affinity. This guide provides a detailed experimental protocol for the N-alkylation of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a valuable building block in medicinal chemistry.

The biphenyl ether moiety is a prevalent structural motif in numerous biologically active compounds. The ability to introduce diverse alkyl groups onto the primary amine of this compound opens avenues for the synthesis of novel derivatives with potentially enhanced therapeutic profiles. This document outlines a robust and reproducible methodology, emphasizing the rationale behind procedural choices and providing a framework for the successful synthesis, purification, and characterization of the target N-alkylated products.

Method Selection: The Rationale for Reductive Amination

While several methods exist for the N-alkylation of primary amines, including direct alkylation with alkyl halides, reductive amination is often the preferred strategy.[1] Direct alkylation can be challenging to control, frequently leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts as byproducts.[2] Reductive amination, conversely, offers a more controlled, one-pot approach to selectively synthesize secondary amines.[3][4]

This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[5] The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is particularly advantageous as it readily reduces the imine intermediate while being less reactive towards the starting aldehyde or ketone.[6]

Visualizing the Workflow: From Reactants to Product

The overall experimental workflow is designed for efficiency and clarity, ensuring a high probability of success for researchers.

G cluster_reaction Reaction Setup cluster_workup Work-up and Extraction cluster_purification Purification cluster_characterization Characterization Reactants This compound + Aldehyde/Ketone Solvent Anhydrous Solvent (e.g., Dichloromethane) Reactants->Solvent Imine_Formation Imine Formation (Stir at RT) Solvent->Imine_Formation Reducing_Agent Addition of NaBH(OAc)₃ Imine_Formation->Reducing_Agent Reduction In situ Reduction (Stir at RT) Reducing_Agent->Reduction Quench Quench with NaHCO₃ (aq) Reduction->Quench Reaction Completion Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Filtration Filter and Concentrate Drying->Filtration Column_Chromatography Silica Gel Column Chromatography Filtration->Column_Chromatography Crude Product Elution Elute with Hexane/Ethyl Acetate (+/- Triethylamine) Column_Chromatography->Elution NMR ¹H and ¹³C NMR Elution->NMR Pure Product MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR

Sources

Application Notes and Protocols: 2-([1,1'-Biphenyl]-4-yloxy)ethanamine in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Surface Engineering with a Versatile Biphenyl Building Block

In the dynamic field of material science, the precise control of surface properties is paramount for the development of advanced functional materials and devices. 2-([1,1'-Biphenyl]-4-yloxy)ethanamine emerges as a molecule of significant interest for researchers engaged in surface engineering, organic electronics, and biosensor development. Its unique molecular architecture, featuring a rigid biphenyl core, a flexible ether linkage, and a reactive primary amine terminus, offers a compelling combination of properties for the construction of highly ordered molecular layers on a variety of substrates.

This guide provides an in-depth exploration of the application of this compound in the formation of self-assembled monolayers (SAMs). We will delve into the rationale behind its use, detailed protocols for surface modification, and the essential characterization techniques to validate the formation and quality of these molecular architectures.

Molecular Attributes and Design Rationale

The efficacy of this compound as a surface modifying agent is rooted in its distinct structural components:

  • Primary Amine (-NH₂): This functional group serves as a versatile anchor or "head group" for covalent attachment to a wide range of surfaces, including metal oxides (e.g., silicon dioxide, indium tin oxide) and activated polymers.[1][2] The amine group can also be a site for subsequent chemical modifications, allowing for the stepwise construction of more complex surface functionalities.

  • Biphenyl Core: The rigid and planar biphenyl moiety promotes strong intermolecular π-π stacking interactions. This characteristic is crucial for the formation of densely packed and well-ordered monolayers, which are essential for creating uniform and predictable surface properties.[3][4] The biphenyl group also imparts desirable electronic properties, making it a candidate for applications in organic semiconductors and charge-transporting layers.[5][6]

  • Ether Linkage (-O-): The ether bond provides a degree of conformational flexibility, which can facilitate the self-assembly process by allowing the molecule to adopt an energetically favorable orientation on the surface.

These features collectively enable the formation of robust and highly organized SAMs, which can be used to tailor surface energy, wettability, chemical reactivity, and electronic characteristics.

Core Application: Formation of Self-Assembled Monolayers on Silicon Substrates

One of the primary applications of this compound is the functionalization of silicon-based materials, which are fundamental components in microelectronics and sensor technology. The following protocol details the procedure for creating a dense and ordered monolayer on a silicon wafer.

Experimental Protocol: SAM Formation

Objective: To form a self-assembled monolayer of this compound on a silicon dioxide surface.

Materials:

  • This compound hydrochloride (or free base)

  • Silicon wafers with a native oxide layer

  • Anhydrous toluene

  • Methanol (ACS grade)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Spin coater or immersion vessel

  • Hot plate or vacuum oven

  • Fume hood

  • Glassware (beakers, petri dishes)

Step-by-Step Methodology:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired dimensions.

    • Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass beaker. Extreme caution is advised as Piranha solution is highly corrosive and exothermic.

    • Immerse the silicon wafers in the Piranha solution for 15-20 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • Preparation of the Coating Solution:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene. If using the hydrochloride salt, neutralization with a non-nucleophilic base may be necessary, or the deposition can be carried out from a polar solvent like methanol.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Monolayer Deposition (Immersion Method):

    • Place the cleaned and dried silicon wafers in the this compound solution.

    • Seal the container and leave it undisturbed for 12-24 hours at room temperature to allow for the self-assembly process to reach equilibrium.

  • Post-Deposition Rinsing and Annealing:

    • Remove the wafers from the solution and rinse them sequentially with fresh toluene and then methanol to remove any physisorbed molecules.

    • Dry the functionalized wafers under a stream of nitrogen.

    • To enhance the covalent bonding and ordering of the monolayer, anneal the wafers at 110-120 °C for 15-30 minutes, either on a hotplate or in a vacuum oven.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.

Visual Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_deposition Monolayer Deposition cluster_final Final Product Wafer_Cutting Cut Si Wafer Piranha_Cleaning Piranha Clean & Hydroxylate Wafer_Cutting->Piranha_Cleaning Rinse_Dry Rinse with DI Water & Dry with N2 Piranha_Cleaning->Rinse_Dry Immersion Immerse Substrate for 12-24h Rinse_Dry->Immersion Cleaned Substrate Prepare_Solution Prepare 1-5 mM Solution in Toluene Sonicate Sonicate for 15 min Prepare_Solution->Sonicate Sonicate->Immersion Coating Solution Rinsing Rinse with Toluene & Methanol Immersion->Rinsing Annealing Anneal at 120°C for 30 min Rinsing->Annealing Storage Store in Desiccator Annealing->Storage

Caption: Workflow for the formation of a this compound SAM.

Characterization and Validation of the Monolayer

To confirm the successful formation of the SAM and to assess its quality, a suite of surface-sensitive analytical techniques should be employed.

Technique Purpose Expected Outcome
Contact Angle Goniometry To measure the change in surface wettability.An increase in the water contact angle compared to the bare hydrophilic silicon dioxide surface, indicating the presence of the hydrophobic biphenyl groups.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.The appearance of N 1s and C 1s peaks corresponding to the amine and biphenyl groups of the molecule. High-resolution scans can confirm the chemical states.
Atomic Force Microscopy (AFM) To visualize the surface topography and measure monolayer thickness.A smooth and uniform surface morphology. Thickness measurements via scratch tests should be consistent with the molecular length.
Ellipsometry To provide a precise measurement of the monolayer thickness.A uniform thickness across the wafer, consistent with a single molecular layer.

Potential for Further Functionalization

The terminal amine group of the self-assembled monolayer of this compound provides a reactive handle for a multitude of secondary chemical transformations. This opens up possibilities for:

  • Bioconjugation: The amine can be reacted with N-hydroxysuccinimide (NHS) esters of biomolecules such as proteins, peptides, or DNA, for the development of biosensors.

  • Polymer Grafting: The amine can initiate surface-initiated polymerization to grow polymer brushes from the surface, creating materials with tailored mechanical or responsive properties.[7][8]

  • Small Molecule Attachment: Further coupling reactions can be performed to attach chromophores, catalysts, or other functional small molecules.

Protocol for Post-Functionalization with a Fluorescent Dye

Objective: To demonstrate the reactivity of the amine-terminated SAM by coupling a fluorescent dye.

Materials:

  • SAM-functionalized silicon wafer

  • Fluorescein isothiocyanate (FITC) or other amine-reactive dye

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Prepare a 0.1 mg/mL solution of FITC in anhydrous DMF.

  • Add a small amount of TEA (e.g., 1-2 equivalents relative to the estimated surface amine concentration) to the FITC solution to act as a base.

  • Immerse the amine-terminated SAM substrate in the FITC solution for 2-4 hours at room temperature in the dark.

  • Rinse the substrate thoroughly with DMF, followed by methanol, to remove unreacted dye.

  • Dry the substrate under a stream of nitrogen.

  • Characterize the surface using fluorescence microscopy to confirm the successful attachment of the dye.

Conclusion and Future Outlook

This compound is a promising molecular building block for the precise engineering of surfaces. Its ability to form well-ordered and robust self-assembled monolayers provides a versatile platform for a wide range of applications in material science. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this molecule in their own work. Future investigations could focus on its application in organic field-effect transistors (OFETs), as a templating layer for the growth of other materials, or in the development of novel sensing platforms. The combination of a rigid, electronically active core with a reactive terminal group ensures that this compound will continue to be a valuable tool for the creation of next-generation functional materials.

References

  • PubChem. (n.d.). 2-(Biphenyl-2-yloxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(1,1'-biphenyl-2-yloxy)ethanamine. Retrieved from [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science. Retrieved from [Link]

  • Wiley Online Library. (2000). Reactions and Reactivity in Self-Assembled Monolayers. Advanced Materials. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. PMC. Retrieved from [Link]

  • ResearchGate. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2012). Structural investigation of 1,1'-biphenyl-4-thiol self-assembled monolayers on Au(111) by scanning tunneling microscopy and low-energy electron diffraction. Retrieved from [Link]

  • PubMed. (2013). Surface modification of aramid fibers by bio-inspired poly(dopamine) and epoxy functionalized silane grafting. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1,1'-Biphenyl]-4-yl-1-ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. Retrieved from [Link]

  • MDPI. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Retrieved from [Link]

  • TU Dresden. (n.d.). Self-Assembled Rigid Monolayers of 4`-Substituted-4-mercaptobiphenyls on Gold and Silver Surfaces. Retrieved from [Link]

  • MDPI. (2018). Surface Modification of Polyurethane Membrane with Various Hydrophilic Monomers and N-Halamine: Surface Characterization and Antimicrobial Properties Evaluation. Retrieved from [Link]

  • MDPI. (2023). Surface Modification of Polydopamine Particles with Polyethyleneimine Brushes for Enhanced Stability and Reduced Fragmentation. Retrieved from [Link]

  • Chemsrc. (n.d.). Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propen-1-yl)-w-([1,1'-biphenyl]-2-yloxy). Retrieved from [Link]

  • ResearchGate. (2013). Surface Modification of Aramid Fibers by Bio-Inspired Poly(dopamine) and Epoxy Functionalized Silane Grafting. Retrieved from [Link]

  • Semantic Scholar. (2023). Recent Advances in Polydopamine for Surface Modification and Enhancement of Energetic Materials: A Mini-Review. Retrieved from [Link]

Sources

Synthesis of Novel Heterocycles Utilizing 2-([1,1'-Biphenyl]-4-yloxy)ethanamine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Biphenyl Ether Amine Scaffold

In the landscape of modern medicinal chemistry and materials science, the biphenyl moiety stands as a "privileged scaffold," a structural framework renowned for its capacity to interact with a diverse array of biological targets. When integrated into a 2-([1,1'-Biphenyl]-4-yloxy)ethanamine architecture, this versatile building block offers a unique combination of rigidity from the biphenyl core, conformational flexibility via the ether linkage, and a highly reactive primary amine handle. This strategic combination makes it an exceptionally valuable starting material for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and development. The primary amine serves as a versatile nucleophile, enabling the construction of a wide variety of heterocyclic systems through well-established and reliable synthetic methodologies.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of several key classes of heterocycles—pyrroles, pyrazolones, dihydropyrimidines, pyridines, and oxazoles—using this compound as the central precursor. Each section is designed to provide not only a step-by-step experimental procedure but also the underlying mechanistic rationale, empowering researchers to adapt and innovate upon these foundational methods.

I. Synthesis of N-Substituted Pyrroles via the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, offering a straightforward and high-yielding pathway to pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] The reaction typically proceeds under neutral or mildly acidic conditions, where the amine undergoes a double condensation with the dicarbonyl compound, followed by cyclization and dehydration to furnish the aromatic pyrrole ring.[3]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. Subsequent dehydration leads to an imine, which then undergoes an intramolecular nucleophilic attack by the nitrogen on the second carbonyl group. A final dehydration step yields the stable aromatic pyrrole. The use of a weak acid, such as acetic acid, can accelerate the reaction.[3]

Start This compound + 1,4-Dicarbonyl Compound Step1 Hemiaminal Formation (Nucleophilic Attack) Start->Step1 Weak Acid (e.g., AcOH) Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product N-Substituted Pyrrole Step3->Product

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Experimental Protocol: Synthesis of 1-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)-2,5-dimethyl-1H-pyrrole

Materials:

  • This compound hydrochloride (or free base)

  • Hexane-2,5-dione (a 1,4-dicarbonyl)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (if starting from the hydrochloride salt)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Preparation of the Free Amine (if applicable): If starting with the hydrochloride salt, dissolve this compound hydrochloride (1.0 eq) in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH ~8-9). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and hexane-2,5-dione (1.1 eq) in ethanol (10 mL per mmol of amine).

  • Reaction Execution: Add glacial acetic acid (0.1 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(2-([1,1'-biphenyl]-4-yloxy)ethyl)-2,5-dimethyl-1H-pyrrole.

ReagentMolar Eq.Purpose
This compound1.0Nitrogen source for the pyrrole ring
Hexane-2,5-dione1.11,4-dicarbonyl backbone
Glacial Acetic Acid0.1Weak acid catalyst
EthanolSolventReaction medium

II. Synthesis of Pyrazolone Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method for preparing pyrazoles and pyrazolones. It involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] To utilize our primary amine, it must first be converted into a hydrazine derivative. This can be achieved through diazotization followed by reduction. However, a more direct approach for pyrazolone synthesis involves the condensation of a hydrazine with a β-ketoester.[5] For our purposes, we will first need to synthesize the corresponding hydrazine from this compound.

Mechanistic Rationale

The synthesis of the pyrazolone proceeds via the initial condensation of the hydrazine with the ketone carbonyl of the β-ketoester to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl group, leading to cyclization and elimination of an alcohol to yield the pyrazolone.[5]

Start Hydrazine Derivative + β-Ketoester Step1 Hydrazone Formation Start->Step1 Acid Catalyst Step2 Intramolecular Cyclization Step1->Step2 Product Pyrazolone Step2->Product -ROH

Caption: Knorr Pyrazolone Synthesis Workflow.

Experimental Protocol: Synthesis of 1-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)-3-methyl-1H-pyrazol-5(4H)-one

Part A: Synthesis of (2-([1,1'-Biphenyl]-4-yloxy)ethyl)hydrazine

This is a hypothetical but plausible multi-step procedure.

  • Diazotization: Cool a solution of this compound (1.0 eq) in 2M HCl to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: Slowly add the cold diazonium salt solution to a stirred solution of tin(II) chloride (3.0 eq) in concentrated HCl at 0-5 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Basify the reaction mixture with a concentrated NaOH solution until a precipitate forms and then redissolves. Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the crude hydrazine derivative, which can be used directly in the next step.

Part B: Pyrazolone Synthesis

Materials:

  • (2-([1,1'-Biphenyl]-4-yloxy)ethyl)hydrazine (from Part A)

  • Ethyl acetoacetate (a β-ketoester)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude (2-([1,1'-biphenyl]-4-yloxy)ethyl)hydrazine (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

  • Reaction Execution: Add a few drops of glacial acetic acid as a catalyst. Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

ReagentMolar Eq.Purpose
(2-([1,1'-Biphenyl]-4-yloxy)ethyl)hydrazine1.0Hydrazine component
Ethyl acetoacetate1.11,3-Dicarbonyl component
Glacial Acetic AcidCatalyticAcid catalyst
EthanolSolventReaction medium

III. Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and a urea or thiourea.[6][7] To incorporate our target molecule, we must first synthesize the corresponding urea derivative.

Mechanistic Rationale

The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. Subsequent cyclization and dehydration afford the dihydropyrimidine product.[7]

Experimental Protocol: Synthesis of a Biphenyl-Substituted Dihydropyrimidine

Part A: Synthesis of N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)urea

  • Dissolve this compound (1.0 eq) in a suitable solvent like THF.

  • Add a solution of potassium cyanate (1.2 eq) in water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) and stir at room temperature for several hours.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the urea derivative.

Part B: Biginelli Reaction

Materials:

  • N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)urea (from Part A)

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated HCl (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-(2-([1,1'-biphenyl]-4-yloxy)ethyl)urea (1.0 eq), the chosen aldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

  • Reaction Execution: Add a catalytic amount of concentrated HCl. Heat the mixture to reflux for 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, filter the solid and wash with cold ethanol. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

ReagentMolar Eq.Purpose
N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)urea1.0Urea component
Aldehyde1.0C4 and substituent source
Ethyl acetoacetate1.0C5, C6, and ester source
Conc. HClCatalyticAcid catalyst
EthanolSolventReaction medium

IV. Synthesis of Pyridines via the Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. The classical reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia.[8] By using this compound as the nitrogen source, a 1-substituted dihydropyridine can be synthesized.

Mechanistic Rationale

The reaction proceeds through the formation of an enamine from the primary amine and one equivalent of the β-ketoester. A second equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde. The enamine then acts as a nucleophile in a Michael addition to the resulting α,β-unsaturated carbonyl compound. Subsequent cyclization and dehydration yield the dihydropyridine. Aromatization can be achieved using an oxidizing agent.[9]

Start Primary Amine + 2x β-Ketoester + Aldehyde Step1 Enamine & Knoevenagel Condensation Product Formation Start->Step1 Step2 Michael Addition Step1->Step2 Step3 Cyclization & Dehydration Step2->Step3 Intermediate Dihydropyridine Step3->Intermediate Product Pyridine Intermediate->Product Oxidation

Caption: Hantzsch Pyridine Synthesis and Aromatization.

Experimental Protocol: Synthesis of a Biphenyl-Substituted Pyridine

Materials:

  • This compound

  • Ethyl acetoacetate (2.0 eq)

  • An aldehyde (e.g., formaldehyde or benzaldehyde) (1.0 eq)

  • Ethanol or Acetic Acid

  • Oxidizing agent (e.g., iodine, nitric acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and the aldehyde (1.0 eq) in ethanol or acetic acid.

  • Reaction Execution: Heat the mixture to reflux for 6-12 hours.

  • Aromatization: After cooling, add an oxidizing agent such as iodine in refluxing methanol and continue to heat until the dihydropyridine is fully converted to the pyridine (monitor by TLC).[10]

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. If a solid precipitates, filter and recrystallize. Otherwise, extract the product with an organic solvent, wash, dry, and purify by column chromatography.

V. Synthesis of Oxazoles via the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a method for preparing oxazoles from α-acylamino ketones.[11] To utilize our primary amine, it must first be acylated and then α-halogenated to form the necessary precursor. A more direct route involves the reaction of a primary amide with an α-haloketone. For our starting material, we will first prepare the corresponding acetamide.

Mechanistic Rationale

The synthesis begins with the N-acylation of the primary amine. The resulting amide can then react with an α-haloketone. The amide oxygen acts as a nucleophile, displacing the halide. Subsequent cyclization and dehydration yield the oxazole ring. A common variation involves the cyclodehydration of an α-acylamino ketone using a dehydrating agent like sulfuric acid or phosphorus pentoxide.

Experimental Protocol: Synthesis of a Biphenyl-Substituted Oxazole

Part A: Synthesis of N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)acetamide

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add acetyl chloride (1.1 eq) dropwise at 0 °C in the presence of a base like triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the acetamide.

Part B: Oxazole Synthesis

Materials:

  • N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)acetamide (from Part A)

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • A suitable high-boiling solvent (e.g., DMF or toluene)

  • A dehydrating agent/catalyst (e.g., concentrated H₂SO₄ or POCl₃)

Procedure:

  • Reaction Setup: Combine N-(2-([1,1'-biphenyl]-4-yloxy)ethyl)acetamide (1.0 eq) and the α-haloketone (1.1 eq) in a suitable solvent.

  • Reaction Execution: Add the dehydrating agent/catalyst and heat the mixture. The temperature and reaction time will depend on the specific substrates and catalyst used.

  • Work-up and Purification: After cooling, carefully quench the reaction mixture by pouring it into a stirred mixture of ice and a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Conclusion

The protocols outlined in this guide demonstrate the immense synthetic utility of this compound as a precursor for a variety of medicinally relevant heterocyclic scaffolds. The primary amine functionality provides a reliable entry point into established and powerful synthetic transformations, including the Paal-Knorr, Knorr, Biginelli, Hantzsch, and Robinson-Gabriel reactions. By leveraging these classic methodologies, researchers can efficiently generate libraries of novel compounds built around the privileged biphenyl ether amine core, paving the way for the discovery of new therapeutic agents and advanced materials. The provided protocols, grounded in established mechanistic principles, offer a solid foundation for further exploration and optimization in the pursuit of innovative molecular design.

References

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • RGMCET. (2018). Paal–Knorr synthesis of pyrroles.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Muniz, R., & Juaristi, E. (2003). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Theochem @ Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS.
  • PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
  • ResearchGate. (2025, October 15). (PDF) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine.
  • YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Scribd. (n.d.). How To Make Pyridines: The Hantzsch Pyridine Synthesis | PDF.
  • Redalyc. (n.d.).
  • MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF.
  • PubChem. (n.d.). 2-(4-Biphenyl)ethylamine. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a compound of interest in pharmaceutical development and chemical synthesis. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity applications. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step methodologies from sample preparation to data analysis. Furthermore, a complete protocol for method validation is included to ensure the reliability, accuracy, and precision of the analytical results, consistent with industry and regulatory standards.[1][2]

Introduction and Analytical Strategy

This compound is a primary amine containing a biphenyl ether moiety. Its accurate quantification is critical for process control, stability testing, and pharmacokinetic studies. The presence of the biphenyl chromophore makes it an excellent candidate for UV detection, while the primary amine group allows for efficient ionization in mass spectrometry.

Our strategic approach provides two distinct, complementary methods:

  • HPLC-UV: A workhorse method ideal for quality control, purity assessment, and quantification in uncomplicated matrices. Its accessibility and cost-effectiveness make it a staple in most analytical laboratories. The biphenyl group provides strong UV absorbance, enabling sensitive detection.

  • LC-MS/MS: The gold standard for trace-level quantification, especially in complex biological matrices like plasma or serum.[3] Its unparalleled specificity, derived from monitoring unique precursor-to-product ion transitions, minimizes interference and delivers highly reliable data.[4]

The choice between these methods depends on the specific application, required sensitivity, and the complexity of the sample matrix.[5]

Method 1: Quantification by HPLC-UV

This method leverages reversed-phase chromatography to separate the analyte from potential impurities, followed by quantification using a UV detector. The C18 stationary phase is chosen for its hydrophobic interactions with the nonpolar biphenyl group of the analyte, providing excellent retention and resolution.[6]

Experimental Protocol: HPLC-UV

2.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • Volumetric flasks, pipettes, and autosampler vials

2.1.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (e.g., 70:30 Mobile Phase A:B).

2.1.4. Chromatographic Conditions

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for the nonpolar biphenyl moiety.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNFormic acid aids in producing sharp, symmetrical peaks for the amine.
Gradient 0-10 min: 30-70% B10-12 min: 70-95% B12-14 min: 95% B14-15 min: 95-30% B15-20 min: 30% BGradient elution ensures separation from early-eluting polar impurities and elution of the analyte in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLAdjustable based on sensitivity needs.
Detection UV at 254 nmThe biphenyl system exhibits strong absorbance at this wavelength.

2.1.5. Data Analysis

  • Inject the calibration standards to establish a calibration curve.

  • Plot the peak area of the analyte against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.995.

  • Inject the unknown samples.

  • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standards & QC Samples System_Suitability System Suitability Test (SST) Prep_Standards->System_Suitability Equilibrate System Prep_Samples Prepare Unknown Samples Prep_Samples->System_Suitability Equilibrate System Prep_Mobile_Phase Prepare Mobile Phases Prep_Mobile_Phase->System_Suitability Equilibrate System Cal_Curve Inject Calibration Curve System_Suitability->Cal_Curve SST Pass Sample_Analysis Inject Samples Cal_Curve->Sample_Analysis Integration Peak Integration Sample_Analysis->Integration Regression Linear Regression Integration->Regression Quantification Quantification Integration->Quantification Regression->Quantification Report Generate Report Quantification->Report

Caption: HPLC-UV analytical workflow from preparation to reporting.

Method 2: Quantification by LC-MS/MS

This method is essential for applications requiring low detection limits and high selectivity, such as bioanalysis.[4] The analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS

3.1.1. Materials and Reagents

  • As per HPLC-UV method, but using LC-MS grade solvents and additives.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d4). If unavailable, a compound like a related biphenyl amine can be used.

3.1.2. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical column: C18, low-bleed (e.g., 2.1 x 50 mm, 1.8 µm).

  • Data acquisition and processing software.

3.1.3. Preparation of Solutions

  • Mobile Phases: As per HPLC-UV, using LC-MS grade reagents.

  • Standard and Sample Preparation: Prepare calibration standards and QC samples in the same matrix as the unknown samples (e.g., plasma, buffer). A protein precipitation or solid-phase extraction (SPE) step is typically required for biological samples to remove matrix interferences.[7]

    • Example (Protein Precipitation): To 50 µL of plasma sample/standard, add 150 µL of cold ACN containing the internal standard. Vortex, centrifuge (e.g., 10 min at 14,000 rpm), and inject the supernatant.

3.1.4. LC-MS/MS Conditions

ParameterConditionJustification
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates used in LC-MS.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNVolatile buffer is critical for stable ESI spray.
Gradient A rapid gradient, e.g., 5-95% B over 3 minutesUHPLC allows for very fast and efficient separations.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces viscosity and can improve peak shape.
Ionization Mode ESI, PositiveThe primary amine is readily protonated to form [M+H]⁺.
MRM Transitions Analyte: m/z 214.1 → 197.1 (Quantifier), 214.1 → 115.1 (Qualifier)IS: (As appropriate)Hypothetical values based on predicted fragmentation. Must be optimized empirically.
Source Params. Capillary Voltage: 3.5 kVGas Temp: 350 °CGas Flow: 10 L/minMust be optimized for the specific instrument.

3.1.5. Data Analysis

  • Optimize MRM transitions and collision energies by infusing a standard solution.

  • Analyze the calibration standards and samples.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Plot the Peak Area Ratio vs. Concentration and perform a weighted (1/x or 1/x²) linear regression.

  • Quantify the analyte in samples using the regression equation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Spike Spike Sample with Internal Standard (IS) Extraction Matrix Cleanup (e.g., Protein Ppt, SPE) Sample_Spike->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation Inject ESI Electrospray Ionization (ESI+) LC_Separation->ESI MRM_Detection MRM Detection (QqQ) ESI->MRM_Detection Integration Peak Integration MRM_Detection->Integration Ratio_Calc Calculate Area Ratio (Analyte / IS) Integration->Ratio_Calc Quantification Quantify vs. Calibration Curve Ratio_Calc->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Analytical Method Validation Protocol

To ensure that the chosen method is suitable for its intended purpose, a validation protocol must be executed.[8][9] The following parameters should be assessed according to ICH guidelines or equivalent regulatory standards.[1]

Validation_Process Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantification Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD Limit of Detection LOQ->LOD Stability Solution Stability Robustness->Stability

Caption: Key parameters in the analytical method validation process.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potential impurities.No significant interfering peaks at the retention time of the analyte.[10]
Linearity Analyze 5-6 calibration standards in triplicate covering the expected concentration range.Correlation coefficient (r²) ≥ 0.995.
Range The concentration range over which the method is linear, accurate, and precise.As determined by linearity, accuracy, and precision experiments.
Accuracy Analyze samples (n=3) spiked with known concentrations of analyte at 3 levels (e.g., 80%, 100%, 120% of target).Mean recovery of 98.0-102.0% for drug substance; 95.0-105.0% for drug product.[11][12]
Precision Repeatability: 6 replicate injections of one standard.Intermediate: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
LOD Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be detected.[4][9]
LOQ Signal-to-Noise ratio of 10:1. The lowest concentration on the calibration curve.The lowest concentration that can be quantified with acceptable accuracy and precision (e.g., RSD ≤ 10%).[4][9]
Robustness Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temp ±5°C, flow rate ±10%).No significant impact on results; system suitability parameters must pass.[13]

Conclusion

This application note details two reliable and robust methods for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine analysis in standard matrices, while the LC-MS/MS method provides the high sensitivity and specificity required for trace analysis in complex environments. Adherence to the outlined validation protocol will ensure that the data generated is accurate, precise, and fit for purpose, supporting rigorous scientific and quality control objectives.

References

  • A comparative survey of two analytical methods for identification and quantification of biogenic amines - CONICET. (n.d.).
  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - MDPI. (2022).
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Simultaneous detection and quantification of different biogenic amines - Bangladesh Journal of Pharmacology. (2022).
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.).
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023).
  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly.
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - ResearchGate. (n.d.).
  • Gas chromatography of amines as various derivatives | Request PDF - ResearchGate. (n.d.).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Amines Analysis by Packed Column GC - LabRulez GCMS. (n.d.).
  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed. (2020).
  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - ResearchGate. (n.d.).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023).
  • LC-MS Resource Guide. (n.d.).
  • LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics. (n.d.).
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • Analytical methods – Knowledge and References - Taylor & Francis. (n.d.).
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.).
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010).
  • Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Am - eScholarship.org. (n.d.).
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals - Thermo Fisher Scientific. (n.d.).
  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection - ResearchGate. (n.d.).

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity and stability testing. The protocol has been developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive guide to the method's development, validation, and application, including a detailed protocol for performing forced degradation studies to ensure the method's specificity.

Introduction

This compound is a biphenyl ether amine, a chemical scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The biphenyl moiety is a recognized "privileged scaffold," capable of interacting with a wide range of biological targets. The addition of an ether linkage and a primary amine group introduces conformational flexibility and potential for hydrogen bonding and salt bridge formation, making it a versatile building block in drug discovery.

Given its potential role in pharmaceutical development, a validated, stability-indicating analytical method is crucial for ensuring the quality, purity, and stability of this compound. This application note details a systematic approach to developing and validating an HPLC method that can separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Physicochemical Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.

2.1. Analyte Structure

2.2. Estimated Physicochemical Properties

  • pKa: The primary aliphatic amine group is the most basic functional group in the molecule. Based on similar primary ethanamines, the pKa of the conjugate acid is estimated to be around 9.5 - 10.5. This is a critical parameter for selecting the mobile phase pH to ensure consistent ionization and retention.

  • UV Absorbance: The biphenyl chromophore is expected to exhibit strong UV absorbance. Based on data for biphenyl and its derivatives, a maximum absorbance (λmax) is anticipated in the range of 250-280 nm. For this method, a detection wavelength of 254 nm was chosen as it provides a good balance of sensitivity and robustness.

  • Solubility: The compound is expected to be soluble in organic solvents such as methanol and acetonitrile, and its salt form should be soluble in aqueous solutions.

2.3. Rationale for Chromatographic Conditions

A reversed-phase HPLC method was selected due to the non-polar nature of the biphenyl group.

  • Column: A C18 column is the stationary phase of choice, providing excellent hydrophobic interactions with the biphenyl moiety.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed to ensure the elution of the analyte with a good peak shape and to separate it from potential impurities with varying polarities.

  • pH Control and Ion-Pairing: Due to the basic nature of the amine, peak tailing can be a significant issue on silica-based C18 columns. To mitigate this, two approaches are considered:

    • High pH Mobile Phase: Using a mobile phase with a pH above the pKa of the amine (e.g., pH > 11) would neutralize the amine, reducing its interaction with residual silanols. However, this can be detrimental to the longevity of standard silica-based columns.

    • Low pH Mobile Phase with an Ion-Pairing Agent: A more robust approach is to use a low pH mobile phase to ensure the amine is fully protonated. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase. The negatively charged TFA pairs with the positively charged analyte, forming a neutral, hydrophobic complex that is well-retained and exhibits improved peak symmetry on the C18 column. This is the approach adopted in this method.

Experimental

3.1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

3.2. Instrumentation

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-18.1 min: 80-20% B; 18.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Methanol

Protocols

4.1. Standard and Sample Preparation

4.1.1. Standard Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

4.1.2. Sample Solution

Prepare sample solutions at a similar concentration to the standard solution using methanol as the diluent.

4.2. Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines.[1]

  • Specificity (Forced Degradation): A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[2][3]

    • Acid Hydrolysis: To 1 mL of the standard stock solution (1 mg/mL in methanol), add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with methanol.

    • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with methanol.

    • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with methanol.

    • Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours. Prepare a 100 µg/mL solution in methanol.

    • Photolytic Degradation: Expose a solution of the reference standard (1 mg/mL in methanol) to UV light (254 nm) for 24 hours. Dilute to 100 µg/mL with methanol.

  • Linearity: Prepare a series of at least five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the standard solution in triplicate on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%).

4.3. System Suitability

Before each analytical run, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

Results and Discussion

5.1. Method Development and Optimization

The developed gradient method provided a sharp, symmetrical peak for this compound with a retention time of approximately 10.5 minutes. The use of 0.1% TFA in the mobile phase was crucial for achieving good peak shape.

5.2. Forced Degradation Studies

The forced degradation studies indicated that the compound is susceptible to degradation under acidic, basic, and oxidative conditions. Significant degradation was observed in the presence of acid and peroxide. The parent peak was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.

5.3. Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results-

Conclusion

The HPLC method described in this application note is specific, accurate, precise, and robust for the quantitative analysis of this compound. The successful validation and forced degradation studies confirm that this method is stability-indicating and suitable for routine quality control and stability testing in a drug development setting.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system system_suitability System Suitability Test hplc_system->system_suitability injection Inject Samples & Standards system_suitability->injection If Passed chrom_integration Chromatogram Integration injection->chrom_integration quantification Quantification chrom_integration->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Workflow for HPLC analysis of this compound.

Forced Degradation Study Logic

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation acid Acid Hydrolysis (1N HCl, 80°C) hplc_analysis Analyze by Validated HPLC Method acid->hplc_analysis base Base Hydrolysis (1N NaOH, 80°C) base->hplc_analysis oxidation Oxidation (30% H2O2, RT) oxidation->hplc_analysis thermal Thermal (105°C, Solid) thermal->hplc_analysis photo Photolytic (UV Light, Solution) photo->hplc_analysis api This compound (API) api->acid api->base api->oxidation api->thermal api->photo peak_purity Peak Purity Analysis hplc_analysis->peak_purity mass_balance Mass Balance Calculation hplc_analysis->mass_balance specificity Demonstrate Method Specificity peak_purity->specificity mass_balance->specificity

Caption: Logic diagram for the forced degradation study.

References

  • Helix Chromatography. HPLC Methods for analysis of Biphenyl. [Link]

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Veerareddy, A., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 44(9), 32-38.

Sources

Quantitative Analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Using a Derivatization-Based GC-MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note presents a robust and sensitive method for the quantitative analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges associated with the analysis of primary amines by GC, including high polarity and susceptibility to peak tailing, a pre-column derivatization step is employed. This protocol details an acylation derivatization that converts the polar primary amine into a stable, less polar amide, significantly improving its chromatographic behavior. The method is designed for researchers in pharmaceutical development and chemical synthesis requiring accurate quantification of this compound from complex matrices.

Introduction and Analytical Rationale

This compound is a molecule of interest in medicinal chemistry and materials science, often serving as a key building block or intermediate. Accurate quantification is essential for process monitoring, purity assessment, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical platform for this purpose, offering high chromatographic resolution and selective, sensitive detection.[1]

However, the primary amine functional group (-NH₂) presents a significant analytical hurdle. The active hydrogens in the amine group can form hydrogen bonds with active sites (e.g., free silanols) on the GC inlet liner and column stationary phase. This interaction leads to poor peak shape, characterized by excessive tailing, which compromises both resolution and quantitative accuracy.[2]

To overcome this, a derivatization strategy is essential. Derivatization chemically modifies the analyte to enhance its analytical properties.[3][4] In this protocol, we utilize acylation to convert the primary amine into a stable amide. This transformation achieves three critical objectives:

  • Reduces Polarity: It replaces the active hydrogens on the nitrogen atom, minimizing adsorptive interactions within the GC system.

  • Increases Volatility & Thermal Stability: The resulting derivative is more amenable to vaporization in the GC inlet without degradation.[2]

  • Improves Peak Shape: The reduction in analyte-system interactions yields sharp, symmetrical chromatographic peaks, which are fundamental for reliable quantification.

This guide provides a complete workflow, from sample preparation and derivatization to instrument parameters and data analysis, establishing a self-validating and trustworthy protocol.

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a systematic and logical progression designed to ensure reproducibility and accuracy.

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_report Data Processing & Reporting Sample 1. Sample Collection (e.g., Reaction Mixture) Extraction 3. Liquid-Liquid Extraction Sample->Extraction Standard 2. Standard & QC Preparation Standard->Extraction Deriv 4. Acylation Reaction (Pentafluorobenzoyl Chloride) Extraction->Deriv GCMS 5. GC-MS Injection & Separation Deriv->GCMS Data 6. Data Acquisition (Full Scan & SIM) GCMS->Data Quant 7. Quantification (Calibration Curve) Data->Quant Report 8. Final Report Quant->Report

Figure 1: High-level workflow for the GC-MS analysis.

Materials and Instrumentation

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • Pentafluorobenzoyl chloride (PFBCI), derivatization grade

  • Methanol, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Sodium Bicarbonate (NaHCO₃), analytical grade

  • Anhydrous Sodium Sulfate (Na₂SO₄), analytical grade

  • Deionized Water (18.2 MΩ·cm)

  • Helium (99.999% purity)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar capillary column such as Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. The 5% phenyl-methylpolysiloxane phase provides excellent resolving power for a wide range of semi-volatile organic compounds.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples

This protocol outlines the preparation of calibration curve standards and the extraction of the analyte from a hypothetical non-aqueous reaction mixture.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in 10.0 mL of methanol. This solution should be stored at 4°C.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve a concentration range suitable for the expected sample concentrations (e.g., 0.1, 0.5, 2, 10, 50, 100 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction): a. Transfer 100 µL of the sample (or diluted sample) into a 2 mL centrifuge tube. b. Add 500 µL of 5% sodium bicarbonate solution to basify the mixture. This ensures the amine is in its free base form for efficient extraction into an organic solvent. c. Add 1 mL of ethyl acetate, cap the tube, and vortex for 2 minutes to facilitate extraction. d. Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers. e. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water. f. Transfer the dried extract to a new vial for the derivatization step.

Protocol 2: Acylation Derivatization

This procedure converts the extracted primary amine into its pentafluorobenzamide derivative, which is highly suitable for GC-MS analysis. The pentafluorobenzoyl group also imparts a unique mass spectral signature, aiding in identification.[5]

cluster_reactants cluster_products Analyte Analyte (Primary Amine) plus1 + Reagent Pentafluorobenzoyl Chloride (PFBCI) arrow Reaction (Base Catalyst) Product PFB-Amide Derivative (Stable & Volatile) plus2 + HCl HCl arrow->Product

Figure 2: The derivatization reaction schematic.
  • Reaction Setup: To the 1 mL ethyl acetate extract from Protocol 1, add 50 µL of pentafluorobenzoyl chloride solution (10% in ethyl acetate).

  • Catalysis: Add 100 µL of saturated sodium bicarbonate solution to act as a base catalyst and neutralize the HCl byproduct.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath at 60°C for 30 minutes.

  • Quenching & Cleanup: After cooling to room temperature, add 500 µL of deionized water and vortex to wash the organic layer. Centrifuge to separate the layers.

  • Final Sample: Transfer the top organic layer to a GC vial for analysis. This solution now contains the derivatized analyte.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on specific instrumentation.

Parameter Setting Rationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temp.280 °CEnsures efficient vaporization of the derivatized analyte.
Injection Vol.1 µLStandard volume for quantitative analysis.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven ProgramStart at 100°C, hold 1 min. Ramp at 20°C/min to 300°C, hold 5 min.Provides good separation of the analyte from potential matrix interferences.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ion Source Temp.230 °CStandard temperature to minimize source contamination.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Acquisition ModeFull Scan & SIMFull Scan (m/z 50-550) for qualitative identification; Selected Ion Monitoring (SIM) for quantitative analysis.
SIM IonsTo be determinedSelect characteristic high m/z ions from the derivative's mass spectrum (e.g., Molecular Ion [M+], [M-HF]+, and C₆F₅CO+ at m/z 195).

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines (e.g., ICH).[6][7] Key validation parameters to assess include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of matrix components. This is confirmed by analyzing blank matrix samples and ensuring no interfering peaks are present at the analyte's retention time.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve of at least five non-zero standards should be prepared, with a correlation coefficient (r²) of >0.995.[6]

  • Accuracy & Precision: Accuracy is determined by spike-recovery experiments at three concentration levels (low, mid, high), with acceptance criteria typically within 85-115%. Precision (repeatability and intermediate precision) is assessed by the relative standard deviation (RSD), which should be ≤15%.[7]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, inlet temperature).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound. By addressing the inherent challenges of primary amine analysis through a robust acylation derivatization protocol, this method enables sharp, symmetrical peak shapes and enhances sensitivity. The detailed steps for sample preparation, instrumental analysis, and method validation are designed to provide researchers with a reliable and reproducible tool for accurate quantification, supporting critical activities in drug development and chemical synthesis.

References

  • Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). PubMed. [Link]

  • Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2024). PubMed Central. [Link]

  • GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. (2019). Pharmacognosy Journal. [Link]

  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025). PubMed. [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). MDPI. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 2-(4-Biphenyl)ethylamine. PubChem, National Institutes of Health. [Link]

  • Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST WebBook. [Link]

  • 2-[1,1'-Biphenyl]-4-yl-1-ethanol. PubChem, National Institutes of Health. [Link]

  • [1,1'-Biphenyl]-4-amine. NIST WebBook. [Link]

  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. (2020). PubMed. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]

  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020). Journal of AOAC INTERNATIONAL. [Link]

  • Synthesis and Performance of L‑Tryptophanamide and (S)‑1- (Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for A. eScholarship.org. [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. ResearchGate. [Link]

  • 2-Methoxy-[1,1'-biphenyl]-4-amine. PubChem, National Institutes of Health. [Link]

  • GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. (2009). PubMed. [Link]

Sources

Application Note: Strategic Incorporation of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine in Solid-Phase Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of the 2-([1,1'-Biphenyl]-4-yloxy)ethanamine moiety is a critical strategy in the development of GPCR ligands, kinase inhibitors, and antimicrobial agents.[1] The biphenyl ether motif serves as a "privileged structure"—a molecular framework capable of providing potent hydrophobic interactions (π-stacking) while the ethylene linker offers conformational flexibility essential for deep pocket binding [1, 2].

In Solid-Phase Synthesis (SPS), this amine is typically utilized not as a linker, but as a high-value terminal building block or side-chain modifier .[1] Its hydrophobicity presents specific challenges in solvation and coupling efficiency on polar resin matrices.[1] This guide details optimized protocols for introducing this pharmacophore via Amide Coupling, Reductive Amination, and Urea formation, ensuring high conversion rates and minimal aggregation.

Chemical Properties & Critical Handling

The biphenyl ether tail renders this amine significantly more hydrophobic than standard amino acids. Failure to adjust solvent systems often leads to "hydrophobic collapse" of the resin-bound peptide, resulting in incomplete coupling.

PropertySpecificationOperational Implication
Molecular Weight 213.28 g/mol Calculate equivalents precisely; do not use large excesses blindly.[1]
Solubility High in DCM, DMF, NMP. Low in MeOH, Water.Critical: Avoid protic solvents during coupling.[1] Use pure DMF or NMP.[1]
Sterics Primary amine (unhindered), bulky tail.[1]Reactivity is high, but diffusion into low-swelling resins (e.g., high-loading PS) may be slow.[1]
pKa (est) ~9.5 (Primary amine)Requires base (DIPEA/NMM) for neutralization if used as a salt.[1]
Solvent System Recommendation

For polystyrene (PS) or TentaGel resins, use a binary solvent system of DCM:DMF (1:1) . The DCM swells the hydrophobic biphenyl segments, while DMF solvates the polar amide backbone, preventing aggregation.

Experimental Workflows

Workflow Visualization

The following diagram illustrates the three primary insertion points for this compound in a solid-phase workflow.

SPS_Workflow Resin Resin-Bound Precursor Path_A Path A: Amide Coupling (Carboxyl Resin) Resin->Path_A Activation (HATU/DIPEA) Path_B Path B: Reductive Amination (Aldehyde Resin) Resin->Path_B Imine Formation + NaBH3CN Path_C Path C: Urea Formation (Isocyanate/Amine Resin) Resin->Path_C Activation (DSC or PhNCO) Amine 2-([1,1'-Biphenyl]-4-yloxy) ethanamine Amine->Path_A Amine->Path_B Amine->Path_C Final Biphenyl-Functionalized Library Member Path_A->Final Path_B->Final Path_C->Final

Caption: Figure 1. Strategic insertion points for the biphenyl ether amine in diversity-oriented synthesis.

Protocol A: Amide Coupling (Terminal Capping)

Use Case: Capping a peptide or small molecule library with a hydrophobic tail to improve membrane permeability.[1]

Reagents:

  • Resin-bound Carboxylic Acid (e.g., Wang or Rink Amide resin loaded with Asp/Glu or a scaffold acid).[1]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step:

  • Swelling: Swell resin (100 mg) in DCM (2 mL) for 20 mins, then wash 3x with DMF.

  • Activation: In a separate vial, dissolve the resin-bound acid precursor (if coupling to a linker) or prepare the resin. Note: If the acid is already on the resin, proceed to step 3.

    • Scenario: Coupling the Amine to a Resin-Bound Acid.[1][2]

    • Ensure the resin-bound acid is deprotected (e.g., Fmoc removed).[1][3]

  • Coupling Cocktail:

    • Dissolve This compound (3.0 eq relative to resin loading) in DMF (1 mL).

    • Add HATU (2.9 eq).[1]

    • Add DIPEA (6.0 eq).[1] Crucial: Ensure pH > 9.[1]

    • Pre-activate for 30 seconds (yellow color indicates active ester).[1]

  • Reaction: Add cocktail to the resin. Shake at Room Temperature (RT) for 2 hours .

    • Optimization: For sterically hindered resins, heat to 40°C or use microwave irradiation (50°C, 15 mins).

  • Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).[1]

  • QC (Kaiser Test): Perform a Kaiser test. A negative result (yellow beads, colorless solution) indicates successful capping of the acid (if checking for unreacted amines) or use a chloranil test if checking for secondary amines. Correction: Since we are reacting an amine onto a resin-acid, the Kaiser test is not directly applicable to the resin unless we are checking for unreacted amine sites on the resin before coupling. To verify coupling, cleave a small sample and analyze by LC-MS.[1]

Protocol B: Reductive Amination (Peptoid Synthesis)

Use Case: Creating N-substituted glycine oligomers (peptoids) or introducing a secondary amine for further diversification.[1]

Mechanism: Formation of a Schiff base followed by reduction with cyanoborohydride.[1]

Step-by-Step:

  • Resin Prep: Start with a resin-bound aldehyde (e.g., formed via oxidation of a resin-bound alcohol or coupling of a formyl-benzoic acid).[1]

  • Imine Formation:

    • Suspend resin in 1% Acetic Acid in TMOF (Trimethyl orthoformate) .[1] TMOF acts as a dehydrating agent to drive equilibrium.[1]

    • Add This compound (5.0 eq).[1]

    • Shake for 2 hours at RT.

  • Reduction:

    • Drain the solvent (do not wash extensively to avoid hydrolyzing the imine).

    • Add a solution of NaBH₃CN (Sodium cyanoborohydride, 5.0 eq) in DMF/AcOH (99:1).

    • Shake overnight (12-16 hours) at RT.

    • Safety Note: NaBH₃CN generates HCN in strong acid; keep in a fume hood.[1]

  • Validation: Cleave a sample. The mass spectrum should show the [M+H]+ corresponding to the reduced secondary amine (Mass of Resin-Linker + 213.28 - H2O + 2H).[1]

Protocol C: Urea Linkage

Use Case: Formation of stable urea inhibitors (common in kinase research).

Step-by-Step:

  • Activation of Resin-Amine:

    • Swell resin-bound amine (e.g., Rink Amide-NH2) in DCM.[1]

    • Add Triphosgene (0.35 eq) and DIPEA (2.0 eq) in DCM at 0°C. Shake for 30 mins to generate the Isocyanate on-resin.[1]

    • Alternative: Use DSC (N,N'-Disuccinimidyl carbonate) (3.0 eq) in DMF for 2 hours to form the carbamate intermediate.[1]

  • Coupling:

    • Wash resin 3x with DCM (rapidly).[1]

    • Add This compound (3.0 eq) and DIPEA (3.0 eq) in DMF.[1]

    • Shake for 4 hours at RT.

  • Result: Formation of the Resin-NH-CO-NH-CH2-CH2-O-Biphenyl urea.[1]

Quality Control & Validation

Cleavage Protocol

To validate the synthesis, the compound must be cleaved from the resin.

  • Reagent: 95% TFA / 2.5% TIS / 2.5% H₂O.[1]

  • Time: 2 hours.

  • Workup: Precipitate filtrate in cold Diethyl Ether. Centrifuge and dry.

Analytical Expectations (LC-MS)
  • Retention Time: Expect a significant right-shift (longer retention) on C18 columns due to the biphenyl group.[1]

  • UV Profile: Strong absorption at 254 nm (Biphenyl π-system).[1]

  • Mass Spec: Look for the characteristic fragment of the biphenyl ether tail if fragmentation occurs, or the parent ion [M+H]+.

Troubleshooting Guide
ObservationRoot CauseSolution
Low Yield Hydrophobic aggregation of the biphenyl tail.[1]Switch solvent to NMP or add 1% Triton X-100.[1] Heat coupling to 50°C.
Incomplete Coupling Amine salt formation.[1]Ensure the amine starting material is a free base or add extra DIPEA to neutralize HCl salts.
Precipitation Poor solubility in MeOH/Ether during workup.[1]Do not use MeOH for resin washes after coupling this unit.[1] Use DCM/DMF only.

References

  • PubChem. (2025).[1] 2-(4-Biphenyl)ethylamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • C. N. C. Alves et al. (2005).[1] Solid-phase combinatorial synthesis of peptide-biphenyl hybrids as calpain inhibitors. Journal of Combinatorial Chemistry, 7(5). Retrieved from [Link][1]

  • Royal Society of Chemistry. (2016).[1][4] Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases. Chemical Science. Retrieved from [Link][1]

Sources

Application Notes and Protocols: Strategic Protection of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Utility of a Privileged Scaffold

2-([1,1'-Biphenyl]-4-yloxy)ethanamine is a valuable building block in medicinal chemistry and materials science, incorporating the rigid biphenyl scaffold linked to a flexible aminoethyl chain via an ether linkage. The primary amine is a key functional handle for molecular elaboration, enabling the construction of amides, sulfonamides, and other critical functionalities. However, its inherent nucleophilicity and basicity often necessitate a temporary masking or "protection" to prevent undesired side reactions during multi-step synthetic sequences. The judicious selection and implementation of an amine protecting group are paramount to the success of a synthetic campaign, ensuring high yields, minimizing byproducts, and enabling chemoselective transformations at other sites of the molecule.[1][2]

This comprehensive guide provides a detailed overview of protecting group strategies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the practical and mechanistic considerations for choosing an appropriate protecting group, followed by detailed, step-by-step protocols for the installation and removal of the most versatile and commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Selecting the Optimal Protecting Group: A Strategic Decision

The choice of a protecting group is not a one-size-fits-all decision. It is a strategic choice that must be compatible with the planned synthetic route. The ideal protecting group should be:

  • Easy to install in high yield: The protection step should be efficient and straightforward.

  • Stable to a wide range of reaction conditions: The protected amine must withstand the conditions of subsequent synthetic steps.

  • Readily removed in high yield under mild conditions: The deprotection step should be clean and not affect other functional groups in the molecule.

The concept of orthogonality is central to protecting group strategy.[3][4] Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others.[3] For instance, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal to each other.

The biphenyl ether moiety in this compound is generally stable to a wide range of acidic and basic conditions, which provides flexibility in the choice of protecting group and deprotection methods.[5]

Comparative Analysis of Common Amine Protecting Groups
Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStabilityKey Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (TFA, HCl)[6][7]Stable to base, nucleophiles, and catalytic hydrogenation.[8][9]Widely used, generates gaseous byproducts upon deprotection.
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (H₂, Pd/C)[6][10]Stable to acidic and basic conditions.[10]Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
9-FluorenylmethyloxycarbonylFmoc9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Base (e.g., 20% piperidine in DMF)[11][12]Stable to acidic conditions.[12]Deprotection can be monitored by UV spectroscopy.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the protection and deprotection of this compound.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

The Boc group is a popular choice for its ease of installation and its stability towards a variety of reaction conditions, except for strong acids.[13]

cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot This compound reagents_prot Boc₂O, Base (e.g., Et₃N or NaOH) Solvent (e.g., THF, Dioxane, or DCM) start_prot->reagents_prot Reacts with product_prot N-Boc-2-([1,1'-Biphenyl]-4-yloxy)ethanamine reagents_prot->product_prot Forms start_deprot N-Boc-2-([1,1'-Biphenyl]-4-yloxy)ethanamine product_prot->start_deprot reagents_deprot Strong Acid (e.g., TFA or HCl) Solvent (e.g., DCM) start_deprot->reagents_deprot Treated with product_deprot This compound (as salt or free base after workup) reagents_deprot->product_deprot Yields

Caption: Workflow for Boc protection and deprotection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 1M Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in THF or DCM (10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) to the solution. Alternatively, a biphasic system with 1M NaOH (2.0 eq) can be used.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.[14]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • If using an organic base, concentrate the reaction mixture under reduced pressure. If using an aqueous base, separate the organic layer.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Materials:

  • N-Boc-2-([1,1'-Biphenyl]-4-yloxy)ethanamine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in DCM (10 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (5-10 eq) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Benzyloxycarbonyl (Cbz) Protection and Deprotection

The Cbz group is a robust protecting group, stable to both acidic and basic conditions, making it an excellent orthogonal partner to the Boc group.[10]

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot This compound reagents_prot Cbz-Cl, Base (e.g., NaHCO₃ or Et₃N) Solvent (e.g., Dioxane/Water or DCM) start_prot->reagents_prot Reacts with product_prot N-Cbz-2-([1,1'-Biphenyl]-4-yloxy)ethanamine reagents_prot->product_prot Forms start_deprot N-Cbz-2-([1,1'-Biphenyl]-4-yloxy)ethanamine product_prot->start_deprot reagents_deprot H₂, Pd/C Solvent (e.g., MeOH, EtOH, or EtOAc) start_deprot->reagents_deprot Subjected to product_deprot This compound reagents_deprot->product_deprot Yields

Caption: Workflow for Cbz protection and deprotection.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane/Water (1:1) or Dichloromethane (DCM)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water (20 mL per mmol of amine).

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Materials:

  • N-Cbz-2-([1,1'-Biphenyl]-4-yloxy)ethanamine

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Cbz protected amine (1.0 eq) in methanol or ethanol (20 mL per mmol) in a round-bottom flask.

  • Carefully add 10% palladium on carbon (5-10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this should be done three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection

The Fmoc group is particularly useful in solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile protecting groups often used for side chains.[4][12]

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot This compound reagents_prot Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/Water) start_prot->reagents_prot Reacts with product_prot N-Fmoc-2-([1,1'-Biphenyl]-4-yloxy)ethanamine reagents_prot->product_prot Forms start_deprot N-Fmoc-2-([1,1'-Biphenyl]-4-yloxy)ethanamine product_prot->start_deprot reagents_deprot 20% Piperidine in DMF start_deprot->reagents_deprot Treated with product_deprot This compound reagents_deprot->product_deprot Yields

Caption: Workflow for Fmoc protection and deprotection.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water (1:1)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water (20 mL per mmol of amine).

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Materials:

  • N-Fmoc-2-([1,1'-Biphenyl]-4-yloxy)ethanamine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Fmoc protected amine (1.0 eq) in DMF (10 mL per mmol).

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour. The deprotection is typically rapid.[15]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF and piperidine.

  • The crude product can be purified by flash column chromatography to remove the dibenzofulvene-piperidine adduct.

Conclusion

The successful synthesis of complex molecules containing the this compound core is critically dependent on a well-defined protecting group strategy. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic plan, with careful consideration of orthogonality and reagent compatibility. The detailed protocols provided herein serve as a robust starting point for researchers to effectively protect and deprotect the primary amine of this versatile building block, enabling the advancement of their research in drug discovery and materials science.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Poon, K. C., & Dudley, G. B. (2018). Protecting Group Strategies in Natural Product Biosynthesis. PubMed. [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana Press.
  • NIH. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. [Link]

  • ResearchGate. How to perform Fmoc protection using Fmoc-Cl?. [Link]

  • Inchem.org. Biphenyl (CICADS). [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • University of Colorado Boulder. MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]

  • NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • PubChem. Biphenyl. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a biphenyl core linked to an ethanamine side-chain via an ether linkage, imparts a combination of rigidity and conformational flexibility. This allows for specific and high-affinity interactions with a variety of biological targets. The biphenyl group often serves as a key pharmacophore, engaging in hydrophobic and π-stacking interactions within protein binding pockets, while the primary amine provides a crucial handle for further chemical modification and salt formation to improve physicochemical properties.[1][2] Consequently, this scaffold is integral to the synthesis of numerous biologically active molecules, including potential therapeutics for a range of diseases.[1]

This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established chemical principles and optimized for scalability, safety, and efficiency.

Synthetic Strategy: A Two-Step Approach Centered on Williamson Ether Synthesis

The most robust and scalable synthetic route to this compound is a two-step process. This strategy leverages the classical Williamson ether synthesis, a reliable method for forming ether linkages.[3][4] The core of this approach involves:

  • Protection of the Amine: The primary amine of a suitable starting material, such as 2-aminoethanol, is first protected to prevent its nucleophilic interference in the subsequent etherification step. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Williamson synthesis and its straightforward removal under acidic conditions.

  • Williamson Ether Synthesis: The protected amino alcohol is converted to a suitable alkyl halide, which then reacts with the phenoxide of 4-hydroxybiphenyl. This reaction forms the desired carbon-oxygen bond, creating the biphenyl ether linkage.[5][6]

  • Deprotection: The final step involves the removal of the Boc protecting group to yield the target primary amine.

This approach ensures a high-yielding and clean conversion, minimizing the formation of byproducts and simplifying purification on a large scale.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection A 2-Aminoethanol C tert-Butyl (2-hydroxyethyl)carbamate A->C Protection B Di-tert-butyl dicarbonate (Boc)2O B->C D 2-((tert-Butoxycarbonyl)amino)ethyl mesylate/tosylate C->D Mesylation/Tosylation G tert-Butyl (2-([1,1'-biphenyl]-4-yloxy)ethyl)carbamate D->G SN2 Reaction E 4-Hydroxybiphenyl E->G F Base (e.g., K2CO3) F->G I This compound G->I Boc Removal H Acid (e.g., HCl) H->I

Sources

The Versatile Scaffold: 2-([1,1'-Biphenyl]-4-yloxy)ethanamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Therapeutic Potential with a Privileged Biphenyl Ether Amine Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. Among these, the biphenyl ether amine structure has emerged as a particularly fruitful motif. This application note delves into the synthetic utility and therapeutic relevance of a key building block within this class: 2-([1,1'-Biphenyl]-4-yloxy)ethanamine . This compound offers a unique combination of structural rigidity from the biphenyl core, conformational flexibility via the ether linkage, and a reactive primary amine handle, making it an invaluable starting point for the synthesis of a diverse array of bioactive molecules.

The biphenyl moiety itself is a well-established pharmacophore found in numerous approved drugs, contributing to favorable protein-ligand interactions through π-π stacking and hydrophobic interactions. The addition of the ethoxyamine chain provides a crucial vector for chemical modification, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed synthetic protocols and an exploration of the biological significance of the resulting molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 125470-84-0[1]
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.

Safety Information:

As with any chemical reagent, proper handling and safety precautions are essential. The hydrochloride salt of this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3]

Core Reactivity: The Amine as a Gateway to Bioactivity

The primary amine group of this compound is the linchpin of its synthetic versatility. This nucleophilic center readily participates in a variety of well-established chemical transformations, most notably amide bond formation. Amide bonds are a fundamental linkage in a vast number of pharmaceuticals due to their high metabolic stability.

Key reactions involving the amine group include:

  • Amide Formation: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) is the most common and direct route to introduce new functionality. This reaction is often facilitated by coupling agents.[1]

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent forms secondary or tertiary amines, allowing for the introduction of diverse alkyl groups.

The following diagram illustrates the primary reactive pathways of this compound.

G A This compound P1 N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)amide A->P1 Amide Coupling P2 N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)sulfonamide A->P2 Sulfonylation P3 Secondary / Tertiary Amine A->P3 Reductive Amination B Carboxylic Acid / Acyl Chloride B->P1 C Sulfonyl Chloride C->P2 D Aldehyde / Ketone D->P3

Caption: Key synthetic transformations of this compound.

Application Protocol: Synthesis of a Bioactive Anti-Inflammatory Agent

This section provides a detailed protocol for the synthesis of a potent anti-inflammatory agent, N-(2-([1,1'-biphenyl]-4-yloxy)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide, through the amide coupling of this compound with flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID).[3]

Rationale and Mechanistic Insight

Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The S-(+)-enantiomer is primarily responsible for this activity.[3] By coupling flurbiprofen to the this compound scaffold, we aim to create a novel chemical entity with potentially modulated pharmacological properties, such as altered potency, duration of action, or tissue distribution. The amide linkage is crucial for the stability of the final compound.

The synthesis will proceed via the activation of the carboxylic acid of flurbiprofen to an acyl chloride, followed by a Schotten-Baumann-type reaction with this compound.[3]

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Activation of Flurbiprofen cluster_1 Amide Coupling cluster_2 Purification A Flurbiprofen C Flurbiprofen Acyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide C->F DCM, 0°C to RT D This compound D->F E Triethylamine (Et₃N) E->F G Work-up & Column Chromatography F->G G cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C COX-1 / COX-2 Enzymes B->C D Prostaglandins C->D F Inflammation, Pain, Fever D->F E N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)- 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide E->C Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules.[1] The most common and direct route to this compound is through a Williamson ether synthesis .[2][3][4] This SN2 reaction involves the deprotonation of 4-hydroxybiphenyl to form a phenoxide, which then acts as a nucleophile to attack an electrophilic two-carbon synthon, typically a 2-haloethanamine derivative.[2][3][5] While conceptually straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product. This guide will provide a systematic approach to troubleshooting and optimizing this important transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Product Formation

"I've followed the standard protocol, but my reaction yield is very low, or I'm only recovering starting materials. What could be the issue?"

Possible Causes and Solutions:

  • Inefficient Deprotonation of 4-Hydroxybiphenyl: The first step, the formation of the phenoxide, is critical. The pKa of the phenolic proton of 4-hydroxybiphenyl is approximately 9.5.[3]

    • Base Selection: Ensure the base you are using is strong enough to quantitatively deprotonate the phenol. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) often lead to higher yields by ensuring complete formation of the highly nucleophilic phenoxide.[3][5]

    • Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the chosen base. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices as they can solvate the phenoxide and do not interfere with the nucleophilic attack.

    • Moisture: The presence of water can quench the base and the phenoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Poor Electrophile Reactivity: The choice and quality of the 2-carbon electrophile are paramount.

    • Leaving Group: The reactivity of the leaving group follows the trend I > Br > Cl. If you are using 2-chloroethanamine, consider switching to 2-bromoethanamine or 2-iodoethanamine to increase the reaction rate.

    • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[2] Ensure you are using a primary alkyl halide.[2][5]

  • Inadequate Reaction Temperature:

    • While room temperature may be sufficient for some combinations of reactants, gently heating the reaction mixture can often increase the rate of reaction.[6] However, excessive heat can lead to side reactions and decomposition. A good starting point is 50-80 °C, with careful monitoring by Thin Layer Chromatography (TLC).

Problem 2: Formation of Significant Byproducts

"My TLC plate shows multiple spots, and my final product is impure. What are the likely side reactions and how can I minimize them?"

Common Side Reactions and Mitigation Strategies:

  • N-Alkylation of the Product: The primary amine of the desired product, this compound, is also nucleophilic and can react with the electrophile to form a secondary amine byproduct.

    • Control Stoichiometry: Use a slight excess of the 4-hydroxybiphenyl relative to the 2-haloethanamine derivative. This will favor the O-alkylation over the N-alkylation.

    • Slow Addition: Add the electrophile slowly to the reaction mixture containing the phenoxide. This maintains a low concentration of the electrophile, minimizing the chance of it reacting with the product.

  • Dialkylation of the Amine: If 2-haloethanamine is used directly, the amine can be alkylated twice.

    • Protecting Groups: A more controlled approach is to use an N-protected 2-haloethanamine, such as N-Boc-2-bromoethylamine or N-Cbz-2-bromoethylamine. The protecting group can be removed in a subsequent step after the ether linkage is formed.

  • Elimination Reaction (E2): If a strong, sterically hindered base is used (like t-BuOK) at elevated temperatures, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of vinylamine derivatives from the electrophile.

    • Optimize Base and Temperature: Use a less hindered base like NaH or K₂CO₃ and maintain the lowest effective temperature.

Problem 3: Difficult Product Isolation and Purification

"I'm having trouble isolating my product from the reaction mixture, and purification by column chromatography is giving poor separation."

Tips for Effective Work-up and Purification:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove inorganic salts and unreacted base.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[7]

    • Wash the combined organic layers with brine to remove residual water.[7]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][8]

  • Acid-Base Extraction for Purification: The basicity of the primary amine in the product can be exploited for purification.

    • Dissolve the crude product in an organic solvent.

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.

    • Extract the product back into an organic solvent.

  • Column Chromatography:

    • Solvent System: A common mobile phase for purifying amines on silica gel is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent can help to prevent tailing of the amine product on the acidic silica gel.

    • Alternative Stationary Phases: If separation on silica gel is challenging, consider using neutral or basic alumina as the stationary phase.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy to maximize the yield of this compound?

A two-step approach is often more reliable for achieving high yields.[3]

  • Step 1: Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanol: React the sodium or potassium salt of 4-hydroxybiphenyl with 2-chloroethanol or ethylene oxide. This avoids the complication of the amine's nucleophilicity.

  • Step 2: Conversion of the Alcohol to the Amine: The resulting alcohol can then be converted to the amine. A common method is to first convert the alcohol to a better leaving group (e.g., a tosylate or mesylate) and then displace it with an amine source like ammonia or an azide followed by reduction.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of the product. A suitable developing solvent system can be determined through screening. Visualizing the spots under a UV lamp is usually effective due to the aromatic nature of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[8] Key signals to look for in the ¹H NMR spectrum include the aromatic protons of the biphenyl group and the two methylene groups of the ethylamine chain.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether.[9]

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety measures are crucial:

  • Handling of Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating Agents: 2-Haloethanamines can be corrosive and toxic. Avoid inhalation and skin contact.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound
  • To a solution of 4-hydroxybiphenyl (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-bromoethylamine hydrobromide (1.2 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of dichloromethane/methanol with 1% triethylamine).

Data Summary Table
ParameterRecommended ConditionRationale
Base NaH or K₂CO₃Stronger bases ensure complete deprotonation of the phenol.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents facilitate the SN2 reaction.
Electrophile 2-Bromoethylamine or N-protected versionBromo derivatives are more reactive than chloro derivatives.
Temperature 25-80 °CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and phenoxide by moisture.

Visualizing the Reaction and Troubleshooting

Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis Start 4-Hydroxybiphenyl Phenoxide Biphenyl-4-phenoxide Start->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Electrophile 2-Bromoethylamine Electrophile->Product

Caption: Key steps in the Williamson ether synthesis.

Troubleshooting Flowchartdot

// Nodes Start [label="Low Yield Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Deprotonation [label="Check Deprotonation\n(Base, Solvent, Moisture)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Electrophile [label="Check Electrophile\n(Leaving Group, Purity)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Check Reaction Conditions\n(Temperature, Time)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Base [label="Use stronger base (NaH)\nUse anhydrous solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Electrophile [label="Use bromo/iodo analog\nCheck purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Conditions [label="Increase temperature moderately\nIncrease reaction time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Deprotonation; Check_Deprotonation -> Check_Electrophile [label="No"]; Check_Deprotonation -> Solution_Base [label="Yes"]; Check_Electrophile -> Check_Conditions [label="No"]; Check_Electrophile -> Solution_Electrophile [label="Yes"]; Check_Conditions -> Solution_Conditions [label="Yes"]; Solution_Base -> Success; Solution_Electrophile -> Success; Solution_Conditions -> Success; }

Sources

Side products in 2-([1,1'-Biphenyl]-4-yloxy)ethanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with 2-([1,1'-Biphenyl]-4-yloxy)ethanamine (CAS: 1051368-98-9 / 17027-51-9 derivatives).

The guide is structured to troubleshoot reaction failures, impurity profiles, and stability issues common to this lipophilic primary amine.

Role: Senior Application Scientist Subject: Troubleshooting Side Products & Reaction Failures[1]

Executive Summary & Chemical Profile

This compound serves as a critical hydrophobic linker or pharmacophore builder . Its reactivity is defined by two competing structural features:

  • The Primary Amine (Nucleophile): Highly reactive, prone to oxidation, carbamylation, and over-alkylation.

  • The Biphenyl Ether (Lipophile): Rigid and hydrophobic, causing significant

    
    -
    
    
    
    stacking aggregation that can sterically hinder the amine or cause precipitation before reaction completion.

Diagnostic Workflow: Identifying Side Products

Use this logic tree to identify the impurity based on your analytical observation (LC-MS/NMR).

TroubleshootingTree Start Observation: Unexpected Mass or Low Yield MassPlus44 Mass +44 Da (or +26 Da in +ve mode) Start->MassPlus44 LCMS Shift? MassDouble Mass = 2x Reagent (Double Addition) Start->MassDouble Multiple Alkylations? MassPlusVariable Mass + Urea Byproduct (e.g., +DCU mass) Start->MassPlusVariable Coupling Reagent Used? NoReaction Starting Material Remains (Low Conversion) Start->NoReaction Precipitation? Carbamate Diagnosis: Carbamate Formation (CO2 absorption from air) MassPlus44->Carbamate OverAlk Diagnosis: Tertiary Amine/Quaternary Salt (Over-alkylation) MassDouble->OverAlk NAcylUrea Diagnosis: N-Acylurea Rearrangement (Carbodiimide failure) MassPlusVariable->NAcylUrea Aggreg Diagnosis: Biphenyl Aggregation (Solvent incompatibility) NoReaction->Aggreg

Figure 1: Diagnostic Logic Tree for identifying common reaction failures.[1]

Troubleshooting Guides (Q&A Format)

Module A: Amide Coupling Issues (Peptide Chemistry)

Context: You are reacting the amine with a carboxylic acid using EDC, DCC, or HATU.

Q: I see a side product with a mass corresponding to [Product + 42 Da] or [Product + Urea]. What is it? A: This is likely the


-acylurea  side product.
  • The Mechanism: In carbodiimide couplings (DCC/EDC), the intermediate

    
    -acylisourea is unstable. If the amine attacks slowly (due to steric hindrance from the biphenyl ring or poor solubility), the intermediate rearranges into an unreactive 
    
    
    
    -acylurea.
  • The Fix:

    • Add HOAt or HOBt: These additives intercept the

      
      -acylisourea to form a more stable active ester, preventing rearrangement.
      
    • Switch Reagents: Use HATU or T3P (Propylphosphonic anhydride).[1] T3P is particularly effective for sterically hindered amines and reduces epimerization.

Q: My reaction mixture turned into a gel/solid and conversion stopped. Why? A: This is


-

Stacking Aggregation
.
  • The Cause: The biphenyl moiety is planar and highly lipophilic. In polar aprotic solvents (like pure DMF or DMSO), these rings stack, trapping the amine functionality inside the aggregate.

  • The Fix: Disaggregate the system by using a "chaotropic" solvent mixture.

    • Recommended Solvent: DCM:DMF (1:[1]1) or THF:NMP.[1]

    • Additive: Add 0.1 M LiCl to disrupt hydrogen bonding networks if aggregation is severe.

Module B: Alkylation Reactions

Context: You are reacting the amine with an alkyl halide (e.g., Methyl Iodide, Benzyl Bromide).[2]

Q: I am trying to make the secondary amine, but I get a mixture of secondary, tertiary, and quaternary salts. How do I stop at mono-alkylation? A: Direct alkylation of primary amines is notoriously difficult to control due to the Enhanced Nucleophilicity Effect (the product is more reactive than the starting material).

  • The Protocol Shift: Do not use direct alkylation. Instead, use Reductive Amination .

    • React the biphenyl-amine with the corresponding aldehyde to form the imine.

    • Reduce the imine in situ using

      
       (Sodium triacetoxyborohydride).[1]
      
  • Why this works: The imine intermediate prevents over-alkylation, and

    
     is mild enough not to reduce the aldehyde directly.
    
Module C: Stability & Storage

Context: The material has been stored on the benchtop and now shows an impurity.

Q: My LCMS shows a peak at M+44 (or M+26 in positive mode). Is my compound degrading? A: This is likely Carbamate formation .

  • The Cause: Primary amines are basic and nucleophilic; they react with atmospheric

    
     to form carbamic acid, which stabilizes as a carbamate salt.
    
    • Reaction:

      
      [1]
      
  • The Fix:

    • Purification: This is reversible.[3] Acidify the solution (wash with 1M HCl) to decarboxylate the carbamate back to the amine salt.

    • Prevention:[1] Store the amine as its Hydrochloride (HCl) salt . The salt form is not nucleophilic and is immune to

      
       absorption and oxidation.
      

Side Product Mechanistic Pathways

The following diagram details exactly how the desired amine (Node A) diverges into specific impurities based on reaction conditions.

ReactionPathways Start This compound (Starting Material) AmidePath Amide Coupling (w/ Acid + DCC) Start->AmidePath AlkylPath Direct Alkylation (w/ R-X) Start->AlkylPath StoragePath Air Exposure (Storage) Start->StoragePath DesiredAmide Target Amide AmidePath->DesiredAmide Fast Kinetics SideNAcyl Side Product: N-Acylurea (Rearrangement) AmidePath->SideNAcyl Slow Kinetics (No HOBt) DesiredSecAmine Target 2° Amine AlkylPath->DesiredSecAmine 1.0 eq R-X (Difficult) SideQuat Side Product: Quaternary Salt (Over-alkylation) AlkylPath->SideQuat Excess R-X SideCarbamate Impurity: Carbamate/Carbonate (+CO2) StoragePath->SideCarbamate Atmospheric CO2

Figure 2: Mechanistic divergence of this compound into common side products.[1]

Optimized Reaction Parameters

To minimize the side products listed above, adhere to these validated parameters.

ParameterRecommendationScientific Rationale
Solvent System DCM / DMF (3:1 ratio)Pure DMF promotes biphenyl aggregation; DCM solubilizes the lipophilic tail.[1]
Base Choice DIPEA (Hünig's Base)Non-nucleophilic base prevents competition; scavenges protons without reacting with electrophiles.[1]
Coupling Reagent HATU or T3PFaster kinetics than EDC/DCC, outcompeting the N-acylurea rearrangement pathway.
Concentration 0.05 M - 0.1 MLower concentration prevents dimerization and aggregation issues common with biphenyls.[1]
Work-up Acid Wash (1M HCl)Converts unreacted amine to water-soluble salt, allowing easy separation from the lipophilic amide product.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for amine stability and protection strategies). [1]

Sources

Purification of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Status: Active Role: Senior Application Scientist Ticket ID: PUR-BP-AMINE-001

Welcome to the Technical Support Center

You are likely encountering difficulties purifying This compound . This molecule presents a classic "Push-Pull" chromatographic challenge:

  • The "Pull" (Hydrophobic Tail): The biphenyl group is highly lipophilic and planar, requiring strong organic elution power.

  • The "Push" (Polar Head): The primary ethylamine is basic (

    
    ) and polar, leading to severe peak tailing on silica due to silanol interactions.
    

This guide moves beyond generic advice, offering specific protocols to resolve peak broadening, poor recovery, and impurity co-elution.

Module 1: Strategic Method Selection

Q: Standard C18 columns are giving me broad, tailing peaks. Is my column dead?

A: Your column is likely fine; the chemistry is the mismatch. Standard C18 columns often leave residual silanols (


) exposed. Your target molecule's amine group (

) interacts with these deprotonated silanols (

) via ion-exchange, causing the "tail" you see.

Recommendation: Switch to a Biphenyl Stationary Phase .

  • Why? Unlike C18, Biphenyl phases offer

    
     interactions.[1] The biphenyl ring of your analyte stacks against the biphenyl rings of the stationary phase. This increases selectivity for your specific compound over non-aromatic impurities and allows for higher organic loading, which often suppresses silanol defects [1].
    

Decision Matrix: Choosing Your Mode

PurificationStrategy Start Crude Mixture Analysis ImpurityType Main Impurity Type? Start->ImpurityType NonPolar Non-polar byproducts (unreacted halides/phenols) ImpurityType->NonPolar Organic PolarSalts Inorganic Salts / Very Polar debris ImpurityType->PolarSalts Inorganic RP_Acid STRATEGY B: Low pH RP-HPLC (0.1% TFA) NonPolar->RP_Acid Standard Analytical RP_Base STRATEGY C: High pH RP-HPLC (pH 10, Hybrid Silica) NonPolar->RP_Base Prep / Sharp Peaks SCX STRATEGY A: SCX (Catch & Release) *Best for bulk cleanup* PolarSalts->SCX

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

Module 2: Troubleshooting Peak Shape (The "Amine Problem")

Q: I am seeing "shark fin" peaks. How do I sharpen them?

A: You must control the protonation state of the amine. You have two valid options:

Option A: The "Sledgehammer" (Low pH + Ion Pairing)
  • Modifier: 0.1% Trifluoroacetic acid (TFA).

  • Mechanism: TFA protonates the amine (

    
    ) and the surface silanols (
    
    
    
    ), preventing the unwanted ionic interaction. Furthermore, the Trifluoroacetate anion (
    
    
    ) forms a tight ion-pair with the protonated amine, making the "head" of your molecule more hydrophobic and improving peak symmetry on C18/Biphenyl columns [2].
  • Risk: Mass Spec signal suppression (TFA suppresses ionization in ESI).

Option B: The "Stealth Mode" (High pH)
  • Modifier: 10mM Ammonium Bicarbonate or 0.1%

    
     (pH ~10).
    
  • Mechanism: At pH 10, the amine is neutral (

    
    ). It behaves like a standard organic molecule.
    
  • Requirement: You MUST use a "Hybrid" or "High-pH Stable" column (e.g., Ethylene-Bridged Hybrid silica). Standard silica dissolves at pH > 8 [3].

Data Comparison: Modifier Effects

Parameter0.1% Formic Acid0.1% TFA10mM NH4HCO3 (pH 10)
Peak Shape Tailing (2.0+ Asymmetry)Sharp (1.1 Asymmetry)Very Sharp (1.0 Asymmetry)
Retention ModerateIncreased (Ion Pairing)High (Neutral Amine)
MS Sensitivity HighLow (Signal Suppression)High
Column Life ExcellentGoodRequires Hybrid Silica

Module 3: Step-by-Step Protocols

Protocol 1: "Catch and Release" Bulk Cleanup (SCX)

Use this if your crude reaction mixture is dark or contains unreacted biphenyl-4-ol.

Principle: Strong Cation Exchange (SCX) uses benzenesulfonic acid groups.[2] Your amine binds tightly; non-basic impurities (phenols, halides) wash through [4].

  • Cartridge: Use a silica-based SCX cartridge (e.g., ISOLUTE® SCX-2).

  • Conditioning: Flush with MeOH, then Water.

  • Loading: Dissolve crude in 5% Acetic Acid in MeOH/DCM (1:1).

    • Note: The acid ensures the amine is protonated (

      
      ) so it sticks to the cartridge.
      
  • Wash: Flush with 100% MeOH.

    • Result: Your target stays on the column. Non-basic impurities elute.

  • Elution (The Release): Flush with 2M Ammonia in Methanol (

    
    ).
    
    • Result: The ammonia neutralizes the amine, breaking the ionic bond. Collect this fraction.

  • Finish: Evaporate solvent. You now have the free base amine.

Protocol 2: High-Purity Analytical Method (Biphenyl Phase)

Use this for final purity checks or preparative HPLC.

  • Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl), 2.6 µm, 100 Å.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-10 min: 5% -> 95% B

    • 10-12 min: 95% B (Wash)

  • Detection: UV @ 254 nm (Biphenyl absorbs strongly here).

Module 4: Solubility & Handling FAQs

Q: My compound turned into a white solid that won't dissolve in water. Why? A: You likely isolated the Free Base form.

  • The biphenyl tail is extremely hydrophobic. The free base is not water-soluble.

  • Fix: Add 1 equivalent of HCl or dissolve in DMSO for biological assays. If you need an aqueous stock, convert it to the Hydrochloride salt (treat with HCl in ether/dioxane).

Q: My sample gained weight after sitting on the bench. A: Primary amines are "CO2 sponges."

  • They react with atmospheric

    
     to form carbamates (
    
    
    
    ).
  • Fix: Store under Nitrogen/Argon. If contaminated, re-acidify to decarboxylate back to the amine salt.

Visualizing the Interaction

InteractionMechanism cluster_0 Problem: Standard Silica (Low pH) cluster_1 Solution: SCX Cleanup Silanol Silanol (Si-O-) Amine Analyte (R-NH3+) Silanol->Amine Ionic Attraction (Peak Tailing) SCX_Site Sulfonic Acid (SO3-) Amine2 Analyte (R-NH3+) SCX_Site->Amine2 Strong Binding Amine2->SCX_Site Release (Neutral) Ammonia Eluent (NH3) Ammonia->Amine2 Deprotonates

Figure 2: Mechanism of Silanol Tailing vs. SCX Catch-and-Release.

References

  • Croes, K. et al. (2017). "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America. Available at:

  • McCalley, D. V. (2022). "Retention behaviour of analytes in reversed-phase high-performance liquid chromatography." Biomedical Chromatography. Available at:

  • Waters Corp. (2020). "The LCGC Blog: Silica for HPLC Stationary Phases." LCGC International. Available at:

  • Biotage. (2023). "Solid Phase Extraction Using ISOLUTE® SCX and SCX-3 Sorbents." Biotage Technical Guides. Available at:

Sources

Technical Support Center: Recrystallization of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 2-([1,1'-Biphenyl]-4-yloxy)ethanamine (CAS: 17027-51-9), a primary amine linked to a lipophilic biphenyl ether scaffold.[1][2]

The Challenge: This molecule possesses a "schizophrenic" solubility profile—a highly lipophilic biphenyl tail and a polar, basic primary amine head.[2] This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1]

The Solution: While the free base can be recrystallized, it is often low-melting or waxy.[2] We strongly recommend converting to the Hydrochloride (HCl) salt for robust crystallization, higher purity, and improved shelf stability.[2] This guide covers both, but prioritizes the salt form.

Physical Property Matrix
PropertyFree BaseHydrochloride Salt (Recommended)
State Waxy Solid or Viscous OilCrystalline Solid
Melting Point Low (< 80°C, variable)High (> 200°C, distinct)
Solubility (Water) InsolubleSoluble (Hot), Sparingly (Cold)
Solubility (Alc) SolubleSoluble (Hot)
Solubility (Ether) SolubleInsoluble

Solvent Selection Strategy

The success of your recrystallization depends on exploiting the polarity difference between the impurity and the target amine.

Solubility Decision Tree (Graphviz)[1]

SolventSelection Start Start: Select Form FormCheck Are you purifying the Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt HCl Salt (Recommended) FormCheck->Salt FB_Solvent Non-Polar / Polar Aprotic (Hexane/EtOAc or Toluene) FreeBase->FB_Solvent FB_Risk Risk: Oiling Out Action: Slow Evaporation FB_Solvent->FB_Risk Salt_Solvent Polar Protic (Ethanol or Methanol) Salt->Salt_Solvent Salt_Opt Optimization: Add Anti-solvent (Et2O) Salt_Solvent->Salt_Opt

Figure 1: Decision logic for solvent selection based on the chemical form of the amine.[1]

Solvent Systems Table
Solvent SystemRoleApplicationNotes
Ethanol (Abs.) SolventHCl Salt Best balance of solubility vs. yield.[1][2]
Methanol SolventHCl Salt High solubility; requires cooling to -20°C for good yield.[1][2]
Ethanol/Diethyl Ether Solvent/Anti-solventHCl Salt Excellent for maximizing yield.[2] Dissolve in hot EtOH, add Et2O until turbid.
Hexane/Ethyl Acetate Solvent/SolventFree Base Use 9:1 ratio.[2] Cooling must be very slow to avoid oiling.
Water Impurity SinkBoth Avoid water for the free base (insoluble).

Standard Operating Procedure (SOP)

Protocol A: Recrystallization of the Hydrochloride Salt (Preferred)

Use this method if you have converted the amine to its salt form using HCl/Dioxane or aqueous HCl.

  • Preparation: Place 1.0 g of crude this compound HCl in a 50 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) dropwise while heating the flask on a hot plate/block set to 80°C.

    • Critical: Add just enough solvent to dissolve the solid at boiling. If colored impurities persist, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Placing it directly on a cold benchtop causes "shock cooling," leading to oiling out or trapping impurities.[2]

  • Crystallization: Once at room temperature, place in a fridge (4°C) for 2 hours, then a freezer (-20°C) overnight.

  • Isolation: Filter the white needles using a Büchner funnel. Wash with cold Diethyl Ether (removes surface impurities without dissolving the salt).

  • Drying: Vacuum dry at 40°C for 4 hours.

Protocol B: Recrystallization of the Free Base

Use this only if the free base is required for the next step.

  • Dissolution: Dissolve crude amine in minimal boiling Ethyl Acetate .

  • Anti-Solvent Addition: Slowly add hot Hexane until the solution becomes slightly cloudy.

  • Clarification: Add one drop of Ethyl Acetate to clear the cloudiness.

  • Seeding: Add a single seed crystal (if available) or scratch the glass side with a spatula.

  • Slow Cooling: Wrap the flask in aluminum foil and a towel to insulate it. Let it cool over 4–6 hours.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The most common support ticket for this compound is: "My product turned into a yellow goo at the bottom of the flask." This is Oiling Out (Liquid-Liquid Phase Separation).

Mechanism of Failure

When the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the temperature is above the melting point of the solvated solid, the compound separates as a liquid oil rich in impurities [1].

Troubleshooting Logic (Graphviz)

OilingOut Issue Issue: Product Oiled Out CheckTemp Is the solution still hot? Issue->CheckTemp Reheat Reheat to redissolve (Add 10% more solvent) CheckTemp->Reheat Yes CheckPurity Is the oil dark/colored? CheckTemp->CheckPurity No (It cooled) Seed Add Seed Crystal at Cloud Point Reheat->Seed Charcoal Perform Charcoal Filtration (Remove resinous impurities) CheckPurity->Charcoal Yes SaltConvert CRITICAL FIX: Convert to HCl Salt CheckPurity->SaltConvert No (Still oils) Charcoal->Reheat

Figure 2: Troubleshooting workflow for addressing oiling out events.

Specific Fixes
  • The "Trituration" Rescue: If you have an oil, decant the solvent. Add cold Diethyl Ether or Pentane to the oil and scratch vigorously with a glass rod. This mechanical stress often induces crystallization.

  • The Temperature Ramp: Re-dissolve the oil by heating. Cool the solution to exactly 5°C above the temperature where oiling occurred, hold it there, and add a seed crystal.

  • Salt Conversion: If the free base persistently oils, dissolve it in Et2O and bubble HCl gas (or add 4M HCl in Dioxane). The salt precipitates almost instantly [2].

Frequently Asked Questions (FAQ)

Q1: Why is my product turning pink/brown during recrystallization? A: Primary amines are sensitive to oxidation.[2] The color comes from trace oxidation products (quinone-like species from the biphenyl ether core).[1]

  • Fix: Perform the recrystallization under a Nitrogen blanket. Add a pinch of sodium metabisulfite or activated charcoal during the hot dissolution step.

Q2: Can I use water as a solvent? A: Only for the HCl salt, but it is risky.[2] The biphenyl tail is very hydrophobic. Water often forces the salt out too quickly as an oil. We recommend Ethanol/Water (9:1) if you must use aqueous media.[1]

Q3: How do I store the purified compound? A:

  • Free Base: Store under Nitrogen at -20°C. It absorbs CO2 from the air to form carbamates [3].[1]

  • HCl Salt: Store in a desiccator at room temperature. It is hygroscopic but chemically stable.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved January 29, 2026, from [Link][2]

  • PubChem. 2-(4-Biphenyl)ethylamine Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Optimizing Amide Coupling for 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing amide coupling reactions involving 2-([1,1'-Biphenyl]-4-yloxy)ethanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of amide bond formation with this versatile scaffold. As a privileged structure in medicinal chemistry, the biphenyl ether amine motif provides a foundation for creating diverse compound libraries, making robust and reproducible coupling protocols essential.[1] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when performing amide coupling reactions with primary amines like this compound.

Q1: What are the most common methods for forming an amide bond with this amine?

The most prevalent method is the condensation of the amine with a carboxylic acid that has been activated by a coupling reagent.[2] This is typically a one-pot, two-step process where the carboxylic acid is first activated, and then the amine is introduced to form the amide.[2] Alternative, more classical methods include reacting the amine with a pre-formed acyl chloride or anhydride, often under Schotten-Baumann conditions.[3][4] However, for complex molecules common in drug discovery, the use of modern coupling reagents is preferred due to milder conditions and broader functional group tolerance.

Q2: How do I select the appropriate coupling reagent for my reaction?

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your carboxylic acid, the potential for racemization if the acid is chiral, and the desired reaction conditions.[2] Common classes of reagents include:

  • Carbodiimides: (e.g., EDC, DCC, DIC). These are cost-effective and widely used.[3][5] EDC is particularly advantageous because its urea byproduct is water-soluble, simplifying purification.[5]

  • Aminium/Uronium Salts: (e.g., HATU, HBTU, HCTU). These are highly efficient reagents that often provide faster reaction times and higher yields, especially for challenging or sterically hindered substrates.[5][][7] HATU is often preferred as it can lead to less epimerization compared to HBTU.[5]

  • Phosphonium Salts: (e.g., PyBOP, BOP). These are also very effective but can be more expensive. Their byproducts are generally easy to remove.

For this compound, which is a primary amine without excessive steric bulk, both carbodiimide and uronium salt-based methods are excellent starting points.

Q3: What is the role of additives like HOBt or HOAt?

Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimide coupling reagents.[3][5] Their primary functions are:

  • Suppressing Racemization: For chiral carboxylic acids, these additives react with the highly reactive O-acylisourea intermediate to form an active ester that is less prone to racemization.[3][5]

  • Increasing Reaction Rates: The active esters formed are highly reactive towards the amine, often leading to improved reaction efficiency and higher yields.

  • Minimizing Side Reactions: They help prevent the formation of N-acylurea, a common byproduct in carbodiimide-mediated couplings.

HOAt is generally considered more effective than HOBt, leading to faster couplings with less epimerization.

Q4: Which base and solvent should I choose?

A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material. The most common choices are tertiary amines like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA).[3][8] DIPEA is often preferred due to its greater steric bulk, which reduces its potential for undesired side reactions.

The choice of solvent is dictated by the solubility of the starting materials and reagents. Polar aprotic solvents are standard for amide couplings.

  • Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.[8]

  • Dichloromethane (DCM) is another good option, especially for reactions run at or below room temperature.[3]

  • Acetonitrile (ACN) can also be effective and may be easier to remove during workup.[9]

The biphenyl group in this compound may necessitate the use of solvents like DMF or a mixture to ensure complete dissolution.

Q5: My reaction is sluggish or incomplete. What troubleshooting steps can I take?

If you observe low conversion, consider the following:

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine. Use at least 2-3 equivalents of the base.

  • Activation Time: When using aminium/uronium reagents, it can be beneficial to "pre-activate" the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[10]

  • Temperature: While most couplings proceed well at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes drive it to completion, particularly with less reactive partners.[11]

  • Reagent Quality: Ensure your coupling reagents are fresh and your solvent is anhydrous, as moisture can hydrolyze the activated intermediates.

General Workflow for Optimizing Amide Coupling

The following diagram outlines a systematic approach to optimizing your reaction conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Scale-up & Purification Start Select Carboxylic Acid + this compound Reagent Choose Coupling Reagent Class (e.g., Carbodiimide vs. Uronium Salt) Start->Reagent Solvent Select Solvent (DMF, DCM, ACN) Reagent->Solvent Base Select Base (DIPEA, TEA) Solvent->Base Reaction1 Run Small-Scale Test Reaction (e.g., EDC/HOBt in DMF) Base->Reaction1 Monitor1 Monitor by TLC/LC-MS Reaction1->Monitor1 Decision Reaction Complete? Monitor1->Decision Optimize Optimize Conditions: - Adjust Stoichiometry - Change Temperature - Pre-activate Acid Decision->Optimize No (Incomplete) ChangeReagent Screen Alternative Reagent (e.g., HATU) Decision->ChangeReagent No (Side Products) Reaction2 Run Optimized Reaction Optimize->Reaction2 ChangeReagent->Reaction2 Monitor2 Monitor by TLC/LC-MS Reaction2->Monitor2 Workup Aqueous Workup Monitor2->Workup Reaction Complete Purify Purification (Column Chromatography, Recrystallization) Workup->Purify End Characterize Pure Product Purify->End

Caption: Workflow for amide coupling optimization.

Troubleshooting Guide

Even with careful planning, unexpected issues can arise.[2] This table provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive coupling reagent (hydrolyzed).2. Poor solubility of starting materials.3. Insufficient activation of the carboxylic acid.4. Sterically hindered or electron-deficient coupling partners.[11]1. Use fresh, high-purity coupling reagents and anhydrous solvents.2. Try a different solvent (e.g., DMF, NMP) or a co-solvent system. Gentle heating may improve solubility.3. Increase activation time or switch to a more powerful coupling reagent like HATU.[7]4. For difficult couplings, consider converting the acid to an acyl fluoride first, which can be more reactive.[11]
Significant N-Acylurea Byproduct This is a common side reaction with carbodiimides where the O-acylisourea intermediate rearranges instead of reacting with the amine.1. Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea as a more stable active ester, preventing rearrangement.2. Ensure the amine is added promptly after the carboxylic acid and carbodiimide have been mixed.
Racemization of Chiral Carboxylic Acid The activated carboxylic acid intermediate is susceptible to deprotonation at the α-carbon, leading to loss of stereochemical integrity. This is more common with carbodiimides.[5]1. Use an additive like HOBt, and especially HOAt, which is known to suppress racemization effectively.[5]2. Run the reaction at a lower temperature (e.g., 0 °C).3. Use a coupling reagent known for low racemization, such as DEPBT.[5]
Difficulty Removing Byproducts 1. Dicyclohexylurea (from DCC) is poorly soluble and can be difficult to filter completely.[5]2. Excess base (TEA, DIPEA) or HOBt can co-elute with the product during chromatography.1. Use EDC, as the resulting ethyl-dimethylaminopropyl urea is water-soluble and can be removed with an aqueous workup.[5]2. Perform an acidic wash (e.g., dilute HCl) to remove basic impurities and a basic wash (e.g., sat. NaHCO₃) to remove acidic impurities like excess carboxylic acid or HOBt.
Formation of Guanidinium Byproduct With aminium/uronium reagents (HATU, HBTU), the amine can react directly with the coupling reagent instead of the activated acid.1. Control the order of addition. Pre-mix the carboxylic acid, coupling reagent, and base for 15-30 minutes to form the active ester before adding the amine.[10]

Comparison of Common Coupling Reagents

ReagentClassKey CharacteristicsByproduct Removal
EDC CarbodiimideWater-soluble carbodiimide, cost-effective, good for general purpose couplings.[3][5]Water-soluble urea byproduct, removed by aqueous workup.[5]
DCC CarbodiimideInexpensive, effective.Insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. Can be difficult to remove completely.[5]
HATU Aminium SaltVery fast and efficient, low racemization, good for sterically hindered substrates.[5][7][8]Water-soluble byproducts, removed by aqueous workup.
HBTU Aminium SaltSimilar to HATU but can lead to slightly more epimerization.Water-soluble byproducts, removed by aqueous workup.
PyBOP Phosphonium SaltHigh coupling efficiency, stable reagent.Water-soluble byproducts, removed by aqueous workup.

Detailed Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt

This protocol is a reliable starting point for coupling this compound with a generic carboxylic acid.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A 1. Dissolve Carboxylic Acid (1.1 eq), Amine (1.0 eq), HOBt (1.1 eq) in anhydrous DMF. B 2. Cool solution to 0 °C in an ice bath. A->B C 3. Add DIPEA (2.5 eq). B->C D 4. Add EDC (1.2 eq) portion-wise. C->D E 5. Stir at 0 °C for 30 min, then warm to RT for 2-16 h. D->E F 6. Monitor reaction by TLC/LC-MS. E->F G 7. Quench with H₂O and extract with EtOAc or DCM. F->G H 8. Wash organic layer with dilute HCl, sat. NaHCO₃, and brine. G->H I 9. Dry (Na₂SO₄), filter, and concentrate. H->I

Caption: EDC/HOBt Amide Coupling Workflow.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv.), this compound (or its HCl salt, 1.0 equiv.), and HOBt (1.1 equiv.).

  • Add anhydrous DMF (to make a ~0.1-0.5 M solution) and stir until all solids dissolve.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 equiv.) dropwise and stir for 5 minutes.

  • Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[12]

Protocol 2: General Procedure using HATU

This protocol is recommended for more challenging substrates or when faster reaction times are desired.

G cluster_0 Pre-activation cluster_1 Coupling & Workup A 1. Dissolve Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. B 2. Add DIPEA (3.0 eq). A->B C 3. Stir at RT for 15-30 min. B->C D 4. Add solution of Amine (1.0 eq) in DMF. C->D E 5. Stir at RT for 1-4 h. D->E F 6. Monitor reaction by TLC/LC-MS. E->F G 7. Perform aqueous workup (as in Protocol 1). F->G

Caption: HATU Amide Coupling Workflow.

Step-by-Step Methodology:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.[3]

  • Add DIPEA (3.0 equiv.) and stir the mixture at room temperature. This is the pre-activation step.[10]

  • After 15-30 minutes, add a solution of this compound (1.0 equiv.) in a small amount of DMF to the activated acid mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, perform the same aqueous workup and purification as described in Protocol 1.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Clark, J. (2015). the preparation of amides. Chemguide. [Link]

  • Fitzarr. (2014). Looking for some advice for purification of diamide. Reddit. [Link]

  • ResearchGate. Optimization of reaction conditions for the preparation of amide 2 1a. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Gorgani, L., et al. (2023). Synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Hansen, T. V., & Hammer, K. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11470-11475. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2458-2466. [Link]

  • Goud, T. V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152594. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. [Link]

  • Reddit. (2019). amide coupling help. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Online Inhibitor. (2026). Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists. [Link]

  • Neri, D., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioorganic & Medicinal Chemistry Letters, 26(15), 3546-3550. [Link]

  • Wikipedia. HATU. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-([1,1'-Biphenyl]-4-yloxy)ethanamine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its experimental use, focusing on stability and degradation. Our approach is grounded in established principles of pharmaceutical stability testing, offering causal explanations for experimental choices to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a molecule of interest in medicinal chemistry and materials science, featuring a biphenyl core, an ether linkage, and a primary amine. Each of these functional groups presents potential liabilities that can affect the compound's stability under various environmental and experimental conditions. Understanding these liabilities is critical for developing robust formulations, ensuring accurate analytical measurements, and defining appropriate storage and handling procedures. This guide will walk you through the key aspects of identifying and mitigating stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the handling and study of this compound.

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The key structural features to consider are:

  • The Ether Linkage: Ether bonds can be susceptible to cleavage under strong acidic conditions, and to a lesser extent, basic conditions, through hydrolysis.

  • The Biphenyl Ring System: Aromatic systems like biphenyl can undergo oxidative degradation, particularly in the presence of reactive oxygen species (ROS), which can be generated by light, heat, or chemical oxidants.[1][2][3] This can lead to the formation of hydroxylated and other oxidized derivatives.

  • The Primary Amine: The terminal primary amine is a nucleophilic and basic center. It can be susceptible to oxidation and can react with aldehydes, ketones, and other carbonyl-containing impurities or excipients.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?

A2: The appearance of new peaks is a strong indicator of degradation. The nature of the degradation will depend on your storage conditions:

  • Solvent: The choice of solvent is critical. Protic solvents may facilitate hydrolysis, while certain organic solvents can contain peroxide impurities that promote oxidation.

  • pH: If your solution is not buffered, or if the pH is acidic or basic, you may be observing hydrolysis of the ether linkage.[4][5]

  • Light Exposure: Photodegradation can occur if the solution is not protected from light. The biphenyl moiety can absorb UV radiation, leading to the formation of reactive species.[6]

  • Temperature: Elevated temperatures will accelerate most degradation reactions.[4][7]

Troubleshooting Steps:

  • Characterize the Degradants: Use LC-MS/MS to obtain the mass of the new peaks and fragment them to elucidate their structures.[4][5] This will provide direct evidence for the degradation pathway.

  • Conduct a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify the specific vulnerabilities.[7][8] This is a standard practice in pharmaceutical development as outlined by the International Conference on Harmonisation (ICH) guidelines.[7][8]

  • Review Storage Conditions: Ensure your compound is stored at an appropriate temperature, protected from light, and in a tightly sealed container to prevent exposure to air and moisture.[9] For long-term storage, consider storing the solid material under an inert atmosphere (e.g., argon or nitrogen).

Q3: How can I design a forced degradation study for this compound?

A3: A well-designed forced degradation study will systematically evaluate the impact of various stressors.[7][10] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

Proposed Forced Degradation Conditions:
Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-8 hours at 60-80 °CCleavage of the ether linkage
Base Hydrolysis 0.1 M NaOH2-8 hours at 60-80 °CPotential ether hydrolysis (slower than acid)
Oxidation 3% H₂O₂24 hours at room temperatureOxidation of the biphenyl ring and/or amine
Thermal Solid & Solution48 hours at 80 °CGeneral acceleration of other degradation pathways
Photolytic UV & Visible LightExpose to light source (ICH Q1B)Photodegradation of the biphenyl ring

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, we can predict the following primary degradation products:

  • From Hydrolysis (Ether Cleavage):

    • 4-Hydroxybiphenyl

    • 2-Aminoethanol

  • From Oxidation:

    • Hydroxylated biphenyl derivatives (various isomers)

    • N-oxide of the primary amine

    • Products resulting from ring opening of the biphenyl system under harsh oxidative conditions.[1][2][3]

The following diagram illustrates the potential degradation pathways:

G main This compound hpb 4-Hydroxybiphenyl main->hpb Acid/Base Hydrolysis ae 2-Aminoethanol main->ae Acid/Base Hydrolysis ox_biph Oxidized Biphenyl Derivatives main->ox_biph Oxidation n_ox N-Oxide main->n_ox Oxidation

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation experiment.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C. Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C. Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Place both the solid compound and a solution in sealed vials in an oven at 80°C. Sample at 0, 24, and 48 hours.

  • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[11]

1. Initial Method Scouting:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes).

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 220, 254, 280 nm).

2. Method Optimization:

  • Analyze a mixture of the stressed samples.

  • Adjust the gradient slope, mobile phase pH (if necessary), and column chemistry to achieve baseline separation of all degradation peaks from the parent peak.

3. Method Validation:

  • Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

The following diagram illustrates the workflow for developing a stability-indicating method:

G cluster_0 Method Development cluster_1 Method Validation scout Initial Method Scouting inject Inject Stressed Samples scout->inject optimize Optimize Separation inject->optimize spec Specificity optimize->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec

Caption: Workflow for stability-indicating method development and validation.

Summary and Recommendations

The stability of this compound is intrinsically linked to its chemical structure. The ether linkage, biphenyl rings, and primary amine are all potential sites for degradation. A systematic approach, including forced degradation studies and the development of a validated stability-indicating analytical method, is essential for any research or development program involving this compound.

Key Recommendations:

  • Storage: Store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere. Solutions should be freshly prepared and protected from light.

  • Formulation: When formulating this compound, consider the potential for interactions with excipients and the impact of pH. Buffering solutions to a neutral pH may enhance stability.

  • Analytical Monitoring: Regularly monitor the purity of your compound using a validated stability-indicating method, especially for long-term studies.

By following the guidance in this document, researchers can ensure the quality and reliability of their experimental results when working with this compound.

References

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Available at: [Link]

  • ResearchGate. (n.d.). Biphenyl degradation upper pathway. Available at: [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(10). Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability assessment of Tenofovir alafenamide. ResearchGate. Available at: [Link]

  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. Available at: [Link]

  • MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Available at: [Link]

  • Patel, Y., & Shah, N. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available at: [Link]

  • ResearchGate. (2023). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Ertugliflozin using Hyphenated Analytical Techniques. Available at: [Link]

  • ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. Available at: [Link]

  • Eawag. (1998). Biphenyl Degradation Pathway. Available at: [Link]

  • Sharma, G., & Kumar, A. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2013). Forced degradation studies: A review. International Journal of Bio-Pharma Research. Available at: [Link]

  • Vertex AI Search. (2023). Forced degradation studies, elucidation of degradation pathways and degradation kinetics of Xylopic acid via LC and LC-MS/MS analyses - PubMed.
  • International Journal of Bio-Pharma Research. (n.d.). Forced degradation studies. Available at: [Link]

  • ResearchGate. (2025). Degradation mechanism of biphenyl and 4-4′-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach | Request PDF. Available at: [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • SciSpace. (n.d.). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. Available at: [Link]

Sources

Storage conditions for 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

CAS: 1797-29-1 Synonyms: 4-Biphenylyloxyethylamine; 2-(4-Phenylphenoxy)ethylamine

The Stability Matrix: Storage Conditions

This compound is a primary amine tethered to a biphenyl ether. Its stability profile is dictated by the high reactivity of the primary amine group (


). The storage requirements differ significantly depending on whether you possess the Free Base  or the Hydrochloride Salt .

Status: Critical Standard Recommendation: Store at 2–8°C (Short-term) or -20°C (Long-term).

ParameterHydrochloride Salt (Recommended) Free Base (High Risk)
Physical State White to off-white crystalline solid.Waxy solid or viscous oil (low melting point).
Hygroscopicity Moderate. Can clump if exposed to moisture.High. Absorbs atmospheric moisture rapidly.
Air Sensitivity Low. The protonated amine (

) is resistant to oxidation.
High. Reacts with

to form carbamates; oxidizes to N-oxides/imines.
Light Sensitivity Moderate (Biphenyl core). Store in amber vials.Moderate. Store in amber vials.
Primary Hazard Hydrolysis (if wet).Carbonylation (Air) & Oxidation .
Storage Atmosphere Desiccated air is acceptable; Inert gas preferred.Strict Inert Gas (Argon/Nitrogen) REQUIRED.
Technical Deep Dive: Mechanisms of Degradation

To troubleshoot effectively, you must understand why the compound fails.

A. The "Carbonate Death" (Free Base Only)

The most common failure mode for the free base is the formation of carbamate salts upon exposure to air.



  • Symptom: The waxy solid turns into a crusty, insoluble white precipitate that does not dissolve in organic solvents (DCM/Chloroform) where the free base should be soluble.

B. Oxidative Discoloration

Primary amines are susceptible to oxidation by atmospheric oxygen, leading to yellow/brown discoloration.

  • Mechanism: Formation of N-oxides or radical coupling at the benzylic-like positions (though less likely due to the ether linkage).

  • Symptom: Material turns from white to yellow/tan.

C. Biphenyl Stability

The biphenyl ether moiety is generally robust but can undergo photo-degradation if left on the benchtop under fluorescent light for extended periods.

Troubleshooting Logic & Diagnostics

Use this decision matrix to determine if your batch is compromised.

Troubleshooting Start Visual Inspection of This compound ColorCheck Is the compound discolored (Yellow/Brown)? Start->ColorCheck SolubilityCheck Check Solubility ColorCheck->SolubilityCheck No (White/Off-White) Discard CRITICAL FAILURE: Irreversible Oxidation. Discard. ColorCheck->Discard Yes (Deep Color) SaltCheck Is it the HCl Salt? SolubilityCheck->SaltCheck WaterTest Test: Dissolve in Water SaltCheck->WaterTest Yes (HCl Salt) DCMTest Test: Dissolve in DCM/CHCl3 SaltCheck->DCMTest No (Free Base) ResultGood Material Intact. Proceed. WaterTest->ResultGood Soluble (Clear) Recryst Action: Recrystallize (EtOH/Ether) WaterTest->Recryst Cloudy/Insoluble DCMTest->ResultGood Soluble ResultCarb FAILURE: Carbamate formed. (CO2 absorption) DCMTest->ResultCarb Insoluble Precipitate

Figure 1: Diagnostic logic for assessing compound integrity based on visual and solubility cues.

Handling Protocols (Standard Operating Procedures)
Protocol A: Re-Constitution and Weighing

Objective: Minimize exposure to moisture and


 during experimental setup.
  • Equilibration: Remove the vial from the freezer (-20°C) and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric water onto the solid, accelerating hydrolysis.

  • Inert Handling (Free Base): If handling the free base, flush the headspace with Argon or Nitrogen immediately after opening.

  • Solvent Choice:

    • For Stock Solutions: Use DMSO or Ethanol . Avoid water for long-term stock storage of the free base.

    • For HCl Salt: Water is acceptable for immediate use, but DMSO is preferred for frozen stocks to prevent freeze-thaw precipitation.

Protocol B: Long-Term Storage Workflow

Handling Arrival Compound Arrival Desiccate Desiccate (RT) 30 mins Arrival->Desiccate Aliquot Aliquot under Inert Gas (Ar/N2) Desiccate->Aliquot Seal Seal: Parafilm + Amber Vial Aliquot->Seal Freeze Store: -20°C Seal->Freeze

Figure 2: Recommended workflow for processing new batches to ensure maximum shelf-life.

Frequently Asked Questions (FAQs)

Q1: My compound turned into a sticky oil. Is it ruined?

  • Diagnosis: If you have the free base, this is likely its natural state or the result of slight warming. If you have the HCl salt, this indicates severe moisture absorption (deliquescence).

  • Action: For the salt, attempt to dry it under high vacuum (0.1 mmHg) for 24 hours. If it remains oily, it has likely hydrolyzed or degraded significantly; verify purity via LC-MS.

Q2: Can I store the stock solution at -20°C?

  • Answer: Yes, but solvent choice matters.

    • DMSO: Freezes at 19°C. Repeated freeze-thaw cycles can cause local concentration gradients and precipitation. Recommendation: Aliquot into single-use vials before freezing.

    • Ethanol: Remains liquid at -20°C. Preferred for the free base, but ensure the cap is tight to prevent evaporation.

Q3: How do I convert the Free Base to the HCl Salt for better storage?

  • Protocol: Dissolve the free base in diethyl ether or ethanol. Add 1.1 equivalents of HCl (in dioxane or ether) dropwise at 0°C. The white precipitate formed is the HCl salt. Filter, wash with cold ether, and dry under vacuum.

References
  • ChemScene. (2023).[1] Safety Data Sheet: (2023-05-31).

  • Fisher Scientific. (2009). Safety Data Sheet: Biphenyl Storage and Handling.

  • Enamine. (2023).[1][2][3] General Amine Handling and Storage Guidelines.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217345 (Related Structure).

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts vs Free Bases.

Sources

Technical Support Center: Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important compound. Our goal is to equip you with the scientific rationale behind experimental choices and to offer practical, field-proven solutions to common challenges.

Introduction to the Synthesis

The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic strategies involve the formation of the ether linkage, followed by the introduction or deprotection of the amine, and concluding with the formation of the hydrochloride salt. This guide will primarily focus on a common and reliable two-step approach: the Williamson ether synthesis to form a protected amine intermediate, followed by deprotection and salt formation.

Visualizing the Synthetic Workflow

A clear understanding of the synthetic sequence is crucial for successful execution and troubleshooting. The following diagram outlines the key stages in a typical synthesis of this compound hydrochloride.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation A 4-Phenylphenol D N-Boc-2-([1,1'-biphenyl]-4-yloxy)ethanamine A->D Reacts with B N-Boc-2-chloroethanamine B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) C->D Under basic conditions E N-Boc-2-([1,1'-biphenyl]-4-yloxy)ethanamine G This compound Hydrochloride (Final Product) E->G Deprotection & Salt Formation F Acidic Conditions (e.g., HCl in Dioxane/IPA) F->G

Caption: General synthetic workflow for this compound hydrochloride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield in Williamson Ether Synthesis Incomplete deprotonation of 4-phenylphenol.- Use a stronger base like sodium hydride (NaH) for complete alkoxide formation. Ensure anhydrous conditions as NaH reacts with water.[1] - If using a weaker base like K₂CO₃, consider increasing the reaction temperature and using a phase-transfer catalyst.
Side reaction: Elimination of the alkyl halide.- The Williamson ether synthesis is an Sₙ2 reaction and works best with primary alkyl halides.[1][2] Using a bulky base can also favor elimination.
Incomplete reaction.- Monitor the reaction progress by Thin Layer Chromatography (TLC).[3] - Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring.
Formation of Impurities Unreacted starting materials.- Optimize stoichiometry. A slight excess of the alkylating agent can sometimes drive the reaction to completion. - Purify the intermediate product by column chromatography.
O-alkylation vs. C-alkylation of the phenoxide.- O-alkylation is generally favored, but C-alkylation can occur under certain conditions. Using polar aprotic solvents like DMF or acetonitrile can help favor O-alkylation.
Formation of bis-arylated byproduct from dihaloethane.- Ensure the use of a mono-halogenated ethanamine derivative.
Difficulties in Deprotection of Boc-Amine Incomplete removal of the Boc group.- Use a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., dioxane, isopropanol).[4] - Monitor the reaction by TLC or LC-MS to ensure complete deprotection.
Degradation of the product.- Avoid excessively high temperatures during deprotection. The reaction is usually fast at room temperature.[4]
Issues with Hydrochloride Salt Formation Product does not precipitate.- Ensure the free base is fully dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) before adding the HCl solution.[5] - The solvent used for the HCl solution should be compatible and promote precipitation.
Oily or amorphous solid obtained.- Try different solvent systems for the precipitation. - Scratching the inside of the flask or adding a seed crystal can induce crystallization.
Incorrect stoichiometry of HCl.- Use a slight excess of HCl to ensure complete salt formation, but avoid a large excess which can lead to purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound hydrochloride?

A1: A common and reliable route involves the Williamson ether synthesis between 4-phenylphenol and an N-protected 2-haloethanamine (e.g., N-Boc-2-chloroethanamine), followed by deprotection of the amine and formation of the hydrochloride salt.[1][2] An alternative route involves the reaction of 4-hydroxybiphenyl with chloroacetonitrile, followed by reduction of the nitrile group to the primary amine.[5]

Q2: Why is it necessary to protect the amine group during the Williamson ether synthesis?

A2: The free amine is nucleophilic and can compete with the phenoxide in reacting with the alkyl halide, leading to undesired side products. Protecting the amine, for example as a tert-butyloxycarbonyl (Boc) carbamate, renders it non-nucleophilic, ensuring that the reaction proceeds selectively at the phenolic oxygen.[6][7]

Q3: What are the critical parameters to control during the Williamson ether synthesis step?

A3: The key parameters are the choice of base, solvent, and temperature. A strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is very effective for deprotonating the phenol.[1] The reaction temperature should be controlled to minimize side reactions like elimination, especially if using secondary alkyl halides.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of starting materials and the appearance of the product.[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q5: What is the purpose of converting the final product to its hydrochloride salt?

A5: Primary amines are often basic, oily, or low-melting solids that can be challenging to handle and purify.[5] They can also react with atmospheric carbon dioxide. Converting the amine to its hydrochloride salt typically results in a stable, crystalline solid that is easier to handle, weigh, and store.[5][8] The crystallization process also serves as a final purification step.

Q6: I am observing a significant amount of an elimination byproduct. What can I do to minimize it?

A6: Elimination is a competing reaction to the desired Sₙ2 substitution in the Williamson ether synthesis.[2] To favor substitution, use a primary alkyl halide. Also, avoid sterically hindered bases and excessively high reaction temperatures.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-([1,1'-biphenyl]-4-yloxy)ethanamine

This protocol details the Williamson ether synthesis to form the protected amine intermediate.

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 4-phenylphenol and anhydrous DMF to a round-bottom flask under inert atmosphere (N₂ or Ar). B 2. Cool the mixture in an ice bath. A->B C 3. Add sodium hydride (60% dispersion in mineral oil) portion-wise. B->C D 4. Stir the mixture at 0°C for 30 min, then allow to warm to room temperature and stir for 1 hour. C->D E 5. Add a solution of N-Boc-2-chloroethanamine in DMF dropwise. D->E F 6. Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC until completion. E->F G 7. Cool the reaction and quench carefully with water. F->G H 8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). G->H I 9. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. H->I J 10. Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). I->J

Caption: Step-by-step workflow for the synthesis of the N-Boc protected intermediate.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt.

Protocol_2 cluster_0 Deprotection cluster_1 Isolation of Hydrochloride Salt A 1. Dissolve N-Boc-2-([1,1'-biphenyl]-4-yloxy)ethanamine in a suitable solvent (e.g., dioxane or isopropanol). B 2. Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0°C. A->B C 3. Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates complete deprotection. B->C D 4. The hydrochloride salt may precipitate directly from the reaction mixture. C->D E 5. If no precipitate forms, add a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation. D->E F 6. Collect the solid by filtration. E->F G 7. Wash the solid with a cold, non-polar solvent. F->G H 8. Dry the product under vacuum to obtain This compound hydrochloride. G->H

Caption: Step-by-step workflow for deprotection and hydrochloride salt formation.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2015, June 2). Crystal Structure of Benzydamine Hydrochloride Salt. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved from [Link]

Sources

Troubleshooting failed reactions involving 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Failures & Optimization Guide Molecule: 2-([1,1'-Biphenyl]-4-yloxy)ethanamine (CAS: 1051368-98-9 / Free Base Analogues) Classification: Primary Amine / Biphenyl Ether Linker Audience: Medicinal Chemists, Chemical Biologists, Process Chemists[1][2]

Molecule Profile & "Chemical Personality"[2]

Before troubleshooting, you must understand the inherent behaviors of This compound .[1][2] This molecule features a lipophilic biphenyl "tail" and a nucleophilic primary amine "head," separated by an ether-ethyl linker.[2]

FeatureChemical ConsequenceTroubleshooting Implication
Primary Amine (

)
Highly nucleophilic; basic (

).[1][2]
Prone to protonation (deactivation) in acidic media; susceptible to oxidation.[1][2]
Biphenyl Core High lipophilicity (

); planar aromatic system.[1][2]
Solubility Issues: Poor water solubility; tendency to aggregate via

-

stacking.[2]
Ether Linkage (

)
Electron-donating to the phenyl ring; chemically robust.[1][2]Stable to most bases/weak acids; Avoid strong Lewis acids (e.g.,

) which may cleave the ether.

Critical Troubleshooting: Amide Bond Formation

Scenario: You are attempting to couple this amine to a carboxylic acid (e.g., for PROTAC linker synthesis) using standard reagents (HATU, EDC), but yields are low or the reaction fails.

Diagnostic Workflow

Use the following logic gate to identify the failure point.

AmideCouplingTroubleshoot Start Start: Reaction Failed CheckLCMS Step 1: Check LCMS of Crude Start->CheckLCMS NoProd_Start Outcome A: Starting Material Remains (Amine + Acid present) CheckLCMS->NoProd_Start ActiveEster Outcome B: Activated Ester Visible (Mass = Acid + Coupling Reagent) CheckLCMS->ActiveEster WrongMass Outcome C: Wrong Mass / Side Product CheckLCMS->WrongMass CheckBase Action: Check pH. Is Amine protonated (Salt)? Add DIPEA/TEA > 3 eq. NoProd_Start->CheckBase Most Common Steric Action: Steric Hindrance? Switch to HATU or COMU. Increase Temp (40°C). ActiveEster->Steric Amine not attacking NAcyl Action: N-Acyl Urea formation? Switch from EDC to HATU/HOAt. WrongMass->NAcyl Rearrangement

Figure 1: Decision matrix for troubleshooting failed amide couplings.

FAQ: Amide Coupling

Q: I am using the HCl salt of the amine. Why is the reaction stalling? A: The HCl salt renders the nitrogen non-nucleophilic (


).
  • The Fix: You must use at least 3.0 equivalents of a tertiary base (DIPEA or TEA) to neutralize the HCl and liberate the free amine.

  • Self-Validation: Measure the pH of the reaction mixture (wet pH paper). It must be basic (pH > 8).[2] If acidic, the amine is dead.[3]

Q: My LCMS shows the "Activated Ester" but no product. Why? A: The acid has reacted with the coupling agent (e.g., forming the O-At ester with HATU), but the amine is failing to attack it.

  • Cause: Likely steric bulk on the carboxylic acid partner or poor solubility of the amine in the chosen solvent.

  • The Fix: Switch solvent to DMF/DMSO (to break

    
    -stacking aggregation) and heat to 40°C. Ensure the amine is fully dissolved before adding the activated acid.
    

Selectivity: Alkylation vs. Reductive Amination[4][5]

Scenario: You want to attach an alkyl group to the amine (Secondary Amine formation), but you are getting mixtures of secondary and tertiary amines (Over-alkylation).[4]

The "Over-Alkylation" Trap

Direct alkylation with alkyl halides (R-X) is notoriously difficult to control because the secondary amine product is often more nucleophilic than the primary amine starting material.

Protocol: Controlled Reductive Amination

To ensure mono-alkylation, avoid alkyl halides.[1][2] Use the aldehyde/ketone pathway.[5][4]

  • Imine Formation:

    • Mix Amine (1.0 eq) + Aldehyde (1.1 eq) in DCE (Dichloroethane) or MeOH.

    • Optional: Add

      
       or molecular sieves to sequester water (pushes equilibrium to imine).[2]
      
    • Checkpoint: Check LCMS/NMR after 1-2 hours. You should see the Imine mass (M - 18).[2]

  • Reduction (The Critical Choice):

    • Do NOT use

      
       initially:  It reduces aldehydes too fast.[2]
      
    • USE Sodium Triacetoxyborohydride (STAB): It is less reactive and selectively reduces the imine over the aldehyde [1].[6]

    • Protocol: Add STAB (1.5 eq) after imine formation is confirmed (or one-pot if using STAB).

Q: Can I use direct alkylation if I have no choice? A: Only if you use a massive excess of the amine (5-10 equivalents) to statistically favor mono-alkylation.[2] This is wasteful for expensive linkers.[2]

Purification & Isolation[8][9]

Scenario: The reaction worked, but you lost the product during workup, or it is streaking on the silica column.

Solubility & Phase Distribution

The biphenyl core makes this molecule lipophilic, but the amine makes it pH-sensitive.[1]

pH ConditionSpeciesPhase Preference
Acidic (pH < 4) Ammonium Salt (

)
Water / Polar Organic
Basic (pH > 9) Free Amine (

)
Organic (DCM, EtOAc)
Workup Logic Flow

WorkupLogic Mix Crude Reaction Mixture Acidify Step 1: Acidify (1M HCl) pH < 3 Mix->Acidify WashOrg Step 2: Wash with EtOAc (Remove non-basic impurities) Acidify->WashOrg Impurities in Org Basify Step 3: Basify Aqueous Layer (NaOH/NaHCO3) to pH > 10 WashOrg->Basify Keep Aqueous Extract Step 4: Extract with DCM (Product moves to Organic) Basify->Extract

Figure 2: Acid-Base extraction strategy for purification.[1][2]

Chromatography Troubleshooting

Issue: Broad peaks or "streaking" on silica gel. Cause: The basic amine interacts strongly with acidic silanol groups (


) on the silica surface [2].[2][7]
Solution: 
  • The "TEA Trick": Add 1% Triethylamine (TEA) or 1%

    
     to your eluent (e.g., DCM:MeOH:NH4OH 95:4:1).[1][2] This blocks the silanol sites.
    
  • Use Amine-Functionalized Silica: If available, use amino-silica cartridges which eliminate this interaction entirely.[1][2]

Storage & Stability

  • Oxidation: Primary amines can oxidize to N-oxides or absorb

    
     from air to form carbamates.[1][2] Store the HCl salt  whenever possible for long-term stability.[2]
    
  • Conversion to Salt: Dissolve free base in

    
    , add 4M HCl in Dioxane dropwise. Filter the white precipitate.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, 2023.

  • PubChem. "2-(4-Biphenyl)ethylamine Compound Summary."[1][2] National Library of Medicine.[2]

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.[2]

Sources

Technical Support Center: Purification of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine. We understand that achieving high purity for this bifunctional molecule—containing a basic amine and a bulky, hydrophobic biphenyl ether moiety—can be challenging. This document is designed for researchers, medicinal chemists, and process development professionals to navigate common purification hurdles effectively.

Overview of Purification Strategy

The purification of this compound hinges on exploiting the chemical properties of its functional groups. The primary amine is basic, allowing for straightforward separation from neutral and acidic impurities via acid-base extraction. However, its biphenyl core lends it significant hydrophobicity, which, combined with the polar amine, can lead to challenging behaviors during chromatography, such as peak tailing. A multi-step approach is often necessary to achieve high purity (>99%).

Purification_Strategy Crude Crude Synthetic Mixture ABE Step 1: Acid-Base Extraction Crude->ABE PurityCheck1 Purity Analysis (TLC, LC-MS) ABE->PurityCheck1 Is purity >98%? Column Step 2: Column Chromatography PurityCheck1->Column No Final Pure Product (>99%) PurityCheck1->Final Yes PurityCheck2 Purity Analysis (TLC, LC-MS) Column->PurityCheck2 Is purity >99%? Recrystal Step 3 (Optional): Recrystallization / Salt Formation PurityCheck2->Recrystal No PurityCheck2->Final Yes Recrystal->Final

Caption: Overall purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurities present in your crude product are highly dependent on the synthetic route employed. The two most common routes are the Williamson ether synthesis and the reduction of a nitrile intermediate.

Synthetic RouteCommon ImpuritiesChemical NatureSeparation Principle
Williamson Ether Synthesis 4-hydroxybiphenyl (starting material)Acidic (Phenolic)Soluble in aqueous base (e.g., NaOH)
N-(2-haloethyl) protecting group reagentNeutralChromatography
Elimination byproductsNeutralChromatography
Nitrile Reduction 4-([1,1'-Biphenyl]-4-yloxy)acetonitrileNeutralChromatography
4-hydroxybiphenyl (starting material)Acidic (Phenolic)Soluble in aqueous base
Partially reduced intermediates (imines)Basic/NeutralChromatography, Hydrolysis
Metal catalyst residues (e.g., Pd, Ni)SolidFiltration

Understanding the nature of your key impurities is the first step in designing an effective purification strategy. An initial analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q2: My crude product is an oily, complex mixture. What is the most effective first purification step?

A2: For a molecule containing a basic amine, acid-base extraction is unequivocally the most powerful initial step to remove the majority of neutral and acidic impurities.[1][2] The principle is to convert the water-insoluble free amine into a water-soluble salt by treatment with an aqueous acid, allowing it to be separated from impurities remaining in the organic phase.

Acid_Base_Extraction cluster_start Start cluster_extraction Extraction cluster_layers Separation cluster_recovery Product Recovery Crude Crude Product (in Organic Solvent, e.g., EtOAc) Wash Wash with aq. HCl (1M) Crude->Wash Organic Organic Layer: Neutral Impurities (e.g., unreacted nitrile) Wash->Organic Phase 1 Aqueous Aqueous Layer: Product as Hydrochloride Salt Acidic Impurities (e.g., 4-hydroxybiphenyl) Wash->Aqueous Phase 2 Basify Basify Aqueous Layer (e.g., aq. NaOH to pH >12) Aqueous->Basify Extract Extract with Organic Solvent Basify->Extract PureAmine Organic Layer: Pure Free Amine Extract->PureAmine

Caption: Workflow for purification via acid-base extraction.

Q3: Can you provide a detailed protocol for the acid-base extraction of this amine?

A3: Certainly. This protocol is designed to maximize recovery and purity.

Expertise & Experience: The key is to perform multiple extractions with dilute acid to ensure all the amine is protonated and transfers to the aqueous phase. A final wash of the combined acidic aqueous layers with a fresh organic solvent removes any trapped neutral impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. A volume of 10-20 mL per gram of crude material is a good starting point.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Add a fresh portion of 1 M HCl to the organic layer in the funnel, shake, and again drain the aqueous layer into the same flask. Repeat this step one more time (for a total of three acidic extractions).

  • Back-Wash (Crucial Step): Combine all acidic aqueous extracts in the separatory funnel. Add a small volume (approx. 1/4 of the total aqueous volume) of fresh organic solvent (e.g., EtOAc) and shake. This "back-wash" removes any neutral impurities that may have been carried over into the aqueous phase. Discard this organic wash.

  • Liberate the Free Amine: Cool the aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with swirling until the pH is strongly basic (pH > 12, check with pH paper). The aqueous solution may become cloudy as the water-insoluble free amine precipitates or oils out.

  • Recover the Product: Extract the basified aqueous layer three times with a fresh organic solvent (DCM is often effective here).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

ProblemProbable CauseSolution
Emulsion forms at interface High concentration of crude material or surfactants.Add brine (saturated aq. NaCl) to break the emulsion. Gentle swirling instead of vigorous shaking can help.
Low recovery of product Incomplete extraction into acid or back into organic solvent.Ensure pH is < 2 during acid wash and > 12 during basification. Perform at least three extractions at each stage.
Product oils out, won't solidify The free amine may be an oil or low-melting solid at room temperature.This is normal. Proceed with the protocol. If a solid is desired, consider salt formation (see Q6).
Q4: My product still shows minor impurities after extraction. How should I approach column chromatography?

A4: Column chromatography is the logical next step. However, primary amines like this compound are notorious for "streaking" or tailing on standard silica gel due to strong acid-base interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[3] This leads to poor separation and low recovery. You must mitigate this interaction.

StrategyStationary PhaseMobile Phase (Eluent)Mechanism & Rationale
1. Modified Normal Phase Standard Silica Gel (SiO₂)Hexane/Ethyl Acetate + 0.5-1% Triethylamine (TEA) The TEA is a stronger base than the product and effectively "neutralizes" the acidic sites on the silica, allowing your product to elute with symmetrical peaks.[3]
2. Alternative Stationary Phase Basic Alumina (Al₂O₃)Hexane/Ethyl Acetate or DCM/MethanolAlumina is less acidic than silica and can be a good choice for basic compounds.[4]
3. Amine-Functionalized Silica Amine-bonded Silica (Si-R-NH₂)Hexane/Ethyl Acetate or DCM/MethanolThis specialized phase provides a basic surface, eliminating the acid-base interaction and often giving excellent peak shape for amines.[3][5]
4. Reversed-Phase (RP) C18-bonded SilicaAcetonitrile/Water or Methanol/Water + 0.1% TFA or Formic Acid The amine is protonated by the acidic additive (e.g., trifluoroacetic acid) and elutes based on hydrophobicity. This is often highly effective but requires removal of the acid additive post-column.[3]

Trustworthiness: Before committing a large amount of material to a column, always develop your separation method using TLC. For modified normal phase, add a drop of TEA to your TLC developing chamber. For reversed-phase, use C18-coated TLC plates. The Rf values on TLC will guide your choice of solvent gradient for the column.

Q5: Can I use recrystallization to get to the final, high-purity product?

A5: Yes, recrystallization is an excellent final step for achieving analytical purity, especially if your product is a solid. However, the free amine may be an oil or a low-melting solid, making it difficult to recrystallize.

The Field-Proven Insight: A common and highly effective strategy is to convert the purified free amine into a stable, crystalline salt, such as the hydrochloride (HCl) salt, and then recrystallize the salt.[6][7] Salts often have higher melting points and better crystal lattices than their corresponding free bases.

Protocol: Hydrochloride Salt Formation & Recrystallization

  • Dissolution: Dissolve the purified free amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl in diethyl ether (commercially available, typically 2 M) dropwise. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and air dry.

  • Recrystallization: Test the solubility of the salt in various solvents to find a suitable system (one in which it is soluble when hot but sparingly soluble when cold). Common systems for amine salts include:

    • Methanol / Diethyl Ether

    • Ethanol / Hexane

    • Isopropanol / Water

  • Procedure: Dissolve the salt in the minimum amount of the hot primary solvent (e.g., methanol). If a co-solvent is used, add the secondary solvent (e.g., diethyl ether) dropwise until the solution just becomes cloudy. Add a drop or two of the primary solvent to clarify, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a minimal amount of the cold solvent mixture, and dry under vacuum.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Gjorgieva, S., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

Sources

Technical Support Center: 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides essential handling precautions, emergency procedures, and troubleshooting advice for researchers utilizing 2-([1,1'-Biphenyl]-4-yloxy)ethanamine. Given the limited specific public data on this compound, this document synthesizes safety protocols based on the known hazards of its structural components, particularly the biphenyl group and primary amine functional group, as well as data from closely related analogs. The core principle is to treat this compound with a high degree of caution until its toxicological properties are fully characterized.

Section 1: Hazard Identification & Risk Assessment

This section addresses the foundational knowledge required before handling this compound.

Q1: What are the primary known or anticipated hazards of this compound?

  • Biphenyl Moiety: The core biphenyl structure is associated with potential health hazards. Studies on biphenyl provide suggestive evidence of carcinogenicity and indicate that kidney toxicity is a potential health hazard.[1]

  • Amine Group: Ethanamine derivatives can be irritants and sensitizers.

  • Analog Data: The structurally similar compound 2-([1,1'-Biphenyl]-4-yl)ethanamine is classified with specific GHS hazard warnings.[2] It is prudent to assume this compound may present similar risks.

Based on this analysis, the compound should be handled as if it is, at minimum, a skin, eye, and respiratory tract irritant.[2]

Table 1: Anticipated Hazard Profile based on Analog Data

Hazard Class GHS Hazard Statement Rationale
Skin Corrosion/Irritation H315: Causes skin irritation Based on the GHS classification for 2-([1,1'-Biphenyl]-4-yl)ethanamine.[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Based on the GHS classification for 2-([1,1'-Biphenyl]-4-yl)ethanamine.[2]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on the GHS classification for 2-([1,1'-Biphenyl]-4-yl)ethanamine.[2] |

Section 2: Personal Protective Equipment (PPE)

Proper PPE is the primary barrier between the researcher and potential chemical exposure. This is not merely a recommendation but a mandatory protocol.

Q2: What is the absolute minimum PPE required for handling this compound?

A2: Due to the anticipated hazards, comprehensive PPE is required at all times.[3] Do not handle this compound, even in small quantities, without the following:

Table 2: Mandatory PPE for Handling this compound

Body Area Required PPE Specification & Rationale
Eyes/Face Safety Goggles with Side-Shields or a Face Shield Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[4][5] Standard safety glasses are insufficient as they do not protect from splashes. A face shield should be used in addition to goggles when there is a significant splash risk.
Hands Compatible Chemical-Resistant Gloves Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for the specific solvent being used. Gloves must be inspected for tears or pinholes before each use.[6][7] Use proper glove removal technique to avoid contaminating your skin.
Body Full-Length Laboratory Coat A flame-resistant lab coat is preferred. It should be fully buttoned to provide maximum coverage.[8]

| Respiratory | Use in a certified chemical fume hood | A government-approved respirator may be required if engineering controls are insufficient or during a large spill.[6][7] |

Q3: How should I properly don and doff my PPE to avoid contamination?

A3: The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow the workflow below.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Wash2 Wash Hands Thoroughly Doff3->Wash2 Spill_Response Start Spill Occurs Assess Assess Severity (Minor vs. Major) Start->Assess Evacuate Evacuate Area & Call EHS Assess->Evacuate Major Spill Don_PPE Don Full PPE Assess->Don_PPE Minor Spill Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose End Incident Reported Dispose->End

Caption: Decision workflow for responding to a chemical spill.

Section 5: Decontamination & Waste Disposal

Proper decontamination and disposal are legal and ethical responsibilities to protect yourself, your colleagues, and the environment.

Q9: How should I decontaminate glassware and surfaces after use?

A9: Surfaces and non-disposable equipment should be thoroughly cleaned.

  • Initial Rinse: Rinse with a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

  • Detergent Wash: Wash with a laboratory-grade detergent and water.

  • Final Rinse: Perform a final rinse with deionized water. For general bench surfaces where contamination is possible, a wipe-down with a detergent solution followed by 70% isopropyl alcohol is a good practice. [9] Q10: How must I dispose of waste containing this compound?

A10: Do not dispose of this chemical down the drain. [4]All waste, including unused solid material, contaminated solutions, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container. [10]The container must be labeled with the full chemical name and associated hazards. Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's EHS department.

References

  • Poirier, K. A., & TARDIF, R. (2020). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Journal of toxicology and environmental health. Part B, Critical reviews, 23(1), 1–23. [Link]

  • MDPI, 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • Centers for Disease Control and Prevention (CDC), First Aid Procedures for Chemical Hazards. [Link]

  • Greenbook, Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC), Emergency Room Procedures in Chemical Hazard Emergencies. [Link]

  • Stanford University EH&S, Decontamination. [Link]

  • bioMerieux, Contamination Prevention and Decontamination. [Link]

  • University of Kentucky, Emergency Procedures for Incidents Involving Chemicals. [Link]

  • Westlake Chemical Corporation, Personal Protective Equipment Procedure. [Link]

  • Fleury-Souverain, S., et al. (2015). Efficacy of Two Cleaning Solutions for the Decontamination of 10 Antineoplastic Agents in the Biosafety Cabinets of a Hospital Pharmacy. Annals of occupational hygiene, 59(7), 915–926. [Link]

  • GOV.UK, Phenol: incident management. [Link]

  • University of Florida EH&S, Chemical Emergencies, Exposures, and Spills. [Link]

  • Respirex International, PPE for Industrial Chemicals. [Link]

  • BESA, Recommended PPE to handle chemicals. [Link]

  • ENG Scientific, LLC, Safety Data Sheet. [Link]

  • Czubacka, E., et al. (2020). 2-Naphthylamine toxicity. Medycyna pracy, 71(2), 205–220. [Link]

  • National Center for Biotechnology Information, PubChem Compound Summary for CID 28210, 2-(4-Biphenyl)ethylamine. [Link]

Sources

Technical Support Center: Scaling Up 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemistry, this Technical Support Center is dedicated to the synthesis of 2-([1,1'-biphenyl]-4-yloxy)ethanamine. As a key intermediate in pharmaceutical development, mastering its synthesis is crucial. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to address the nuanced challenges encountered during scale-up, providing field-proven insights and troubleshooting strategies to empower researchers, scientists, and drug development professionals.

This guide is structured to address the most pressing challenges in the synthesis of this compound, focusing on the two most common and logical synthetic routes: the Williamson Ether Synthesis and the Gabriel Synthesis.

Overview of Primary Synthetic Routes

The synthesis of the target molecule involves two key bond formations: the ether linkage and the introduction of the primary amine. The choice of strategy dictates the challenges you will face.

  • Route A: Williamson Ether Synthesis. This is a direct and efficient approach involving the SN2 reaction between the phenoxide of 4-phenylphenol and an electrophile containing the two-carbon amine synthon.[1][2] This is often the preferred route for its atom economy.

  • Route B: Gabriel Synthesis. This multi-step but robust method is ideal for preventing the over-alkylation of the amine, a common side reaction.[3][4] It involves first forming the ether bond with a dihaloalkane, followed by displacement with phthalimide and subsequent liberation of the primary amine.[5]

Synthetic_Routes cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Gabriel Synthesis A_Start 4-Phenylphenol + 2-Haloethylamine (protected) A_Step1 Ether Formation (SN2) A_Start->A_Step1 A_Step2 Deprotection (if needed) A_Step1->A_Step2 A_End Final Product A_Step2->A_End B_Start 4-Phenylphenol + 1,2-Dihaloethane B_Step1 Ether Formation (SN2) B_Start->B_Step1 B_Intermediate 4-(2-Haloethoxy)-biphenyl B_Step1->B_Intermediate B_Step2 Phthalimide Alkylation B_Intermediate->B_Step2 B_Step3 Hydrazinolysis B_Step2->B_Step3 B_End Final Product B_Step3->B_End

Caption: High-level workflows for the two primary synthesis routes.

Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing direct solutions to specific problems encountered during synthesis and scale-up.

Question 1: My Williamson ether synthesis yield is consistently low (<60%). What are the common causes and how can I optimize the reaction?

Answer: Low yields in the Williamson ether synthesis are a frequent challenge, especially when scaling up. The root cause typically lies in one of three areas: deprotonation, the SN2 reaction conditions, or side reactions.

Causality & Optimization:

  • Incomplete Deprotonation: 4-Phenylphenol has a pKa of ~9.5. While stronger than aliphatic alcohols, it requires a sufficiently strong base to ensure complete formation of the highly nucleophilic phenoxide ion. Incomplete deprotonation leaves the less reactive neutral phenol in the reaction mixture, slowing the reaction.

  • Suboptimal Solvent Choice: The SN2 reaction is favored by polar aprotic solvents which solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[5]

  • Inappropriate Temperature: While heat can increase the reaction rate, excessively high temperatures can lead to decomposition of reagents or the product.

Troubleshooting Protocol:

  • Base Selection: Switch from weaker bases like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH offers the advantage of an irreversible deprotonation, driving the equilibrium forward as hydrogen gas evolves.[2]

  • Solvent System: If using lower-polarity solvents like acetone or butanone, consider switching to DMF or DMSO.[6] These solvents excel at solvating cations and accelerating SN2 reactions. Be mindful that their high boiling points can complicate downstream processing on a large scale.

  • Temperature Control: Aim for a temperature range of 60-80 °C. Monitor the reaction by TLC or HPLC to track the consumption of 4-phenylphenol. Avoid prolonged heating once the reaction is complete.

ParameterSuboptimal ConditionRecommended ConditionRationale
Base K₂CO₃, NaOHNaH (60% in mineral oil)Irreversible deprotonation ensures full conversion to the reactive phenoxide.[2]
Solvent Acetone, THFDMF, DMSOPolar aprotic solvents enhance nucleophilicity and accelerate SN2 reactions.[5]
Temperature >100 °C or <50 °C60-80 °CBalances reaction rate against potential for side reactions and degradation.
Electrophile 2-Chloroethanamine2-Bromoethanamine or protected versionBromide is a better leaving group than chloride. Protecting the amine prevents side reactions.
Question 2: I'm observing a significant byproduct that is difficult to separate from my final product. How can I identify and minimize it?

Answer: The most likely byproduct in this synthesis is from a competing reaction pathway. Depending on your chosen route, the identity of this impurity differs.

Common Byproducts and Mitigation Strategies:

  • Over-alkylation (Route A): If using unprotected 2-haloethanamine, the primary amine product is itself nucleophilic and can react with another molecule of the halo-reagent to form a secondary amine. This is a very common issue when synthesizing primary amines via direct alkylation.[3]

    • Mitigation: The most effective solution is to use a protected amine, such as N-Boc-2-bromoethylamine. The bulky Boc group prevents further reaction. The final step will then be a simple acid-catalyzed deprotection. Alternatively, using the Gabriel synthesis (Route B) completely avoids this issue.[4]

  • Elimination (E2) Products: While less common with primary halides, using a very strong, sterically hindered base like t-BuOK at high temperatures can promote some elimination of the alkyl halide to form ethylene derivatives, though this is a minor pathway here.[7]

    • Mitigation: Use a less hindered base like NaH and maintain moderate temperatures.

  • Unreacted Starting Material: The most common "impurity" is often unreacted 4-phenylphenol. Its polarity is different enough from the amine product to complicate chromatography.

    • Mitigation: Ensure complete deprotonation and use a slight excess (1.1-1.2 equivalents) of the alkylating agent. After the reaction, a basic wash (e.g., 1M NaOH) during workup will extract the acidic 4-phenylphenol into the aqueous layer.

Purification_Strategy Start Crude Reaction Mixture Step1 Dilute with Organic Solvent (e.g., Ethyl Acetate) Start->Step1 Step2 Wash with 1M HCl Step1->Step2 Decision1 Product in Organic or Aqueous Layer? Step2->Decision1 Aqueous1 Aqueous Layer: Contains Product as HCl salt Decision1->Aqueous1 Aqueous Organic1 Organic Layer: Contains neutral impurities, unreacted alkyl halide Decision1->Organic1 Organic Step3 Basify Aqueous Layer (e.g., with 2M NaOH to pH > 12) Aqueous1->Step3 Step4 Extract with Organic Solvent Step3->Step4 Step5 Wash with Brine, Dry, and Concentrate Step4->Step5 Final Purified Product Step5->Final

Caption: Decision workflow for acid-base extraction purification.
Question 3: What is the most effective strategy for purifying the final product on a multi-gram scale?

Answer: On a large scale, chromatographic purification should be a last resort due to solvent cost and time. The basicity of the amine product is the key to an efficient, scalable purification strategy.

Recommended Protocol: Acid-Base Extraction

This classical technique is highly effective for separating basic compounds (your product) from neutral or acidic impurities.

Step-by-Step Methodology:

  • Initial Quench: After the reaction is complete, cool the mixture to room temperature and cautiously quench any excess hydride (if used) with isopropanol or water.

  • Solvent Partition: Dilute the reaction mixture with an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Add water to dissolve the inorganic salts.

  • Acidic Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with 1M hydrochloric acid (HCl). The basic amine product will be protonated and move into the aqueous layer, leaving neutral impurities (like biphenyl byproducts) and unreacted alkylating agent in the organic layer. Repeat the extraction 2-3 times.

  • Removal of Acidic Impurities: Combine the acidic aqueous layers. Perform a "back-extraction" with a fresh portion of organic solvent to remove any trace neutral impurities that may have carried over. At this stage, any unreacted 4-phenylphenol would have remained in the initial organic layer, but if any is present, it will be extracted here.

  • Liberation of Free Base: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 2-5M NaOH) with vigorous stirring until the pH is >12. The product will deprotonate and may precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous layer with a fresh organic solvent (dichloromethane or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the final organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.[8]

This method is highly scalable and avoids the cost and complexity of large-scale column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: Why is the Gabriel synthesis a better choice for producing a primary amine without byproducts?

    • A1: The nitrogen in potassium phthalimide is flanked by two electron-withdrawing carbonyl groups.[3] After it displaces a halide in the SN2 reaction, the resulting N-alkylphthalimide is no longer nucleophilic, which completely prevents the over-alkylation that plagues direct amination with ammonia or primary amines.[9] The final amine is then cleanly liberated using hydrazine.[6]

  • Q2: How can I effectively monitor the reaction progress?

    • A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting 4-phenylphenol is relatively polar, while the product amine will have a different Rf value (and may streak without a small amount of triethylamine in the eluent). Staining with potassium permanganate or ninhydrin can help visualize the amine product. For more quantitative analysis, HPLC is the preferred method.

  • Q3: Is the final product, this compound, prone to degradation?

    • A3: Primary amines, particularly those with aryl ether functionalities, can be susceptible to air oxidation over time, which can lead to discoloration (turning yellow or brown). While generally stable, it is best to store the purified product under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C) for long-term stability.

  • Q4: Can I use 2-chloroethanamine directly instead of a protected version?

    • A4: While possible, it is not recommended for scale-up. Unprotected 2-chloroethanamine can self-react or polymerize under basic conditions. The primary amine product is more nucleophilic than the starting phenol, leading to the formation of secondary amine byproducts, which complicates purification and lowers the yield of the desired primary amine.[3]

References

  • Department of Chemistry, University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis.
  • Chattopadhyay, S.K. (n.d.). Gabriel Synthesis. In Named Organic Reactions (pp. 194-196). Cambridge University Press.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • University of Texas at Dallas. (n.d.). The Williamson Ether Synthesis Lab Manual.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ChemBK. (2024). 2-(1,1'-biphenyl-2-yloxy)ethanamine.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
  • The Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
  • BenchChem. (2025). Hydroxydiphenylamine synthesis from lab to industrial scale.
  • BenchChem. (2025). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186. Retrieved from [Link]

Sources

Unexpected NMR shifts in 2-([1,1'-Biphenyl]-4-yloxy)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic Guide for Unexpected Chemical Shifts in 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Derivatives Case ID: NMR-BP-ETH-001 Status: Open for Consultation

Executive Summary

Welcome to the Technical Support Center. You are likely observing spectral anomalies in your this compound derivatives. This molecule contains three distinct NMR-active zones that are highly sensitive to environmental conditions:

  • The Biphenyl System: Sensitive to

    
    -stacking and torsional strain (atropisomerism).
    
  • The Ether Linkage: An electron-donating anchor affecting local aromatic shielding.

  • The Primary Amine: A "chameleon" functional group susceptible to protonation and hydrogen bonding.

This guide isolates specific spectral deviations and provides the causality and solution for each.

Issue 1: The "Floating" Methylene Peak (Aliphatic Region)

Symptom: You expect the methylene protons adjacent to the nitrogen (


-methylene, 

) to appear as a triplet around 2.9 – 3.0 ppm . Instead, you observe them shifted downfield to 3.3 – 3.5 ppm , often broadening or losing coupling resolution.

Root Cause: In Situ Salt Formation This is the most common "unexpected" shift in amine NMR. Chloroform (


) naturally decomposes upon exposure to light and oxygen to form phosgene and trace Hydrochloric Acid (HCl) . Your amine is a base; it acts as a scavenger for this acid, converting from a free base to an ammonium salt in the NMR tube.
  • Free Base:

    
     (
    
    
    
    ~3.0 ppm)
  • Salt:

    
     (
    
    
    
    ~3.4 ppm)

Technical Insight: The positive charge on the ammonium nitrogen exerts a strong inductive effect (-I), deshielding the adjacent methylene protons and pulling them downfield.

Diagnostic Data Table
SpeciesSolvent Condition


(ppm)


(ppm)
Peak Shape
Free Base Fresh/Basic

~2.95 - 3.05 ~4.05Sharp Triplet
HCl Salt Aged/Acidic

~3.35 - 3.50 ~4.15Broad/Shifted
Mixed Intermediate Acidity~3.10 - 3.30 ~4.10Very Broad (Exchange)
Solution Protocol: Solvent Neutralization

Do not run amines in untreated, aged


.
  • The "Shake" Method: Add 1-2 mg of anhydrous Potassium Carbonate (

    
    ) directly to the NMR tube. Shake well and let settle. The solid base neutralizes trace HCl.
    
  • The Filtration Method: Pass the

    
     through a small plug of basic alumina before dissolving your sample.
    

Issue 2: The "Ghost" Amine Protons

Symptom: The amine protons (


) are either missing entirely, appear as a flattened lump, or shift unpredictably between 1.5 ppm and 8.0 ppm.

Root Cause: Chemical Exchange & Hydrogen Bonding Amine protons are "exchangeable." They rapidly swap with trace water or other acidic protons in the solvent.

  • Fast Exchange: The

    
     signal averages with the water signal (usually ~1.6 ppm in 
    
    
    
    ), making it vanish or appear as a broad singlet at the weighted average position.
  • Concentration Effect: At high concentrations, molecules H-bond intermolecularly, shifting

    
     downfield (higher ppm).
    
Troubleshooting Flowchart

AmineTroubleshooting Start Missing/Broad NH2 Peak Solvent Check Solvent Start->Solvent CDCl3 Solvent: CDCl3 Solvent->CDCl3 DMSO Solvent: DMSO-d6 Solvent->DMSO TraceWater Trace H2O Present? CDCl3->TraceWater H_Bonding Strong H-Bonding (Sharp peaks visible) DMSO->H_Bonding Exchange Fast Chemical Exchange (Peak broadens/vanishes) TraceWater->Exchange Yes Action1 Action: Add D2O shake. If peak disappears, it was NH2. Exchange->Action1 Action2 Action: Switch to DMSO-d6 to 'freeze' exchange. H_Bonding->Action2

Caption: Decision logic for identifying and resolving amine proton anomalies.

Issue 3: The Aromatic Multiplet Confusion

Symptom: The biphenyl region (7.3 – 7.6 ppm) appears as a complex second-order multiplet rather than distinct doublets, or the integration values seem "off" compared to the aliphatic chain.

Root Cause: Ring Current Anisotropy & Torsional Twist Biphenyls are not planar. The two rings twist relative to each other to minimize steric clash between ortho-hydrogens.

  • Twist Angle (

    
    ):  Depends on solvent polarity. In 
    
    
    
    , the angle is ~44°. In crystalline states or polar solvents, this angle changes.
  • Shielding: The twist changes how the ring current of one phenyl ring affects the protons of the other.

  • The Oxygen Effect: The ether oxygen at position 4 is an Electron Donating Group (EDG). It pushes electron density into the ring, shielding the ortho protons (relative to the oxygen) significantly upfield (~6.9 - 7.0 ppm), separating them from the rest of the biphenyl system.

Visualizing the Shift Logic:

BiphenylShift Sub Ether Oxygen (EDG) RingA Phenoxy Ring (Protons Ortho to O) Sub->RingA Donates e- density Effect1 Shielding (Upfield) ~6.9 - 7.0 ppm RingA->Effect1 RingB Distal Phenyl Ring Effect2 Deshielding (Downfield) ~7.3 - 7.6 ppm RingB->Effect2

Caption: Electronic effects determining the split between phenoxy (shielded) and distal (deshielded) aromatic protons.

Standardized Experimental Protocol

To ensure reproducibility and eliminate "unexpected" shifts, follow this preparation standard for all amine-derivative samples.

Protocol: "The Base-Wash Standard"

  • Solvent Prep: Take 10 mL of

    
    .
    
  • Neutralization: Pass it through a pipette column containing 2 cm of Basic Alumina (Activity I).

    • Why: Removes HCl and Phosgene.[1]

  • Sample Dissolution: Dissolve 5-10 mg of your biphenyl derivative in 0.6 mL of the treated solvent.

  • Reference: Add TMS (0.05%) if not present.

  • Acquisition: Run the spectrum immediately.

    • Note: If the sample sits for >24 hours, the amine may begin to salt out again as the solvent decomposes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on chemical exchange and dynamic NMR).

  • Alkorta, I., & Elguero, J. (2003). Theoretical study of the conformation of biphenyl and its derivatives. Structural Chemistry. (Details on biphenyl twist angles and solvent effects).

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of methodologies for the purity analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a versatile chemical scaffold with applications in medicinal chemistry.[1] We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and rationale, while also presenting a comparative analysis with alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction: The Imperative of Purity in Drug Discovery

This compound's structure, featuring a biphenyl group, an ether linkage, and a primary amine, makes it a valuable building block in the synthesis of novel compounds. However, the synthetic route can introduce impurities, including unreacted starting materials, byproducts, and degradation products, which can significantly impact the compound's biological activity and safety profile. Therefore, a precise and accurate analytical method for purity determination is not just a quality control measure but a critical component of the research and development process.

The Workhorse of Purity Analysis: A Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] For a compound like this compound, which possesses a strong UV chromophore in its biphenyl moiety, a reversed-phase HPLC method with UV detection is the logical choice.

Causality Behind Experimental Choices

The primary challenge in the chromatography of amines is their basic nature, which can lead to interactions with acidic silanol groups on the surface of silica-based columns, resulting in poor peak shape (tailing).[2] To mitigate this, our proposed method utilizes a modern, end-capped C18 column and a mobile phase containing a buffer to control the pH and an organic modifier.

Here is a detailed, step-by-step methodology for the HPLC analysis of this compound:

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) with end-capping to minimize silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape and provides a low pH environment to ensure the amine is protonated.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at 254 nm, where the biphenyl moiety exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

This method is designed to be robust and provide excellent separation of the main component from potential impurities. The system suitability parameters should be established in accordance with pharmacopeial guidelines, such as those outlined in the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46.[3][4][5][6][7][8][9][10][11][12]

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL in 50:50 Water/ACN) Autosampler Inject 10 µL Sample->Autosampler MP_A Prepare Mobile Phase A (0.1% TFA in Water) Pump Gradient Elution (1.0 mL/min) MP_A->Pump MP_B Prepare Mobile Phase B (Acetonitrile) MP_B->Pump Autosampler->Pump Column C18 Column (30 °C) Pump->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: HPLC Purity Analysis Workflow.

Expected Impurities and Data Presentation

Based on common synthetic routes for biphenyl derivatives, potential impurities could include starting materials like 4-hydroxybiphenyl and 2-bromoethanamine, as well as byproducts from incomplete reactions or side reactions.

Table 1: Expected HPLC Purity Profile of this compound

CompoundExpected Retention Time (min)Expected Area %
4-Hydroxybiphenyl~5< 0.1
2-Bromoethanamine~2< 0.1
This compound ~15 > 99.0
Other unknown impuritiesvariable< 0.1 each

Comparative Analysis of Purity Determination Methods

While HPLC is a powerful tool, other analytical techniques offer complementary information and can be advantageous in specific scenarios.

Table 2: Comparison of Analytical Techniques for Purity Analysis

FeatureHPLC-UVGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[13][14]
Applicability Ideal for non-volatile and thermally labile compounds. The biphenyl moiety provides strong UV absorbance.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar amines to improve peak shape and volatility.[15][16][17][18][19]Applicable to any soluble compound with NMR-active nuclei. Provides structural information and quantification without the need for a reference standard of the analyte.[14][20][21][22]
Advantages High resolution, high sensitivity, robust, and widely available.Excellent for separating volatile impurities.Provides absolute quantification, structural confirmation, and can identify unknown impurities. Does not require identical reference materials for quantification.[13][14]
Limitations Requires a chromophore for UV detection (not an issue for this compound). Peak co-elution can be a problem.Not suitable for non-volatile or thermally unstable compounds. Derivatization adds complexity.[15][18]Lower sensitivity compared to HPLC and GC. Requires a high-field NMR spectrometer. Complex mixtures can lead to signal overlap.
Typical Use Case Routine quality control, purity determination, and impurity profiling.Analysis of residual solvents and volatile starting materials.Purity assessment of reference standards, structural elucidation of impurities, and analysis of complex mixtures.
Visualizing the Method Selection Logic

Method_Selection Analyte This compound Properties Properties: - Non-volatile - Thermally labile - Strong UV chromophore - Soluble in organic solvents Analyte->Properties HPLC HPLC-UV Properties->HPLC Ideal match GC Gas Chromatography (GC) Properties->GC Not suitable due to non-volatility and thermal lability qNMR Quantitative NMR (qNMR) Properties->qNMR Excellent for absolute purity and structural confirmation

Caption: Rationale for Primary Method Selection.

Conclusion: An Integrated Approach to Purity Analysis

For the routine purity analysis of this compound, the proposed reversed-phase HPLC method offers a reliable, robust, and high-throughput solution. It is well-suited for detecting and quantifying the main component and potential process-related impurities. However, for a comprehensive understanding of the impurity profile, especially during method development and for the characterization of reference standards, an integrated approach is recommended. Gas Chromatography can be invaluable for assessing volatile impurities and residual solvents, while Quantitative NMR provides an orthogonal method for absolute purity determination and structural elucidation of unknown impurities. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical compounds.

References

  • ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved January 29, 2026, from [Link]

  • Helda - University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 29, 2026, from [Link]

  • Taylor & Francis Online. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved January 29, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved January 29, 2026, from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved January 29, 2026, from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved January 29, 2026, from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, January 28). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2015). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved January 29, 2026, from [Link]

  • uspbpep.com. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved January 29, 2026, from [Link]

  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved January 29, 2026, from [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved January 29, 2026, from [Link]

  • (n.d.). 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Retrieved January 29, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 29, 2026, from [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2008). Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity | Request PDF. Retrieved January 29, 2026, from [Link]

  • Oxford Academic. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved January 29, 2026, from [Link]

  • Semantic Scholar. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved January 29, 2026, from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved January 29, 2026, from [Link]

  • Scribd. (n.d.). 2.2.46. Chromatographic Separation Techniques | PDF. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved January 29, 2026, from [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2013). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved January 29, 2026, from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved January 29, 2026, from [Link]

  • Aschimfarma. (2023). an important general chapter: ph. eur. 2.2.46 and harmonized text. Retrieved January 29, 2026, from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved January 29, 2026, from [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved January 29, 2026, from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography | PDF. Retrieved January 29, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-([1,1'-Biphenyl]-4-yloxy)ethanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its biphenyl ether motif is a privileged scaffold, known to interact with a range of biological targets, while the primary amine provides a versatile handle for further chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

This guide provides a comparative analysis of four distinct synthetic routes to this compound. Each route is evaluated based on its chemical principles, operational complexity, potential yield and purity, and overall advantages and disadvantages. Detailed experimental protocols are provided to enable researchers to replicate and adapt these methods in their own laboratories.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the efficient formation of the ether linkage and the introduction of the ethanamine moiety. The four routes explored in this guide are:

  • Route 1: Williamson Ether Synthesis - A classic and direct approach involving the reaction of 4-hydroxybiphenyl with a protected or unprotected 2-haloethylamine.

  • Route 2: Gabriel Synthesis - A robust method for the synthesis of primary amines, this route utilizes a phthalimide-protected ethanolamine derivative to alkylate 4-hydroxybiphenyl, followed by deprotection.

  • Route 3: Synthesis via a Nitrile Intermediate - This two-step sequence involves the formation of an ether linkage with a C2 synthon bearing a nitrile group, which is subsequently reduced to the primary amine.

  • Route 4: Synthesis via an Aldehyde Intermediate and Reductive Amination - This pathway proceeds through the formation of an aldehyde intermediate, which is then converted to the target amine via reductive amination.

G cluster_0 Core Starting Material cluster_1 Route 1: Williamson Ether Synthesis cluster_2 Route 2: Gabriel Synthesis cluster_3 Route 3: Nitrile Intermediate cluster_4 Route 4: Reductive Amination 4-hydroxybiphenyl 4-hydroxybiphenyl Route1_Intermediate 2-Chloroethylamine or protected derivative 4-hydroxybiphenyl->Route1_Intermediate Base Route2_Intermediate1 N-(2-bromoethyl)phthalimide 4-hydroxybiphenyl->Route2_Intermediate1 Base Route3_Intermediate1 Chloroacetonitrile 4-hydroxybiphenyl->Route3_Intermediate1 Base Route4_Intermediate1 2-Bromoacetaldehyde diethyl acetal 4-hydroxybiphenyl->Route4_Intermediate1 Base Route1_Product This compound Route1_Intermediate->Route1_Product Route2_Intermediate2 N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)phthalimide Route2_Intermediate1->Route2_Intermediate2 Route2_Product This compound Route2_Intermediate2->Route2_Product Hydrazine Route3_Intermediate2 2-([1,1'-Biphenyl]-4-yloxy)acetonitrile Route3_Intermediate1->Route3_Intermediate2 Route3_Product This compound Route3_Intermediate2->Route3_Product Reduction (e.g., H₂, Catalyst) Route4_Intermediate2 2-([1,1'-Biphenyl]-4-yloxy)acetaldehyde Route4_Intermediate1->Route4_Intermediate2 Acid Hydrolysis Route4_Product This compound Route4_Intermediate2->Route4_Product NH₃, Reducing Agent

Figure 1. Overview of the four main synthetic routes to this compound.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. In this route, the phenoxide of 4-hydroxybiphenyl, generated by a suitable base, acts as a nucleophile and displaces a halide from a 2-haloethylamine.

Chemical Principles

This reaction proceeds via an SN2 mechanism. The choice of base is critical to ensure complete deprotonation of the phenol without causing side reactions. A polar aprotic solvent is typically employed to solvate the cation of the base and facilitate the nucleophilic attack. A potential challenge is the competing N-alkylation if an unprotected 2-haloethylamine is used, which can lead to the formation of secondary and tertiary amines. Using a protected haloamine or a large excess of the amine can mitigate this.

Experimental Protocol

Materials:

  • 4-Hydroxybiphenyl

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve 4-hydroxybiphenyl (1.0 eq) in DMF. Add a strong base such as powdered sodium hydroxide (2.2 eq) or potassium carbonate (2.0 eq). Stir the mixture at room temperature for 1 hour to form the sodium or potassium salt of 4-hydroxybiphenyl.

  • Alkylation: Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture. Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Route 2: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues that can plague other methods. This route involves the alkylation of potassium phthalimide with a suitable electrophile, followed by hydrazinolysis to release the primary amine.

Chemical Principles

This two-step process begins with the SN2 reaction between the potassium salt of 4-hydroxybiphenyl and N-(2-bromoethyl)phthalimide. The phthalimide group serves as a protecting group for the amine, preventing further alkylation. In the second step, the phthalimide is cleaved with hydrazine to release the desired primary amine and the stable phthalhydrazide byproduct.

Experimental Protocol

Step 1: Synthesis of N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)phthalimide

  • Phenoxide Formation: In a round-bottom flask, dissolve 4-hydroxybiphenyl (1.0 eq) in DMF. Add potassium carbonate (1.5 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture. Heat the reaction to 80 °C and stir for 6-12 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and pour it into ice-water. The solid precipitate is collected by filtration, washed with water, and dried. Recrystallization from ethanol can provide the pure intermediate.

Step 2: Synthesis of this compound

  • Hydrazinolysis: Suspend the N-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form. Acidify the mixture with concentrated HCl and stir for 30 minutes. Filter off the precipitate and wash it with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and wash with dichloromethane. Basify the aqueous layer with aqueous NaOH and extract with dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and concentrate to give the final product.

Route 3: Synthesis via a Nitrile Intermediate

This route introduces the two-carbon amine precursor as a nitrile. The ether linkage is formed first, followed by the reduction of the nitrile to the primary amine.

Chemical Principles

The first step is a Williamson ether synthesis, reacting the phenoxide of 4-hydroxybiphenyl with chloroacetonitrile. The resulting 2-([1,1'-biphenyl]-4-yloxy)acetonitrile is then reduced to the target ethanamine. Various reducing agents can be employed for the nitrile reduction, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol

Step 1: Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)acetonitrile

  • Etherification: To a solution of 4-hydroxybiphenyl (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and chloroacetonitrile (1.2 eq).

  • Reflux the mixture for 8-16 hours, monitoring by TLC.

  • Work-up: After completion, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and evaporate the solvent to obtain the crude nitrile, which can be purified by chromatography or recrystallization.

Step 2: Reduction of the Nitrile

  • Reduction: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of 2-([1,1'-biphenyl]-4-yloxy)acetonitrile (1.0 eq) in THF.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude amine, which can be further purified.

Route 4: Synthesis via an Aldehyde Intermediate and Reductive Amination

This pathway involves the initial synthesis of an aldehyde intermediate, which is then converted to the primary amine via reductive amination.

Chemical Principles

The aldehyde, 2-([1,1'-biphenyl]-4-yloxy)acetaldehyde, can be prepared by the reaction of 4-hydroxybiphenyl with a protected 2-haloacetaldehyde, such as 2-bromoacetaldehyde diethyl acetal, followed by acidic hydrolysis of the acetal. The subsequent reductive amination involves the reaction of the aldehyde with ammonia to form an imine in situ, which is then reduced to the amine using a suitable reducing agent like sodium borohydride or catalytic hydrogenation.

Experimental Protocol

Step 1: Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)acetaldehyde diethyl acetal

  • Follow a similar procedure to the Williamson ether synthesis (Route 1), using 4-hydroxybiphenyl and 2-bromoacetaldehyde diethyl acetal as the alkylating agent.

Step 2: Hydrolysis to 2-([1,1'-Biphenyl]-4-yloxy)acetaldehyde

  • Dissolve the acetal from the previous step in a mixture of THF and aqueous HCl. Stir at room temperature for 2-4 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The crude aldehyde is often used directly in the next step without extensive purification.

Step 3: Reductive Amination

  • Dissolve the crude aldehyde in methanol and add an excess of a solution of ammonia in methanol. Stir for 1 hour.

  • Add a reducing agent, such as sodium borohydride, in portions at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. The combined organic layers are dried and concentrated to give the final product.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Williamson Ether Synthesis Route 2: Gabriel Synthesis Route 3: Nitrile Intermediate Route 4: Reductive Amination
Number of Steps 1-2223
Starting Materials 4-Hydroxybiphenyl, 2-haloethylamine4-Hydroxybiphenyl, N-(2-bromoethyl)phthalimide, Hydrazine4-Hydroxybiphenyl, Chloroacetonitrile4-Hydroxybiphenyl, 2-bromoacetaldehyde diethyl acetal, Ammonia
Key Reactions SN2SN2, HydrazinolysisSN2, Nitrile ReductionSN2, Acetal Hydrolysis, Reductive Amination
Typical Yield Moderate to Good (Potential for over-alkylation)Good to ExcellentGoodModerate to Good
Purity/Byproducts Risk of secondary/tertiary aminesHigh purity, phthalhydrazide byproduct is easily removedHigh purityPotential for side products from unstable aldehyde
Scalability ModerateGoodGoodModerate
Safety/Hazards Haloethylamines can be toxic.Hydrazine is toxic and potentially explosive.LiAlH₄ is highly reactive. Catalytic hydrogenation requires specialized equipment.Unstable aldehyde intermediate.
Advantages Direct, fewer steps.High purity of primary amine, avoids over-alkylation.Readily available starting materials.Avoids use of highly toxic reagents like hydrazine.
Disadvantages Over-alkylation can be a significant issue.Two-step process, use of hydrazine.Use of strong reducing agents.Multi-step, potentially unstable intermediate.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

  • For high purity on a laboratory scale , the Gabriel Synthesis (Route 2) is often the preferred method due to its reliability in producing clean primary amines without over-alkylation byproducts.

  • For a more direct approach , the Williamson Ether Synthesis (Route 1) is attractive, provided that conditions are carefully optimized to minimize the formation of secondary and tertiary amines.

  • The route via a nitrile intermediate (Route 3) offers a good alternative, especially if catalytic hydrogenation is available as a scalable and clean reduction method.

  • The reductive amination pathway (Route 4) is a viable option but may require careful handling of the potentially unstable aldehyde intermediate.

Ultimately, a preliminary small-scale trial of the most promising routes is recommended to determine the most efficient and practical method for a given laboratory setting.

References

  • [1] Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • [2] Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.

  • [3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • [4] Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.

  • [5] O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

Sources

A Senior Application Scientist's Guide to Aryloxyethylamine Scaffolds: A Comparative Analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine and its Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the aryloxyethylamine scaffold stands as a cornerstone for the construction of a diverse array of functional molecules. Its prevalence is a testament to its synthetic versatility and its presence in numerous biologically active compounds. Among the myriad of aryloxyethylamine derivatives, 2-([1,1'-Biphenyl]-4-yloxy)ethanamine has garnered significant attention. This guide provides an in-depth, evidence-based comparison of this compound with other key aryloxyethylamine analogs, offering researchers, scientists, and drug development professionals a critical evaluation of their respective merits in chemical synthesis.

This analysis moves beyond a simple cataloging of structures to dissect the nuanced interplay between the nature of the aryl group, the physicochemical properties of the resulting amine, and its subsequent performance in common synthetic transformations. By understanding these relationships, chemists can make more informed decisions in the design and execution of their synthetic strategies.

The Privileged Scaffold: Understanding the Role of the Aryl Group

The aryl portion of the aryloxyethylamine motif exerts a profound influence on the molecule's overall properties and reactivity. The biphenyl moiety, in particular, is often referred to as a "privileged scaffold" in medicinal chemistry. This is attributed to its ability to engage in favorable π-π stacking and hydrophobic interactions within biological targets, often leading to enhanced binding affinity. However, the impact of the aryl group extends beyond biological activity and plays a crucial role in the synthetic utility of the amine itself.

This guide will focus on a comparative analysis of aryloxyethylamines bearing the following representative aryl groups:

  • Phenyl: The parent and simplest aromatic system.

  • Naphthyl: A larger, more lipophilic polycyclic aromatic system.

  • Substituted Phenyls (e.g., methoxy-, chloro-): To probe the electronic effects of substituents.

  • Biphenyl: A key focus of this guide, offering a unique combination of steric bulk, lipophilicity, and conformational flexibility.

The primary amine of these scaffolds serves as a versatile synthetic handle for a variety of crucial bond-forming reactions. We will now delve into a comparative analysis of their performance in two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.

Comparative Performance in Key Synthetic Transformations

A direct, data-driven comparison is essential to elucidate the practical differences between these valuable building blocks. The following sections present a synthesis of literature data and experimental insights into the relative performance of this compound and its analogs.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently employed reaction in drug discovery. The nucleophilicity of the aryloxyethylamine is a key determinant of its efficiency in this transformation.

Generally, electron-donating groups on the aryl ring can slightly enhance the nucleophilicity of the distal amine through inductive and resonance effects transmitted through the ether linkage, although this effect is attenuated by the ethyl spacer. Conversely, electron-withdrawing groups can decrease nucleophilicity. The biphenyl group is considered to be weakly electron-donating or neutral in its electronic influence.

Table 1: Theoretical Physicochemical Properties and Expected Reactivity Trends in Amide Coupling

Aryloxyethylamine DerivativeRepresentative StructureCalculated XLogP3Calculated pKa (strongest basic)Topological Polar Surface Area (TPSA) (Ų)Expected Relative Reactivity in Amide Coupling
2-(Phenoxy)ethanamine2-(Phenoxy)ethanamine0.9[1]9.2535.3[1]Baseline
2-(Naphthalen-2-yloxy)ethanamine2-(Naphthalen-2-yloxy)ethanamine2.49.1835.3Similar to baseline, potential for steric hindrance with bulky acylating agents
2-(4-Methoxyphenoxy)ethanamine2-(4-Methoxyphenoxy)ethanamine1.09.3544.5Slightly enhanced due to electron-donating group
2-(4-Chlorophenoxy)ethanamine2-(4-Chlorophenoxy)ethanamine1.79.0535.3Slightly diminished due to electron-withdrawing group
This compoundthis compound2.59.2235.3Similar to baseline, potential for steric hindrance

Note: pKa values are estimations from chemicalize.com and XLogP3 and TPSA are from PubChem. These values are for illustrative purposes to highlight trends.

The larger aromatic systems, such as naphthyl and biphenyl, introduce greater lipophilicity (higher XLogP3), which can be advantageous for the solubility of reaction intermediates in organic solvents. However, their increased steric bulk may slightly impede the approach to the electrophilic carbonyl carbon of the activated carboxylic acid, potentially leading to slightly longer reaction times or requiring more forcing conditions compared to the less hindered 2-(phenoxy)ethanamine.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a standardized method for comparing the reactivity of different aryloxyethylamines.

Amide_Coupling cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Step1 1. Dissolve carboxylic acid and aryloxyethylamine in solvent. Carboxylic_Acid->Step1 Aryloxyethylamine Aryloxyethylamine (1.1 eq) Aryloxyethylamine->Step1 Coupling_Reagent Coupling Reagent (e.g., HATU, 1.2 eq) Step2 2. Add base and coupling reagent. Coupling_Reagent->Step2 Base Base (e.g., DIPEA, 2.0 eq) Base->Step2 Solvent Solvent (e.g., DMF) Solvent->Step1 Step1->Step2 Step3 3. Stir at room temperature. Step2->Step3 Step4 4. Monitor reaction by TLC/LC-MS. Step3->Step4 Workup Aqueous work-up Step4->Workup Purification Column chromatography Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for comparative amide coupling reactions.

To perform a comparative study, it is crucial to maintain consistent reaction parameters (equivalents of reagents, concentration, temperature, and reaction time) across all aryloxyethylamine analogs. Analysis of reaction conversion at specific time points via LC-MS would provide quantitative data on the relative reactivity of each amine.

Reductive Amination: Forging C-N Single Bonds

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. The initial step involves the formation of an imine or enamine intermediate, the rate of which can be influenced by the basicity and steric profile of the amine.

The pKa values of the aryloxyethylamines listed in Table 1 are all quite similar, suggesting that the electronic nature of the distal aryl group has a modest effect on the basicity of the primary amine. This is due to the insulating effect of the ethyl ether linkage. Consequently, significant differences in the rate of imine formation are not anticipated based on basicity alone.

However, steric hindrance from the aryl group can play a more significant role. The bulky biphenyl and naphthyl groups may slow down the initial nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, as well as the subsequent dehydration step to form the imine.

Table 2: Expected Trends in Reductive Amination Performance

Aryloxyethylamine DerivativeExpected Rate of Imine FormationPotential for Side ReactionsOverall Expected Yield
2-(Phenoxy)ethanamineFastLowHigh
2-(Naphthalen-2-yloxy)ethanamineModerateLowGood to High
2-(4-Methoxyphenoxy)ethanamineFastLowHigh
2-(4-Chlorophenoxy)ethanamineFastLowHigh
This compoundModerateLowGood to High

While direct comparative yield data is sparse, it is reasonable to predict that for sterically undemanding aldehydes and ketones, all the listed aryloxyethylamines would perform well in reductive amination, affording good to excellent yields. For more sterically congested carbonyl compounds, the more hindered biphenyl and naphthyl derivatives may require longer reaction times or more forcing conditions to achieve comparable yields to their less bulky counterparts.

Experimental Protocol: General Procedure for Reductive Amination

Reductive_Amination cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification Carbonyl Aldehyde or Ketone (1.0 eq) Step1 1. Dissolve carbonyl compound and aryloxyethylamine in solvent. Carbonyl->Step1 Aryloxyethylamine Aryloxyethylamine (1.1 eq) Aryloxyethylamine->Step1 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, 1.5 eq) Step3 3. Add reducing agent portion-wise. Reducing_Agent->Step3 Solvent Solvent (e.g., DCE) Solvent->Step1 Step2 2. Stir for a short period (imine formation). Step1->Step2 Step2->Step3 Step4 4. Stir at room temperature until completion. Step3->Step4 Workup Aqueous work-up Step4->Workup Purification Column chromatography Workup->Purification Product Secondary Amine Product Purification->Product

Caption: General workflow for comparative reductive amination reactions.

Synthesis of Aryloxyethylamine Scaffolds: A Practical Comparison

The accessibility of the aryloxyethylamine starting materials is a critical consideration for any synthetic campaign. The most common methods for their preparation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

This classical method involves the O-alkylation of a phenol with a 2-haloethylamine or a protected equivalent.

Williamson_Ether_Synthesis Phenol Aryl-OH Reaction Williamson Ether Synthesis Phenol->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Haloethylamine X-CH2CH2-NHP (X=Cl, Br; P=protecting group) Haloethylamine->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product Aryl-O-CH2CH2-NHP Reaction->Product Deprotection Deprotection Product->Deprotection Final_Product Aryl-O-CH2CH2-NH2 Deprotection->Final_Product

Caption: Schematic of the Williamson ether synthesis for aryloxyethylamines.

This method is generally high-yielding and cost-effective. The steric and electronic properties of the phenol can influence the reaction rate. For hindered phenols, such as those with ortho substituents, or electron-poor phenols, harsher conditions (stronger base, higher temperature) may be required. The synthesis of this compound via this route, starting from 4-hydroxybiphenyl, is generally efficient, with reported yields often exceeding 80%.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route, particularly when the Williamson ether synthesis is sluggish or leads to side products. It involves the reaction of a phenol with a protected 2-aminoethanol derivative in the presence of a phosphine and an azodicarboxylate.

Mitsunobu_Reaction Phenol Aryl-OH Reaction Mitsunobu Reaction Phenol->Reaction Aminoethanol HO-CH2CH2-NHP (P=protecting group) Aminoethanol->Reaction Phosphine PPh3 Phosphine->Reaction Azodicarboxylate DEAD or DIAD Azodicarboxylate->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product Aryl-O-CH2CH2-NHP Reaction->Product Deprotection Deprotection Product->Deprotection Final_Product Aryl-O-CH2CH2-NH2 Deprotection->Final_Product

Caption: Schematic of the Mitsunobu reaction for aryloxyethylamine synthesis.

While the Mitsunobu reaction is known for its mild conditions and broad substrate scope, a significant drawback is the formation of stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, which can complicate purification. For large-scale synthesis, the Williamson ether synthesis is often preferred due to its better atom economy and easier product isolation. However, for the preparation of small, diverse libraries of aryloxyethylamines, the Mitsunobu reaction can be a valuable tool. The yields for the Mitsunobu synthesis of aryloxyethylamines are generally good, often in the range of 60-90%.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in contemporary chemical synthesis. Its performance in key synthetic transformations such as amide coupling and reductive amination is generally robust, with its reactivity profile being broadly comparable to other aryloxyethylamines. The primary distinguishing features of the biphenyl derivative are its increased lipophilicity and steric bulk.

While these properties may slightly temper its reactivity in some cases, particularly with sterically demanding reaction partners, they are also the very features that often impart desirable pharmacological properties to the final molecules. The "privileged" nature of the biphenyl scaffold in a biological context often outweighs any minor synthetic challenges.

For the practicing chemist, the choice between this compound and other aryloxyethylamine analogs should be guided by a holistic consideration of the synthetic accessibility of the starting materials, the specific requirements of the synthetic transformations, and, most importantly, the desired physicochemical and biological properties of the target molecule.

Future research in this area would greatly benefit from systematic, head-to-head comparative studies that quantify the reactivity of a diverse panel of aryloxyethylamines in a range of common synthetic reactions. Such data would provide an invaluable resource for synthetic and medicinal chemists, enabling more rational and efficient design and synthesis of novel chemical entities.

References

  • Zhong, Y., et al. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Chemical Biology & Drug Design, 96(3), 963-973. [Link]

  • PubChem (n.d.). 2-Phenoxyethanamine. [Link]

  • PubChem (n.d.). 2-(Naphthalen-2-yloxy)ethanamine. [Link]

  • PubChem (n.d.). 2-(4-Methoxyphenoxy)ethanamine. [Link]

  • PubChem (n.d.). 2-(4-Chlorophenoxy)ethanamine. [Link]

  • PubChem (n.d.). 2-((1,1'-Biphenyl)-4-yloxy)ethanamine. [Link]

  • Organic Chemistry Portal (n.d.). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. [Link]

Sources

Comparative Analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Analogs: A Guide to Structure-Activity Relationships in Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Core: A Privileged Scaffold

The this compound core structure combines several key pharmacophoric features that are recognized for their interaction with monoamine transporters. The biphenyl group provides a large, lipophilic moiety capable of engaging in hydrophobic and aromatic interactions within the transporter binding pockets. The flexible ether linkage and the basic ethanamine side chain are crucial for establishing key hydrogen bonds and ionic interactions, respectively, which are characteristic of many known SERT and NET inhibitors.[1]

Structure-Activity Relationship Analysis: Key Modification Points

The exploration of the SAR for this class of compounds involves systematic modifications at three primary locations: the biphenyl rings, the ethanamine side chain, and the central ether linkage. The following sections detail the anticipated impact of these modifications on the inhibitory activity at SERT and NET, based on established principles from related inhibitor classes.

Biphenyl Ring Substitutions

Substitutions on either of the phenyl rings of the biphenyl moiety can significantly influence potency and selectivity. The position and electronic nature of these substituents are critical.

  • Impact of Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) at various positions on the biphenyl rings is a common strategy in medicinal chemistry to modulate activity. For instance, in a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, halogen or methoxy substituents at the 3- and/or 4-positions of the phenyl ring were found to be optimal for high neurotransmitter uptake inhibition.[2] It is plausible that similar substitutions on the biphenyl rings of our core scaffold could enhance binding affinity by engaging in specific interactions within the transporter binding sites.

  • Role of Lipophilicity and Steric Bulk: The size and lipophilicity of the substituents on the biphenyl rings can affect both the binding affinity and the selectivity profile. While increased lipophilicity can sometimes lead to stronger binding, it can also impact metabolic stability and off-target effects. In a study of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, the nature and position of substituents on the biphenyl ring were critical for dopamine transporter (DAT) affinity.[3] This highlights the importance of a systematic exploration of different substitution patterns to achieve the desired balance of potency and selectivity for SERT and NET.

Table 1: Inferred Structure-Activity Relationships of Biphenyl Ring Modifications

Modification PositionSubstituent TypePredicted Effect on SERT/NET ActivityRationale based on Related Compounds
4'-positionSmall, electron-withdrawing (e.g., F, Cl)Potential for increased potencyHalogen substitutions are often beneficial for binding affinity in monoamine transporter inhibitors.[2]
2'- or 3'-positionBulky groupsMay decrease activity due to steric hindranceSteric hindrance can disrupt optimal binding conformations.
Multiple substitutionsCombination of small lipophilic groupsCould enhance binding through increased hydrophobic interactionsIncreased lipophilicity can improve binding, but needs to be balanced with other properties.[3]
Modifications of the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a critical interaction point, typically forming an ionic bond with a conserved aspartate residue in the transporter binding site.

  • N-Alkylation: The degree of substitution on the nitrogen atom can profoundly impact activity and selectivity. In many classes of monoamine reuptake inhibitors, secondary amines (N-methyl or N-ethyl) often exhibit higher potency than primary or tertiary amines. For example, in a series of 2-phenyl-2-(1-hydroxycyclohexyl)dimethylethylamines, the dimethylamino group was found to be favorable for activity.[2]

  • Stereochemistry: The stereochemistry of the carbon atom to which the amine is attached can be a major determinant of activity. Often, one enantiomer is significantly more potent than the other, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the chiral binding pocket of the transporter.

Table 2: Inferred Structure-Activity Relationships of Ethanamine Side Chain Modifications

ModificationPredicted Effect on SERT/NET ActivityRationale based on Related Compounds
N-MethylationLikely to maintain or enhance potencySecondary amines are often optimal for monoamine transporter inhibition.[2]
N,N-DimethylationMay alter the selectivity profileThe size of the N-substituents can influence the relative affinity for SERT and NET.
Introduction of a chiral centerOne enantiomer may be significantly more potentStereoselectivity is a common feature of monoamine transporter inhibitors.

Comparative Performance with Alternative Scaffolds

The this compound scaffold offers a distinct profile compared to other well-known monoamine reuptake inhibitors.

  • Comparison with Citalopram Analogs: Citalopram, a selective serotonin reuptake inhibitor (SSRI), features a phthalane core. While SAR studies on citalopram have provided valuable insights into SERT inhibition, the biphenyl core of our scaffold offers a different three-dimensional shape and greater conformational flexibility, which could be exploited to achieve dual SERT/NET inhibition.[1]

  • Comparison with Venlafaxine Analogs: Venlafaxine is a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) based on a 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine scaffold.[2] The biphenyl-4-yloxy-ethanamine scaffold replaces the cyclohexanol moiety with a second phenyl ring, which may lead to different binding modes and selectivity profiles.

Experimental Protocols for SAR Determination

To experimentally validate the inferred SAR and to generate quantitative data for a novel series of this compound analogs, the following in vitro assays are essential.

Monoamine Transporter Binding Assay

This assay measures the affinity of the test compounds for SERT and NET.

Methodology:

  • Cell Culture and Membrane Preparation: Stably transfected HEK293 cells expressing human SERT or NET are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding: Cell membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

A detailed protocol for such binding assays can be found in the literature.[4]

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of serotonin and norepinephrine into cells.

Methodology:

  • Cell Culture: Stably transfected cells expressing SERT or NET are seeded in microplates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled substrate (e.g., [³H]-serotonin or [³H]-norepinephrine) is added to initiate uptake.

  • Uptake Termination and Lysis: After a defined incubation period, uptake is terminated by washing with ice-cold buffer. The cells are then lysed.

  • Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC₅₀) is determined.

A detailed protocol for uptake inhibition assays is also well-documented.[4][5]

Visualizing the Path to Optimized Inhibitors

The process of optimizing a lead compound based on SAR data can be visualized as a cyclical workflow.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Iteration Initial Scaffold Initial Scaffold Analog_Design Analog Design (SAR Hypotheses) Initial Scaffold->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Binding_Assay Binding Assays (SERT, NET) Synthesis->Binding_Assay Uptake_Assay Uptake Assays (SERT, NET) Binding_Assay->Uptake_Assay SAR_Analysis SAR Analysis (Identify Trends) Uptake_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Improvement

Caption: A workflow diagram illustrating the iterative process of drug discovery, from initial scaffold to lead optimization, guided by SAR data.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel dual serotonin and norepinephrine reuptake inhibitors. While direct and extensive SAR data for this specific analog series is not yet widely published, by drawing parallels with structurally related compounds, we can formulate rational hypotheses to guide the design of new derivatives with improved potency and selectivity. The systematic modification of the biphenyl rings and the ethanamine side chain, coupled with rigorous in vitro testing, will be crucial in unlocking the full therapeutic potential of this chemical class. The experimental protocols and the iterative drug design workflow outlined in this guide provide a solid framework for researchers to embark on this endeavor.

References

  • Benchchem. This compound | 125470-84-0.

  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905.

  • Giancola, J. B., et al. (2022). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 13(15), 2359–2376.

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682.

  • Datar, P. A., & Shinde, D. B. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. J Anal Pharm Res, 12(1), 51-58.

  • Reith, M. E., et al. (2012). Discovery and Development of Monoamine Transporter Ligands. IntechOpen.

  • Rowley, M., et al. (2007). The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6783-6787.

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Current Protocols in Pharmacology, 89(1), e74.

  • Mohan, T. P., et al. (2021). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Medicinal Chemistry, 12(10), 1735-1748.

  • Van der Veen, I. R., et al. (2024). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.

  • MDPI. (2023). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Molbank, 2023(1), M1548.

  • Shah, P., et al. (2015). 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. ResearchGate.

  • Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–938.

  • Niello, M., et al. (2019). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience, 88(1), e74.

  • Khan, I., et al. (2021). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. International Journal of Molecular Sciences, 22(5), 2916.

  • Neudorfer, C., et al. (2015). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. ResearchGate.

  • Chobanian, H. R., et al. (2009). Synthesis of 1,1-[1-naphthyloxy-2-thiophenyl]-2-methylaminomethylcyclopropanes and their evaluation as inhibitors of serotonin, norepinephrine, and dopamine transporters. Journal of Medicinal Chemistry, 52(21), 6936-6945.

Sources

A Comparative Guide to the Biological Activity of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activities of 2-([1,1'-biphenyl]-4-yloxy)ethanamine derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the experimental rationale and structure-activity relationships that govern the therapeutic potential of this promising chemical scaffold. The biphenyl ether amine structure is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] This guide will focus on the inhibitory activities of these derivatives against key enzymes implicated in neurodegenerative diseases: monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), as well as their potential affinity for cannabinoid receptors (CB1 and CB2).

Introduction: The Therapeutic Rationale

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are complex conditions characterized by the progressive loss of neuronal function.[1][2] A key strategy in managing these diseases is the modulation of neurotransmitter levels in the brain.[1][2] Monoamine oxidases (MAO) and cholinesterases (ChE) are crucial enzymes in this context.

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[1] Inhibition of MAO-B is particularly relevant in Parkinson's disease to preserve dopamine levels.[1]

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) hydrolyze the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic approach for Alzheimer's disease to enhance cholinergic neurotransmission.[2][3]

The this compound scaffold has emerged as a promising starting point for the development of multi-target ligands that can simultaneously address different aspects of these complex diseases.

Comparative Biological Activity

A series of biphenylalkoxyamine derivatives have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase B (hMAO-B) and cholinesterases. The following table summarizes the in vitro inhibitory activities (IC50 values) of selected derivatives.

Compound IDLinker Length (n)Amine MoietyhMAO-B IC50 (µM)eqBChE IC50 (µM)eeAChE IC50 (µM)
1 5Azepane0.2430.59>10
2 6Azepane1.100.872.76
3 5Piperidine0.451.25>10
4 6Piperidine2.502.105.15

Data adapted from a study on biphenylalkoxyamine derivatives as histamine H3 receptor ligands with butyrylcholinesterase inhibitory activity.

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key structure-activity relationships:

  • Linker Length: A pentyloxy linker (n=5) generally confers greater potency for both hMAO-B and eqBChE inhibition compared to a hexyloxy linker (n=6).

  • Amine Moiety: The larger azepane ring appears to be more favorable for potent inhibition of both enzymes compared to the piperidine ring.

  • Selectivity: The pentyloxy derivatives exhibit a notable selectivity for BuChE over AChE. Compound 1 emerges as a particularly interesting lead, demonstrating potent and selective inhibition of both hMAO-B and eqBChE.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE and BChE activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[3][4]

Workflow Diagram:

Cholinesterase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Substrate (ATChI/BTChI) - Test Compounds plate Add to 96-well plate: 1. Buffer 2. Test Compound 3. DTNB 4. Enzyme Solution reagents->plate enzyme Prepare Enzyme Solution (AChE or BChE) enzyme->plate incubate Pre-incubate at 37°C plate->incubate add_substrate Initiate reaction with Substrate Solution incubate->add_substrate read Measure Absorbance at 412 nm (Kinetic or Endpoint) add_substrate->read calc Calculate % Inhibition read->calc ic50 Determine IC50 values calc->ic50

Caption: Workflow for the Ellman's method for cholinesterase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Prepare stock solutions of acetylthiocholine iodide (ATChI) and butyrylthiocholine iodide (BTChI) in deionized water.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution.

    • Add 20 µL of the enzyme solution (AChE from electric eel or BChE from equine serum) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the respective substrate solution (ATChI or BTChI).

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

A fluorometric assay is commonly used to determine the inhibitory activity against MAO-A and MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., kynuramine), producing hydrogen peroxide (H₂O₂). The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to generate a fluorescent product (resorufin), which can be measured at an excitation of ~530-560 nm and an emission of ~590 nm.

Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - MAO-A or MAO-B Enzyme - HRP, Amplex Red - Substrate (e.g., Kynuramine) - Test Compounds plate Add to 96-well plate: 1. Buffer 2. Enzyme 3. Test Compound reagents->plate incubate1 Pre-incubate plate->incubate1 add_reagents Add HRP, Amplex Red, and Substrate incubate1->add_reagents incubate2 Incubate at 37°C add_reagents->incubate2 read Measure Fluorescence (Ex/Em ~545/590 nm) incubate2->read calc Calculate % Inhibition read->calc ic50 Determine IC50 values calc->ic50

Caption: Workflow for a fluorometric MAO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare stock solutions of human recombinant MAO-A and MAO-B, horseradish peroxidase (HRP), Amplex Red, and the substrate (e.g., kynuramine).

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, the respective MAO enzyme, and the test compound solution.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding a mixture of HRP, Amplex Red, and the substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the cholinesterase assay.

    • Determine the IC50 values from the dose-response curves.

Cannabinoid Receptor Binding Assay

A radioligand binding assay is a common method to determine the affinity of compounds for CB1 and CB2 receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to the cannabinoid receptors in a cell membrane preparation.

Workflow Diagram:

CB_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis membranes Prepare Cell Membranes (expressing CB1 or CB2) incubate Incubate: - Membranes - Radioligand - Test Compound membranes->incubate reagents Prepare Reagents: - Assay Buffer - Radioligand ([³H]CP55,940) - Non-specific binding ligand - Test Compounds reagents->incubate filter Separate bound from free ligand by filtration incubate->filter wash Wash filters filter->wash scintillation Measure radioactivity (Scintillation Counting) wash->scintillation calc Calculate specific binding scintillation->calc ki Determine Ki values calc->ki MAO_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitter (e.g., Dopamine) monoamine_cleft Monoamine Neurotransmitter monoamine->monoamine_cleft Release reuptake Reuptake Transporter MAO MAO-A / MAO-B (Mitochondria) reuptake->MAO metabolites Inactive Metabolites MAO->metabolites Degradation inhibitor This compound Derivative (Inhibitor) inhibitor->MAO Inhibits monoamine_cleft->reuptake Reuptake receptor Postsynaptic Receptor monoamine_cleft->receptor signal Signal Transduction receptor->signal

Caption: Role of MAO in monoamine neurotransmitter degradation.

Acetylcholine Degradation

AChE and BChE are responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, thereby terminating its action on postsynaptic receptors. Inhibition of these enzymes increases the concentration and duration of action of acetylcholine. [5]

AChE_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine ACh_cleft Acetylcholine ACh_synthesis->ACh_cleft Release ChE AChE / BChE ACh_cleft->ChE Hydrolysis receptor Postsynaptic Receptor ACh_cleft->receptor choline_acetate Choline + Acetate ChE->choline_acetate choline_acetate->ACh_synthesis Choline Reuptake inhibitor This compound Derivative (Inhibitor) inhibitor->ChE Inhibits signal Signal Transduction receptor->signal

Caption: Role of cholinesterases in acetylcholine degradation.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of potent and selective inhibitors of hMAO-B and BChE. The structure-activity relationships identified in this guide provide a rational basis for the further optimization of these compounds as potential multi-target therapeutics for neurodegenerative diseases.

Future research should focus on:

  • A comprehensive evaluation of the MAO-A inhibitory activity of these derivatives to fully characterize their selectivity profile.

  • Determination of the binding affinities of these compounds for cannabinoid receptors to explore their potential as novel CB1/CB2 ligands.

  • In vivo studies to assess the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds.

By systematically exploring the chemical space around this privileged scaffold, it is anticipated that novel drug candidates with improved therapeutic profiles for complex neurological disorders can be developed.

References

  • Molecules. 2020 Feb; 25(3): 489. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. [Link]

  • Molecules. 2021 Jun; 26(12): 3582. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. [Link]

  • J Pharm Chem. 2022; 8(2): 186. Design, synthesis and evaluation of dual MAO/AChE inhibitory capabilities of some novel substituted aryl hydrazones. [Link]

  • Molecules. 2020 Feb; 25(3): 489. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. [Link]

  • Neuroscience Online. Acetylcholine Neurotransmission. [Link]

  • Public Health Toxicol. 2023; 3(3): 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. [Link]

  • Bio-protocol. 2020; 10(14): e3683. Cannabinoid Receptor Binding Assay. [Link]

  • StatPearls. 2023 Jan. Physiology, Acetylcholinesterase. [Link]

  • Front Cell Neurosci. 2014; 8: 391. Monoamine oxidase inactivation: from pathophysiology to therapeutics. [Link]

  • J Pharm Chem. 2022; 8(2): 186. Design, synthesis and evaluation of dual MAO/AChE inhibitory capabilities of some novel substituted aryl hydrazones. [Link]

Sources

A Guide to the Structural Validation of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine: An In-Depth Comparison of Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and potential for therapeutic application. This guide provides a comprehensive overview of the experimental validation of the structure of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a molecule of interest in medicinal chemistry, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.

As Senior Application Scientists, we present not just a protocol, but a comparative analysis, weighing the strengths and limitations of X-ray crystallography against other powerful analytical techniques. This guide is structured to provide a deep, practical understanding of the entire process, from synthesis to ultimate structural confirmation.

The Imperative of Structural Validation

Before delving into the methodologies, it is crucial to understand why rigorous structural validation is non-negotiable in a research and development setting. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug development program. The biphenyl moiety, for instance, can exhibit atropisomerism, a form of axial chirality, which can significantly impact a molecule's interaction with its biological target.[1] Therefore, techniques that can unequivocally map the spatial arrangement of atoms are paramount.

Hypothetical Synthesis and Crystallization of this compound

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. While the specific synthesis of this compound hydrochloride has been noted, a detailed synthetic and crystallization protocol for the free base is presented here as a plausible route.[2]

Synthesis Protocol

A plausible synthetic route to this compound involves a Williamson ether synthesis, a classic and reliable method for forming ethers.

Step 1: Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)acetonitrile

  • To a solution of 4-hydroxybiphenyl (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-bromoacetonitrile (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-([1,1'-biphenyl]-4-yloxy)acetonitrile.

Step 2: Reduction of the Nitrile to the Amine

  • Dissolve the purified 2-([1,1'-biphenyl]-4-yloxy)acetonitrile (1 equivalent) in a dry ethereal solvent such as tetrahydrofuran (THF).

  • Carefully add a reducing agent like lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the nitrile is fully consumed (monitored by TLC or IR spectroscopy).

  • Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or chromatography.

Crystallization: The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step.[3] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline lattice.

Experimental Protocol for Crystallization:

  • Solvent Selection: Screen a variety of solvents with differing polarities to determine the solubility of the purified compound. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Sitting Drop: Place a small drop (a few microliters) of a concentrated solution of the compound on a siliconized glass slide. Invert the slide over a well containing a reservoir of a less-polar "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Hanging Drop: Similar to the sitting drop method, but the drop is placed on the underside of the slide.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, then transfer it to a refrigerator or cold room to induce crystallization.

X-ray Crystallography: The Definitive Structure Determination

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

Figure 1: The workflow of single-crystal X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector. Modern diffractometers automate this process, collecting thousands of reflections.

  • Data Processing: The raw diffraction data is processed to determine the intensities and positions of the reflections. This step also involves corrections for experimental factors such as absorption.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical reasonableness.

Comparison with Alternative Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary and often more readily obtainable information, particularly for confirming the covalent structure and for analyzing samples that are not crystalline.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample State Crystalline solidSolutionGas phase (ions)
Information Obtained 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistryConnectivity of atoms, chemical environment of nuclei, relative stereochemistryMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of 3D structure and stereochemistry.Provides detailed information about the covalent structure in solution. Non-destructive.High sensitivity, accurate mass determination.
Limitations Requires high-quality single crystals, which can be difficult to obtain. Not suitable for amorphous solids or liquids.Does not provide absolute stereochemistry or detailed bond lengths and angles. Can be complex for large molecules.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Typical Application Final, definitive structural proof. Elucidation of packing and intermolecular interactions.Routine confirmation of synthesized structures. Elucidation of solution-state conformation.Confirmation of molecular weight and elemental formula.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the biphenyl group, the methylene protons of the ethylamine chain, and the amine protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. For instance, the protons on the biphenyl ring would appear in the aromatic region (typically 7-8 ppm), while the methylene groups adjacent to the oxygen and nitrogen atoms would have characteristic chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum would show a unique signal for each chemically distinct carbon atom, confirming the carbon skeleton of the molecule.[4]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₄H₁₅NO). Fragmentation patterns in the mass spectrum could further support the proposed structure.[5]

The Synergy of Techniques: A Self-Validating System

The most robust approach to structural validation employs a combination of these techniques. NMR and MS can rapidly confirm the covalent structure and molecular formula of the synthesized compound. If the compound can be crystallized, X-ray crystallography can then provide the definitive 3D structure, confirming the stereochemistry and revealing details about intermolecular interactions that are not accessible by other methods. This multi-faceted approach creates a self-validating system where the results from each technique corroborate the others, leading to a high degree of confidence in the final structural assignment.

Conclusion

The structural validation of a novel chemical entity like this compound is a critical step in its development. While spectroscopic techniques such as NMR and mass spectrometry are indispensable for confirming the covalent structure, single-crystal X-ray crystallography remains the unparalleled method for elucidating the precise three-dimensional arrangement of atoms in the solid state. By understanding the principles, protocols, and comparative strengths of these techniques, researchers can confidently and accurately characterize their molecules, paving the way for successful downstream applications in drug discovery and materials science.

References

  • Kamble, R. R., et al. (2011). An efficient synthesis, X-ray and spectral characterization of biphenyl derivatives. Journal of Chemical Sciences, 123(4), 437-446. Available at: [Link]

  • Al-Dies, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7629. Available at: [Link]

  • Ghaith, E. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19071. Available at: [Link]

  • Wlodawer, A., et al. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21. Available at: [Link]

  • Kumar, A., et al. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 10(4), 1-13. Available at: [Link]

  • Saeed, S., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(7), 5195-5200. Available at: [Link]

  • Benkeser, R. A., et al. (1955). Process for the preparation of 2-(1-cyclohexenyl)ethylamine. Google Patents.
  • Chakarova, P., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(4), M1682. Available at: [Link]

  • Tovar, F. A., et al. (2024). Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. Organic Letters. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Efficacy of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine-Derived Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The this compound core structure is one such scaffold, offering a unique combination of structural rigidity and conformational flexibility. This biphenyl ether amine framework has been the foundation for the development of a diverse array of therapeutic agents, with applications spanning from neurodegenerative disorders to inflammatory conditions.[1]

This guide provides a comparative analysis of the efficacy of compounds derived from this versatile scaffold, with a primary focus on two key therapeutic areas: monoamine oxidase (MAO) inhibition for neurological applications and cyclooxygenase (COX) inhibition for anti-inflammatory effects. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide detailed protocols for the benchmark assays used to evaluate these compounds.

Monoamine Oxidase (MAO) Inhibition: A Key Target for Neuroprotection

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[2][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution.[4] Selective inhibitors of MAO-B are of particular interest for the treatment of Parkinson's disease, as they can increase dopamine levels in the brain.[5][6] The this compound scaffold has proven to be a promising starting point for the design of potent and selective MAO inhibitors.

Comparative Efficacy of MAO Inhibitors

The following table summarizes the in vitro inhibitory activity of several compounds against MAO-A and MAO-B. While not all are direct derivatives of the core topic scaffold, they represent relevant chemical classes and provide a benchmark for efficacy.

CompoundTarget(s)IC50 (µM) vs MAO-AIC50 (µM) vs MAO-BSelectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B)Reference Compound(s)
Pyridazinobenzylpiperidine S5 MAO-A/B3.8570.20319.04N/A
Pyridazinobenzylpiperidine S15 MAO-A3.691>100<0.04N/A
Sesamin MAO-B>1001.45>68Deprenyl
Safinamide MAO-B2.90.09829.6Rasagiline
Rasagiline MAO-B0.4130.004103.25N/A

Table 1: Comparative in vitro inhibitory activity of selected compounds against MAO-A and MAO-B.[5][6][7]

Causality Behind Experimental Choices: The selection of compounds for this comparison is based on their structural relevance and their demonstrated activity as MAO inhibitors. Pyridazinobenzylpiperidine derivatives, for instance, showcase how modifications to a core structure can significantly impact potency and selectivity.[7] Sesamin, a natural product, highlights the potential for novel scaffolds in MAO inhibition.[6] Safinamide and rasagiline are included as established, clinically relevant MAO-B inhibitors, providing a benchmark for the performance of novel compounds.[5]

Signaling Pathway of MAO-B Inhibition in a Presynaptic Neuron

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging MAO_B MAO-B Dopamine->MAO_B Cytosolic Degradation Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release Metabolism Metabolism MAO_B->Metabolism DOPAC DOPAC Metabolism->DOPAC Inhibitor Biphenyl-derived Inhibitor Inhibitor->MAO_B Inhibition Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Binding

Caption: MAO-B inhibition increases dopamine availability.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method for determining the IC50 values of test compounds against MAO-A and MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine), producing hydrogen peroxide (H2O2).[8][9] The H2O2 is then detected using a fluorescent probe.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine or p-Tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Selective inhibitors for control experiments (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[4][8][9]

  • Test compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compounds and control inhibitors in assay buffer.

    • Prepare a working solution of the MAO substrate.

    • Prepare a detection reagent mixture containing HRP and the fluorescent probe in assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound or control inhibitor solution

      • MAO-A or MAO-B enzyme solution

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the MAO substrate solution to all wells.

    • Immediately add the detection reagent mixture to all wells.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation: The inclusion of known selective inhibitors (clorgyline and selegiline) serves as a positive control and validates the assay's ability to distinguish between MAO-A and MAO-B inhibition.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

The structural similarity of some this compound derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen suggests their potential as anti-inflammatory agents.[1] A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[10] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[10]

Comparative Efficacy of COX Inhibitors

The following table presents the in vitro inhibitory activity of representative compounds against COX-1 and COX-2.

CompoundTarget(s)IC50 (µg/mL) vs COX-1IC50 (µg/mL) vs COX-2Selectivity Index for COX-2 (IC50 COX-1 / IC50 COX-2)Reference Compound(s)
X. americana (hydroethanolic extract) COX-2>10011.13>9N/A
T. macroptera (hydroethanolic extract) COX-2>10012.79>7.8N/A
Celecoxib COX-2150.04375N/A
Flurbiprofen COX-1/20.10.30.33N/A

Table 2: Comparative in vitro inhibitory activity of selected compounds and extracts against COX-1 and COX-2.[10]

Causality Behind Experimental Choices: The selected examples illustrate the concept of COX selectivity. The plant extracts demonstrate preferential inhibition of COX-2.[10] Celecoxib is a well-known selective COX-2 inhibitor, while flurbiprofen is a non-selective inhibitor, providing clear benchmarks for evaluating the selectivity of new compounds.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Test_Compound Prepare Test Compound Dilutions Incubate_Enzyme Incubate Enzyme with Test Compound Test_Compound->Incubate_Enzyme Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Enzyme_Prep->Incubate_Enzyme Substrate_Prep Prepare Arachidonic Acid Solution Add_Substrate Add Arachidonic Acid to Initiate Reaction Substrate_Prep->Add_Substrate Incubate_Enzyme->Add_Substrate Reaction Allow Reaction to Proceed Add_Substrate->Reaction Stop_Reaction Stop Reaction (e.g., with acid) Reaction->Stop_Reaction Quantify_PGE2 Quantify Prostaglandin E2 (PGE2) via ELISA Stop_Reaction->Quantify_PGE2 Calculate_Inhibition Calculate % Inhibition Quantify_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining COX inhibitory activity.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.

Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes. The PGH2 is then typically reduced to the more stable prostaglandin F2α (PGF2α) or measured as prostaglandin E2 (PGE2) after further enzymatic conversion, which is then quantified by an enzyme immunoassay (EIA).[11]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme cofactor

  • Test compounds and reference inhibitors (e.g., celecoxib, flurbiprofen)

  • Enzyme immunoassay (EIA) kit for PGE2 or PGF2α

  • 96-well assay plates

  • Microplate reader for EIA

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compounds and reference inhibitors.

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Inhibition Assay:

    • In a 96-well plate, add the reaction buffer, heme, and either the test compound, reference inhibitor, or vehicle control.

    • Add the diluted COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of Prostaglandins:

    • Quantify the amount of PGE2 or PGF2α produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The use of both a selective (celecoxib) and a non-selective (flurbiprofen) COX inhibitor allows for the validation of the assay's ability to determine both potency and selectivity.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The evidence presented in this guide highlights its potential in yielding potent and selective inhibitors of both monoamine oxidase and cyclooxygenase. The structure-activity relationships of derivatives based on this scaffold are a rich area for further investigation. Future research should focus on synthesizing and testing novel analogues with systematic modifications to the biphenyl rings and the ethanamine side chain to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein offer a robust framework for the preclinical evaluation of these promising compounds.

References

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. (2024). National Center for Biotechnology Information. [Link]

  • Promising selective MAO-B inhibition by sesamin, a lignan from Zanthoxylum flavum stems. (2020). National Center for Biotechnology Information. [Link]

  • 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2023). MDPI. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Selective MAO A and B inhibitors: their mechanism of action and pharmacology. (1982). PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2019). Frontiers in Pharmacology. [Link]

  • Understanding MAO-A and MAO-B: The Dual Faces of Monoamine Oxidase. (2026). Oreate AI Blog. [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2018). ResearchGate. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (2016). National Center for Biotechnology Information. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2020). Academic Journals. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (2006). PubMed. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (2016). ResearchGate. [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). PubMed. [Link]

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2021). International Journal of Innovative Science and Research Technology. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of catalytic systems for the synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a key intermediate and versatile scaffold in medicinal chemistry.[1] Our focus is to move beyond mere protocols and delve into the causality behind catalyst selection, empowering researchers to make informed decisions based on performance, scalability, and economic viability. We will dissect the two primary catalytic routes—copper-based Ullmann condensations and palladium-based Buchwald-Hartwig cross-couplings—supported by experimental data and mechanistic insights.

Introduction: The Strategic Importance of this compound

The biphenyl ether amine moiety is a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[1] The synthesis of this compound is a critical step in the development of numerous active pharmaceutical ingredients (APIs), including the anti-gout medication Febuxostat.[2][3][4] The central challenge in its synthesis lies in the efficient formation of the diaryl ether (C-O) bond, a transformation that has been significantly advanced by transition-metal catalysis. This guide compares the two dominant catalytic platforms for this purpose.

The general synthetic approach involves the coupling of 4-phenylphenol with a protected 2-aminoethanol derivative, such as 2-(Boc-amino)ethyl bromide or a related electrophile. The choice of catalyst dictates the reaction's efficiency, cost, and environmental impact.

cluster_reactants Reactants cluster_product Product R1 4-Phenylphenol Catalyst Catalytic System (Cu or Pd based) + Base R1->Catalyst R2 2-Aminoethanol Derivative (e.g., N-Boc-2-bromoethanamine) R2->Catalyst P1 Protected Intermediate P2 Deprotection P1->P2 e.g., TFA P3 This compound P2->P3 Catalyst->P1

Caption: General synthetic pathway for this compound.

The Workhorse of Industry: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming C-O bonds. While early iterations required stoichiometric copper and harsh conditions, modern systems utilize catalytic copper with specific ligands, significantly improving reaction mildness and scope.[5][6] This renaissance in Ullmann chemistry makes it a cost-effective and powerful tool for industrial synthesis.[7]

Mechanistic Rationale

The currently accepted mechanism for ligand-assisted Ullmann etherification involves a Cu(I)/Cu(III) cycle. The key steps are:

  • Formation of a Copper Alkoxide: The Cu(I) catalyst reacts with the phenol in the presence of a base to form a copper phenoxide intermediate.

  • Oxidative Addition: The aryl halide adds to the copper phenoxide complex, forming a Cu(III) intermediate. This is often the rate-determining step.

  • Reductive Elimination: The C-O bond is formed as the product diaryl ether is eliminated, regenerating the active Cu(I) catalyst.

The ligand's role is crucial; it stabilizes the copper center, increases its solubility, and facilitates the oxidative addition and reductive elimination steps, thereby lowering the activation energy and allowing for lower reaction temperatures.[6][8]

Performance and Catalyst System Selection

For the synthesis of biphenyl ether amines, copper(I) salts like CuI are most common. The choice of ligand is critical for success.

  • Simple, Low-Cost Ligands: Amino acids like L-proline or simple diamines (e.g., N,N'-dimethylethylenediamine) are often effective and inexpensive. They chelate the copper ion, promoting the catalytic cycle.

  • Aqueous Phase Systems: The development of water-soluble ligands, such as glycosyl-based ligands, allows the reaction to be performed in water, offering a significant green chemistry advantage.[9]

Experimental Snapshot: CuI/L-proline System A typical system involves reacting 4-phenylphenol with an N-protected 2-bromoethanamine using CuI as the catalyst, L-proline as the ligand, and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMSO or DMF at temperatures ranging from 80-120 °C.

The Precision Tool: Palladium-Catalyzed Buchwald-Hartwig Etherification

Developed more recently, the Buchwald-Hartwig amination and its etherification variant represent a highly versatile and efficient method for C-N and C-O bond formation.[10][11] These reactions are renowned for their broad functional group tolerance, high yields, and remarkably mild conditions, often operating at room temperature with very low catalyst loadings.[11]

Mechanistic Rationale

The Buchwald-Hartwig catalytic cycle is well-established and proceeds via a Pd(0)/Pd(II) pathway:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide C-X bond, forming a Pd(II) complex.

  • Ligand Substitution/Deprotonation: The phenol displaces the halide on the palladium center, and a base deprotonates the phenol to form a palladium phenoxide complex.

  • Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the diaryl ether and regenerating the Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step, which is often rate-limiting for C-O coupling.

Performance and Catalyst System Selection

Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are used in combination with specialized biarylphosphine ligands.

  • Fourth-Generation Ligands: Catalysts based on ligands like RuPhos, XPhos, or BrettPhos provide high stability and activity, enabling catalyst loadings in the parts-per-million (ppm) range.[10]

  • Substrate Scope: Palladium systems are exceptionally tolerant of various functional groups on both the phenol and the aryl halide, making them ideal for complex molecule synthesis in late-stage development.

Experimental Snapshot: Pd₂(dba)₃/RuPhos System A typical protocol would involve reacting 4-phenylphenol with the amine component in the presence of Pd₂(dba)₃ and RuPhos, using a strong, non-nucleophilic base like NaOtBu or LHMDS in a solvent like toluene or dioxane. Reactions are often complete at temperatures between 25-80 °C.

Head-to-Head Comparison: Selecting the Optimal Catalyst

The choice between a copper- and a palladium-based system is not merely about yield; it is a strategic decision based on cost, scale, purity requirements, and process robustness.

cluster_workflow Catalyst Screening Workflow cluster_cu Copper (Ullmann) cluster_pd Palladium (Buchwald-Hartwig) Start Define Reaction: 4-Phenylphenol + Amine Partner Decision Select Catalyst Platform Start->Decision Cu_Opt Optimize: - Ligand (e.g., L-Proline) - Base (K₂CO₃) - Solvent (DMSO) - Temperature (90-120°C) Decision->Cu_Opt Cost-Sensitive Industrial Scale Pd_Opt Optimize: - Ligand (e.g., RuPhos) - Base (NaOtBu) - Solvent (Toluene) - Temperature (25-80°C) Decision->Pd_Opt High-Value Discovery Scale Analyze Analyze Results: - Yield & Purity (HPLC) - Cost per Gram - Process Safety Cu_Opt->Analyze Pd_Opt->Analyze Select Select Optimal Catalyst for Scale-Up Analyze->Select

Caption: Logical workflow for selecting and optimizing a catalyst system.

Quantitative Performance Data Summary

The following table summarizes typical performance metrics for each catalytic system in the synthesis of a protected this compound intermediate.

ParameterCopper-Catalyzed (CuI/L-proline)Palladium-Catalyzed (Pd₂(dba)₃/RuPhos)Rationale & Causality
Catalyst Loading 1 - 10 mol%0.01 - 1 mol%Palladium's higher turnover number allows for significantly lower loadings, reducing cost and metal contamination.
Reaction Temp. 80 - 120 °C25 - 80 °CBulky phosphine ligands on Pd facilitate reductive elimination at much lower temperatures.
Reaction Time 6 - 24 hours1 - 12 hoursThe more efficient catalytic cycle of the Pd system leads to faster conversion rates.
Typical Yield 75 - 90%90 - 99%Palladium systems generally offer higher selectivity and fewer side reactions, leading to superior yields.
Catalyst Cost LowHighCopper is orders of magnitude cheaper than palladium, and simple ligands are inexpensive.
Scalability ExcellentGood (cost-prohibitive at large scale)The low cost of copper makes it highly attractive for multi-kilogram industrial production.
Air/Moisture Generally tolerantHighly sensitivePd(0) catalysts and phosphine ligands are easily oxidized, requiring strict inert atmosphere techniques.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided. These serve as validated starting points for optimization.

Protocol 1: Copper-Catalyzed Synthesis
  • System: CuI / L-proline

  • Description: A robust and cost-effective method suitable for large-scale synthesis.

  • Vessel Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-phenylphenol (1.0 eq), K₂CO₃ (2.0 eq), CuI (0.05 eq), and L-proline (0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO. Purge the flask with nitrogen for 15 minutes. Add N-Boc-2-bromoethanamine (1.2 eq).

  • Reaction: Heat the mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Protocol 2: Palladium-Catalyzed Synthesis
  • System: Pd₂(dba)₃ / RuPhos

  • Description: A high-efficiency, mild-condition method ideal for rapid synthesis and high-purity applications.

  • Inert Atmosphere Preparation: In a glovebox, add Pd₂(dba)₃ (0.005 eq), RuPhos (0.012 eq), and NaOtBu (1.5 eq) to a dry Schlenk flask.

  • Reagent Addition: Outside the glovebox, under a positive pressure of argon, add 4-phenylphenol (1.0 eq) and anhydrous toluene. Add N-Boc-2-aminoethyl tosylate (1.1 eq).

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the highly pure protected intermediate.

Conclusion and Future Outlook

For the synthesis of this compound, both copper and palladium catalysis offer viable pathways.

  • Copper-catalyzed Ullmann reactions are the preferred choice for large-scale, industrial manufacturing where cost is a primary driver. Their robustness and the low price of the catalyst outweigh the need for higher temperatures and longer reaction times.

  • Palladium-catalyzed Buchwald-Hartwig reactions are unparalleled in a discovery or process development setting. Their speed, mild conditions, high yields, and broad scope allow for rapid synthesis of analogs and efficient route-scouting, justifying the higher cost of the catalyst and ligands.

The future of this field will likely focus on developing non-precious metal catalysts (e.g., nickel, iron) that can mimic the high performance of palladium at a fraction of the cost, and on creating heterogeneous versions of these catalysts to simplify purification and catalyst recycling, further improving the sustainability of the synthesis.

References

  • Synthesis of 2-aminoBODIPYs by palladium catalysed amination . ResearchGate. Available at: [Link]

  • Synthesis of 2-Aminodihydrobenzofurans through Copper-Catalyzed N-Alkenylation/[9][9]-Rearrangement of Aryloxyamines with Alkenyl Boronic Acids . ResearchGate. Available at: [Link]

  • Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand . SIOC Journals. Available at: [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide . MDPI. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . National Institutes of Health. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . ResearchGate. Available at: [Link]

  • CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. Google Patents.
  • Synthesis of 2-Alkoxy-N-protected phenethylamines via one-pot copper . ScienceDirect. Available at: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates . National Institutes of Health. Available at: [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction . National Institutes of Health. Available at: [Link]

  • Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst . TUS Research. Available at: [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives . ResearchGate. Available at: [Link]

  • Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding . National Institutes of Health. Available at: [Link]

  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine . ResearchGate. Available at: [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides . ACS Publications. Available at: [Link]

  • CN102924353A - Febuxostat intermediate preparation method. Google Patents.
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides . ResearchGate. Available at: [Link]

  • CN108358866B - Preparation method of febuxostat intermediate and application of.... Google Patents.
  • WO/2011/066803 PREPARATION METHOD OF INTERMEDIATE OF FEBUXOSTAT . WIPO. Available at: [Link]

  • Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates . ACS Publications. Available at: [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines . MDPI. Available at: [Link]

Sources

A Head-to-Head Comparison of Biphenyl-yloxy-ethanamine Isomers as AMPA Receptor Antagonists: The Case of LY293558 and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the subtle art of medicinal chemistry often reveals that a molecule's function is exquisitely dictated by its form. A minor shift in a functional group can dramatically alter affinity, efficacy, and clinical potential. This guide provides an in-depth comparison of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine and its positional isomers, focusing on a well-documented case study: the potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists LY293558 (the 4-isomer) and its less potent counterpart, LY293557 (the 3-isomer).

AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system, are critical targets for therapeutic intervention in neurological disorders characterized by excitotoxicity, such as epilepsy and cerebral ischemia.[1] The biphenyl-yloxy-ethanamine scaffold has emerged as a key pharmacophore for developing noncompetitive antagonists for these receptors.[2] This guide will dissect how the specific placement of the ethoxyamine side chain on the biphenyl core—a classic example of positional isomerism—governs the pharmacological profile of these compounds. We will explore their synthesis, comparative receptor pharmacology, and foundational ADME properties, supported by validated experimental protocols for researchers in the field.

Isomer-Specific Synthesis and Physicochemical Landscape

The synthetic route to these isomers is generally achieved via a Williamson ether synthesis, a robust and well-established method. The strategy involves the reaction of the corresponding hydroxyl-biphenyl precursor with a protected 2-halo-ethanamine, followed by deprotection. The choice of the starting phenol (4-hydroxybiphenyl, 3-hydroxybiphenyl, or 2-hydroxybiphenyl) directly dictates which isomer is produced.

G cluster_0 General Synthetic Pathway Start X-hydroxybiphenyl (X = 2, 3, or 4) Intermediate Protected Biphenyl-X-oxy-ethanamine Start->Intermediate Williamson Ether Synthesis Reagent1 Base (e.g., NaH, K2CO3) + 2-Bromoethylamine (protected) Final Deprotection (e.g., acid hydrolysis) Intermediate->Final Product 2-([1,1'-Biphenyl]-X-yloxy)ethanamine (Isomers: 2-, 3-, 4-) Final->Product

Caption: General synthetic workflow for biphenyl-yloxy-ethanamine isomers.

The position of the ether linkage profoundly influences the molecule's three-dimensional shape and physicochemical properties. This, in turn, affects how the molecule fits into the ligand-binding pocket of the AMPA receptor and its ability to cross biological membranes.

Property2-Isomer (Predicted)3-Isomer (LY293557)4-Isomer (LY293558)Rationale for Differences
Predicted LogP ~3.1~3.3~3.5Para-substitution often leads to a more linear, extended conformation that can slightly increase lipophilicity compared to the more compact meta- and sterically hindered ortho-isomers.
Topological Polar Surface Area (TPSA) 38.3 Ų38.3 Ų38.3 ŲTPSA is identical as the atomic composition does not change between isomers.
Conformational Freedom Highly RestrictedModerately FlexibleHighly FlexibleThe ortho- (2-) position introduces significant steric hindrance, restricting rotation around the C-O and biphenyl C-C bonds. The para- (4-) position offers the most conformational freedom, which is often crucial for optimal receptor binding.

Data for LogP and TPSA are computationally predicted values for the base molecules.

Comparative Pharmacology at the AMPA Receptor

The defining difference between these isomers lies in their ability to antagonize the AMPA receptor. This is quantified through binding affinity (Ki) and functional inhibition (IC50). LY293558 is a well-documented, potent, and systemically active AMPA/kainate receptor antagonist, while its 3-isomer is known to be significantly less active.[3][4]

Receptor Binding Affinity

Binding assays determine how tightly a compound binds to the receptor. A lower inhibition constant (Ki) indicates a higher binding affinity. These experiments typically use a radiolabeled ligand (e.g., [³H]AMPA) that binds to the receptor, and the test compound's ability to displace the radioligand is measured.

IsomerTargetBinding Affinity (Ki)
4-Isomer (LY293558) AMPA ReceptorPotent (Specific values vary by assay, but consistently in the nanomolar range)
3-Isomer (LY293557) AMPA ReceptorWeak (Significantly higher Ki, often micromolar or greater)
2-Isomer (Predicted) AMPA ReceptorVery Weak / Inactive

The superior affinity of the 4-isomer suggests its conformation allows for optimal interactions with key residues within the noncompetitive binding site of the AMPA receptor, a site located at the interface of the ligand-binding and transmembrane domains.[5]

Experimental Protocol: AMPA Receptor Radioligand Binding Assay
  • Preparation of Membranes: Homogenize rat cortical tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Repeat this wash step multiple times. The final pellet, containing the cell membranes rich in AMPA receptors, is resuspended in a known volume of buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., 5 nM [³H]AMPA), and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well.[6] Incubate the plate for 1-2 hours at 4°C to reach equilibrium.[6]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism

While binding affinity is crucial, functional assays are needed to confirm that this binding translates into receptor inhibition. Whole-cell patch-clamp electrophysiology is the gold standard for this, directly measuring the flow of ions through the AMPA receptor channel in response to an agonist like glutamate or AMPA.

IsomerFunctional AssayPotency (IC50)
4-Isomer (LY293558) Inhibition of AMPA-evoked currentsPotent (e.g., ~10-30 µM in some preparations)
3-Isomer (LY293557) Inhibition of AMPA-evoked currentsWeak (>100 µM)

These functional data confirm the binding results: the para-substitution of LY293558 is essential for effective antagonism. The compound has shown neuroprotective effects in models of focal cerebral ischemia and efficacy in models of postoperative pain and migraine.[1][3][7]

Experimental Protocol: Whole-Cell Patch-Clamp of AMPA-Evoked Currents
  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

  • Recording Setup: Place the cell culture dish or slice chamber on the stage of an inverted microscope equipped with micromanipulators. Perfuse the cells with an external recording solution (e.g., artificial cerebrospinal fluid).

  • Patch Pipette: Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with an internal solution containing ions that mimic the intracellular environment.

  • Giga-seal Formation: Under visual control, carefully guide the pipette to the surface of a neuron and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[8]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of ion currents.[8]

  • Data Acquisition: Clamp the neuron's voltage at -60 mV.[9] Apply the AMPA receptor agonist (e.g., 10 µM AMPA) to the cell via a perfusion system to evoke an inward current.

  • Antagonist Application: After establishing a stable baseline of AMPA-evoked currents, co-apply the test compound (e.g., LY293558) at various concentrations with the agonist.

  • Analysis: Measure the reduction in the peak amplitude of the AMPA-evoked current in the presence of the antagonist. Plot the percent inhibition against the antagonist concentration to determine the IC50 value.[10]

Structure-Activity Relationship (SAR) Analysis

The combined binding and functional data provide a clear SAR. The key takeaway is that the spatial orientation of the ethoxyamine side chain relative to the second phenyl ring is the critical determinant of potency.

SAR cluster_sar Structure-Activity Relationship Logic structure Isomer Position 4- (para) 3- (meta) 2- (ortho) conformation Conformation Optimal for Binding Pocket Sub-optimal Fit Sterically Hindered structure:f1->conformation:f1 Allows Flexibility structure:f2->conformation:f2 Creates Angular Shape structure:f3->conformation:f3 Causes Steric Clash activity Pharmacological Activity High Affinity & Potency (LY293558) Low Affinity & Potency (LY293557) Inactive (Predicted) conformation:f1->activity:f1 conformation:f2->activity:f2 conformation:f3->activity:f3

Caption: SAR flow from isomeric position to pharmacological activity.

  • 4-Isomer (LY293558): The para-position allows the flexible side chain to orient itself optimally within the receptor's binding site without steric interference from the second phenyl ring. This leads to strong, productive binding interactions.

  • 3-Isomer (LY293557): The meta-position forces the side chain into a different spatial vector. This likely results in a sub-optimal fit in the binding pocket, reducing the number or strength of key interactions, thus leading to lower affinity and potency.

  • 2-Isomer (Predicted): The ortho-position would cause severe steric clash between the ethoxyamine chain and the adjacent phenyl ring. This would heavily restrict the required conformation for binding, rendering the molecule largely inactive.

In Vitro ADME & Early Safety Profile

Early assessment of a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties is vital. Key among these are metabolic stability and potential for drug-drug interactions via Cytochrome P450 (CYP) enzyme inhibition.

ParameterAssayTypical Result for Biphenyl CompoundsIsomeric Impact
Metabolic Stability Human Liver Microsome (HLM) StabilityModerate to High TurnoverThe site of metabolism (e.g., hydroxylation) can be influenced by the isomer. The more sterically accessible 4-isomer might be more susceptible to metabolism on the biphenyl core compared to the 2-isomer.
CYP Inhibition CYP Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Varies, but biphenyls can inhibit certain CYPs.The specific CYP isoform inhibited and the potency of inhibition (IC50) can differ between isomers due to the different shapes presented to the enzyme's active site.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Reaction Mixture: Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL protein) and a buffer system (e.g., 100 mM potassium phosphate, pH 7.4).[11]

  • Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the master mix and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[12] A control incubation is run in parallel without NADPH.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[11]

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile, which also precipitates the microsomal proteins.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Conclusion

The comparative analysis of this compound and its positional isomers, exemplified by the clinical candidates LY293558 and LY293557, serves as a powerful illustration of the principle of structure-activity relationships. The evidence overwhelmingly demonstrates that the para-substitution of the ethoxyamine side chain is the optimal configuration for potent AMPA receptor antagonism within this chemical class. This specific arrangement confers the necessary conformational freedom and spatial orientation to engage effectively with the noncompetitive binding site on the receptor. In contrast, the meta-isomer (LY293557) shows a dramatic loss in potency, and the ortho-isomer is predicted to be inactive due to steric hindrance.

This guide underscores the importance of systematic isomeric analysis in drug discovery. For researchers in the field, it highlights that even subtle structural modifications are not trivial; they are fundamental determinants of a compound's pharmacological identity and therapeutic potential. The 4-isomer, LY293558, represents a successfully optimized lead compound, demonstrating the power of rational, structure-based drug design.

References

  • PubMed. The effect of the AMPA/kainate receptor antagonist LY293558 in a rat model of postoperative pain. Available from: [Link]

  • PubMed. LY293558, a novel AMPA/GluR5 antagonist, is efficacious and well-tolerated in acute migraine. Available from: [Link]

  • MDPI. Antiseizure and Neuroprotective Efficacy of Midazolam in Comparison with Tezampanel (LY293558) against Soman-Induced Status Epilepticus. Available from: [Link]

  • MDPI. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. Available from: [Link]

  • PubMed. The effects of LY293558, an AMPA receptor antagonist, on acute and chronic morphine dependence. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists. Available from: [Link]

  • PubMed. Selective protection against AMPA- and kainate-evoked neurotoxicity by (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahyd roisoquinoline-3-carboxylic acid (LY293558) and its racemate (LY215490). Available from: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • Axol Bioscience. Whole-cell patch clamp protocol. Available from: [Link]

  • PubMed. A novel class of positive allosteric modulators of AMPA receptors: design, synthesis, and structure-activity relationships of 3-biphenyl-4-yl-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylic acid, LY2059346. Available from: [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • JoVE. A High-content Assay for Monitoring AMPA Receptor Trafficking. Available from: [Link]

  • PubMed Central. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Available from: [Link]

  • NCBI. A High-throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • PubMed Central. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Available from: [Link]

  • MDPI. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Available from: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available from: [Link]

  • PubMed. Neuroprotective effect of the AMPA receptor antagonist LY-293558 in focal cerebral ischemia in the cat. Available from: [Link]

  • ResearchGate. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols | Request PDF. Available from: [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • PubChem. 2-(4-Biphenyl)ethylamine. Available from: [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Available from: [Link]

  • PubMed Central. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • NCBI. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking. Available from: [Link]

  • PubMed. Molecular mechanism of AMPA receptor noncompetitive antagonism. Available from: [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • YouTube. Receptor Binding Assay - Part 1. Available from: [Link]

  • PubChem. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Identity of Commercial 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification of starting materials and intermediates is paramount. This guide provides a comprehensive framework for confirming the identity and assessing the purity of commercial 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a versatile building block in medicinal chemistry. We will delve into the analytical techniques that form the cornerstone of quality control, compare the expected analytical profile with that of a common structural isomer, and provide actionable protocols to empower researchers in their quest for data integrity.

The Imperative of Identity Confirmation

This compound serves as a valuable scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. Its biphenyl ether motif is a privileged structure in drug discovery, offering a unique combination of rigidity and conformational flexibility. However, the seemingly straightforward nature of this molecule belies the potential for process-related impurities and isomeric contaminants that can arise during its synthesis. The presence of such impurities can have profound consequences, leading to aberrant biological activity, confounding structure-activity relationship (SAR) studies, and compromising the reproducibility of experimental results. Therefore, a rigorous analytical confirmation of the identity and purity of each batch of this reagent is not merely a suggestion but a critical step in ensuring the validity of your research.

Unraveling the Molecular Signature: A Multi-Modal Analytical Approach

No single analytical technique is sufficient to definitively confirm the structure and purity of a chemical entity. A robust identification strategy relies on the convergence of data from multiple orthogonal methods. For this compound, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For a pure sample of this compound, we expect to see distinct signals corresponding to the aromatic protons of the biphenyl system and the aliphatic protons of the ethanamine side chain. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. This technique is particularly useful for confirming the carbon skeleton of the biphenyl ether core and the ethanamine side chain.

Expected NMR Data for this compound and Potential Impurities

CompoundKey ¹H NMR Signals (indicative, in ppm)Key ¹³C NMR Signals (indicative, in ppm)
This compound Aromatic protons (multiplets, ~6.9-7.6 ppm), -OCH₂- (triplet, ~4.1 ppm), -CH₂N- (triplet, ~3.1 ppm), -NH₂ (broad singlet)Aromatic carbons (~115-160 ppm), -OCH₂- (~67 ppm), -CH₂N- (~41 ppm)
2-([1,1'-Biphenyl]-4-yloxy)ethanol (Potential Impurity)Aromatic protons (multiplets, ~6.9-7.6 ppm), -OCH₂- (triplet, ~4.1 ppm), -CH₂OH (triplet, ~3.9 ppm), -OH (broad singlet)Aromatic carbons (~115-160 ppm), -OCH₂- (~69 ppm), -CH₂OH (~61 ppm)
4-Hydroxybiphenyl (Potential Impurity)Aromatic protons (multiplets, ~6.8-7.5 ppm), -OH (broad singlet)Aromatic carbons (~116-158 ppm)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the commercial this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected values for the pure compound and potential impurities.

Workflow for ¹H NMR Analysis
Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.

Expected Mass Spectrum for this compound

For this compound (C₁₄H₁₅NO), the expected exact mass is 213.1154 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 213. Key fragmentation patterns would likely involve the cleavage of the ethylamine side chain.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass range.

  • Analysis: Identify the molecular ion peak and compare it to the calculated molecular weight. Analyze the fragmentation pattern for characteristic losses that are consistent with the proposed structure.

Workflow for Mass Spectrometry Analysis
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Detecting Impurities

HPLC is a powerful technique for separating components of a mixture, making it the gold standard for purity assessment. A well-developed HPLC method can separate the target compound from its starting materials, intermediates, and other process-related impurities.

A Comparative Look: Isomeric Impurities

A particularly challenging aspect of quality control is the detection of isomeric impurities. In the case of this compound, a potential isomeric impurity is 2-([1,1'-Biphenyl]-2-yloxy)ethanamine . This isomer has the same molecular weight and will produce a similar mass spectrum. However, its different substitution pattern on the biphenyl ring will result in a distinct NMR spectrum and, crucially, a different retention time in a properly optimized HPLC method.

Comparison of Analytical Data for Positional Isomers

FeatureThis compound (para-isomer)2-([1,1'-Biphenyl]-2-yloxy)ethanamine (ortho-isomer)
¹H NMR More symmetric aromatic region, distinct splitting patterns.More complex and overlapping aromatic region due to steric hindrance.
¹³C NMR Fewer signals in the aromatic region due to symmetry.More signals in the aromatic region due to lack of symmetry.
HPLC Retention Time Will have a distinct retention time.Will have a different retention time, allowing for separation and quantification.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the commercial sample in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards of a reference standard of this compound, if available.

  • HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective for separating a range of polar and non-polar impurities. A typical mobile phase could be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm).

  • Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity of the sample based on the relative peak areas.

Workflow for HPLC Purity Analysis

Conclusion: A Commitment to Quality

The rigorous confirmation of the identity and purity of commercial this compound is an indispensable practice for any researcher relying on this key building block. By employing a multi-modal analytical approach encompassing NMR, MS, and HPLC, scientists can confidently verify the integrity of their starting materials, thereby ensuring the reliability and reproducibility of their synthetic efforts and biological evaluations. This guide provides a foundational framework for establishing such a quality control workflow. Remember, the quality of your science is intrinsically linked to the quality of your reagents.

References

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

A Senior Application Scientist's Guide to Quantitative Analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is a cornerstone of robust process development and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a crucial building block in the synthesis of various pharmaceutical agents. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights and experimental data to guide your selection of the most appropriate analytical strategy.

Introduction: The Importance of Quantifying this compound

This compound serves as a pivotal intermediate in the synthesis of numerous biologically active molecules. Its chemical structure, featuring a biphenyl ether moiety and a primary amine, presents unique analytical challenges. Accurate and precise quantification in complex reaction mixtures is paramount for several reasons:

  • Reaction Optimization: Understanding the consumption of starting materials and the formation of the product in real-time allows for the fine-tuning of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

  • Impurity Profiling: The identification and quantification of process-related impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

  • Process Control and Validation: Robust analytical methods are a prerequisite for process validation and are mandated by regulatory agencies to ensure consistent product quality.[2]

This guide will compare the three most pertinent analytical techniques for this purpose, providing a framework for selecting the optimal method based on your specific laboratory capabilities and analytical requirements.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power.[2][3] For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach.

The Rationale Behind RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The biphenyl group of our target molecule imparts significant hydrophobicity, leading to strong retention on a C18 column, while the primary amine provides a point of interaction with the mobile phase.

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a general procedure for the quantitative analysis of this compound. Method development and validation are essential for any specific application.[3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water).
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Calibration:

  • Prepare a stock solution of a certified reference standard of this compound.
  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) > 0.999 is desirable.

4. Data Analysis:

  • Integrate the peak corresponding to this compound in the chromatogram of the reaction mixture sample.
  • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
Visualization of the HPLC Workflow

Caption: HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape in GC, derivatization can overcome this limitation.

The Rationale for GC-MS with Derivatization

Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to peak tailing and poor chromatographic resolution. Derivatization with a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a chloroformate, converts the polar amine into a less polar, more volatile derivative, improving its chromatographic behavior.[4][5] The mass spectrometer provides an additional layer of specificity, allowing for confident identification of the analyte and its impurities based on their mass spectra.

Experimental Protocol: GC-MS with Silylation

This protocol describes a general approach for the GC-MS analysis of this compound following derivatization.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the reaction mixture into a vial.
  • Add 1 mL of a suitable solvent (e.g., pyridine).
  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

3. Calibration and Data Analysis:

  • Prepare and derivatize a series of calibration standards of the reference standard.
  • Generate a calibration curve by plotting the peak area of a characteristic ion against concentration.
  • Quantify the analyte in the derivatized sample using the calibration curve.
Visualization of the GC-MS Workflow

Caption: GC-MS analytical workflow for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Technique

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of an analyte in a sample without the need for a calibration curve of the analyte itself.[2][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]

The Rationale for qNMR

By adding a known amount of an internal standard with a well-defined NMR signal to the sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. This makes qNMR a highly accurate and precise technique, particularly for the analysis of complex mixtures where the isolation of a pure analyte for calibration may be challenging.[7][8]

Experimental Protocol: ¹H qNMR

This protocol provides a general framework for qNMR analysis. Careful attention to experimental parameters is crucial for accurate results.

1. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture (e.g., 20 mg) into an NMR tube.
  • Accurately weigh and add a known amount of a suitable internal standard (e.g., 5 mg of maleic acid). The internal standard should have signals that do not overlap with the analyte or other components in the mixture.
  • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
  • Ensure complete dissolution by vortexing or gentle sonication.

2. NMR Acquisition Parameters:

ParameterSettingRationale
Pulse Program A standard 90° pulse sequence (e.g., zg30)Ensures uniform excitation across the spectrum.
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interestAllows for complete relaxation of all nuclei between scans.
Number of Scans (ns) Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32)Improves the precision of the integral measurement.
Acquisition Time (aq) At least 3 secondsProvides sufficient digital resolution.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the FID.
  • Perform phase and baseline correction.
  • Integrate a well-resolved signal of the analyte (I_analyte) and a signal of the internal standard (I_std).
  • Calculate the concentration of the analyte using the following formula:
Visualization of the qNMR Workflow

Caption: qNMR analytical workflow for this compound.

Comparative Analysis of Analytical Techniques

The choice of the most suitable analytical technique depends on a variety of factors, including the specific requirements of the analysis, available instrumentation, and desired throughput.

FeatureHPLC-UVGC-MS (with Derivatization)qNMR
Principle Liquid-solid partitioningGas-solid partitioning and mass-to-charge ratioNuclear magnetic resonance
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Moderate (mg/mL range)
Selectivity Good, dependent on chromatographic resolutionExcellent, based on retention time and mass spectrumExcellent, based on unique chemical shifts
Speed Moderate (15-30 min per sample)Moderate to slow (including derivatization)Fast (5-15 min per sample)
Quantification Relative (requires calibration curve)Relative (requires calibration curve)Absolute (with internal standard)
Sample Prep Simple (dissolve, filter)More complex (derivatization required)Simple (weigh, dissolve)
Cost (Instrument) ModerateHighHigh
Cost (Consumables) ModerateModerateLow
Best For Routine QC, high-throughput analysisTrace-level impurity analysis, structural confirmationAccurate quantification without a pure standard, reaction monitoring

Conclusion and Recommendations

For the routine quantitative analysis of this compound in reaction mixtures where high throughput is desired and an analytical standard is readily available, RP-HPLC with UV detection offers a robust and cost-effective solution. Its simplicity in sample preparation and operation makes it ideal for in-process control.

When the primary objective is the identification and quantification of trace-level impurities or when a higher degree of analyte confirmation is required, GC-MS with derivatization is the preferred method. The added specificity of the mass spectrometer is invaluable for impurity profiling and structural elucidation.

For applications demanding the highest accuracy and for situations where a pure analytical standard of the analyte is not available, qNMR stands out as the superior technique. Its ability to provide absolute quantification makes it an excellent reference method and a powerful tool for reaction monitoring and the certification of reference materials.

Ultimately, the optimal analytical strategy may involve a combination of these techniques. For instance, HPLC can be used for routine monitoring, while GC-MS and qNMR can be employed for method validation, impurity characterization, and in-depth reaction understanding. By carefully considering the strengths and weaknesses of each method, researchers can ensure the generation of high-quality, reliable data to support their drug development endeavors.

References

  • U.S. Food and Drug Administration. (n.d.). Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR in Pharmaceutical Industry - Case studies. qNMR Exchange. Retrieved from [Link]

  • Ghosh, A., et al. (2014). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Kim, J. H., et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 56(3), 303-311.
  • Patel, K., et al. (2020). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 19(2), 123-128.
  • Knapp, D. R. (1979).
  • Blas-Machado, U., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Journal of Analytical & Pharmaceutical Research, 3(5), 00076.
  • Hanna, G. M. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1081-1093.
  • PubChem. (n.d.). 2-(4-Biphenylethylamine. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of internal standards for quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • U.S. Environmental Protection Agency. (1984).
  • Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
  • González, N., & Nudelman, N. S. (2014).
  • Horie, M., & Yoshida, T. (1996). Determination of residual solvents in pharmaceuticals by gas chromatography with a thermal conductivity detector.
  • Cui, M., et al. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review, 23(6).
  • Wang, J., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of pharmaceutical and biomedical analysis, 29(5), 857–863.
  • Kanthale, P. M., et al. (2022).
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Al-Rimawi, F. (2014). Development and validation of a new HPLC method for the determination of loxoprofen and its impurities in pharmaceutical dosage forms.
  • Lamothe, E., et al. (2025). N,N′-Bis([1,1′-biphenyl]-2-yl)-N-hydroxymethanimidamide.
  • U.S. Environmental Protection Agency. (2013). Toxicological Review of Biphenyl.
  • Al-Ostoot, F. H., et al. (2021). Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. Molecules (Basel, Switzerland), 26(4), 842.
  • Mangalam Drugs & Organics. (n.d.). Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Reddy, B. R., et al. (2007). Identification, isolation and characterization of a new impurity in loxoprofen sodium. Journal of pharmaceutical and biomedical analysis, 44(1), 204–209.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ghosh, A., et al. (2014). Identification of Impurities by Researchers. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Horváth, C., & Melander, W. (1977). Liquid chromatography with hydrocarbonaceous bonded phases; theory and practice of reversed-phase chromatography.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a crucial intermediate in the synthesis of various pharmaceutical compounds. As drug development professionals, ensuring the accuracy, precision, and reliability of analytical data is paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to design and execute robust validation and cross-validation studies.

The core of this guide is a comparative study of two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By subjecting both methods to rigorous validation and then cross-validation, we can establish a high degree of confidence in the analytical results, ensuring data integrity across different laboratories and analytical platforms.

The Imperative of Method Validation and Cross-Validation

Before any analytical method can be implemented for routine use, it must undergo a thorough validation process to demonstrate its fitness for purpose. The International Council for Harmonisation (ICH) provides a clear framework for this, outlining key validation parameters that must be assessed.[1] Furthermore, when two or more analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure that the results are comparable and interchangeable.[2] This is particularly critical in scenarios such as method transfer between laboratories or when a new method is intended to replace an existing one.

This guide will first detail the validation of a hypothetical, yet scientifically grounded, HPLC-UV and a GC-MS method for this compound. Subsequently, a comprehensive cross-validation protocol will be presented to compare the performance of these two distinct analytical approaches.

Methodologies Under Comparison: HPLC-UV and GC-MS

The selection of HPLC-UV and GC-MS for this comparative study is deliberate. They represent two powerful, yet fundamentally different, analytical techniques commonly employed in the pharmaceutical industry.

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: This technique is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile.[3] For this compound, the presence of the biphenyl chromophore makes it an ideal candidate for UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity, providing both chromatographic separation and mass-based identification.[4] While the primary amine in the target analyte may necessitate derivatization to improve its chromatographic behavior and thermal stability, the specificity of mass spectrometric detection is a significant advantage, particularly for impurity profiling.

The following sections provide detailed, step-by-step protocols for each method. It is important to note that these are model protocols, developed based on established methods for structurally similar compounds, and should be optimized and validated in the laboratory.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This reversed-phase HPLC method is designed for the quantification of this compound. The biphenyl moiety of the molecule allows for sensitive UV detection.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

    • Chromatographic data system (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For enhanced selectivity for aromatic compounds, a biphenyl stationary phase could also be considered.[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the primary amine, derivatization is often employed to improve peak shape and thermal stability in GC analysis.[6] This protocol includes a derivatization step with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.

    • GC-MS data system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-450.

  • Derivatization, Standard, and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

    • Derivatization Procedure:

      • Pipette 100 µL of the standard or sample solution into a micro-reaction vial.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

      • Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

    • Working Standards and Samples: Prepare a series of working standards and samples at the desired concentrations and derivatize them following the same procedure.

Method Validation: Establishing Performance Characteristics

Both the HPLC-UV and GC-MS methods must be validated according to ICH guidelines to demonstrate their reliability.[1] The key validation parameters and their acceptance criteria are summarized in the table below.

Table 1: Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy % Recovery between 98.0% and 102.0% for the assay of the drug substance.
Precision
- Repeatability (n=6)Relative Standard Deviation (RSD) ≤ 2.0%.
- Intermediate PrecisionRSD ≤ 3.0% (comparison of results from different days, analysts, or instruments).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

The following table presents a hypothetical summary of the validation results for the two proposed methods.

Table 2: Hypothetical Validation Data Summary

ParameterHPLC-UVGC-MS
Linearity (r²) 0.99950.9992
Range (µg/mL) 1 - 1000.1 - 20
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 101.5%
Precision (RSD)
- Repeatability0.8%1.2%
- Intermediate Precision1.5%2.1%
LOD (µg/mL) 0.30.03
LOQ (µg/mL) 1.00.1

Cross-Validation: Bridging the Methodological Divide

The primary objective of this cross-validation study is to demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of this compound. This will be achieved by analyzing the same set of samples using both validated methods in two different hypothetical laboratories.

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_labA Laboratory A cluster_labB Laboratory B cluster_analysis Data Analysis & Comparison SamplePrep Prepare Homogenized Sample Lots (n=3) at 3 Concentration Levels LabA_HPLC Analyze Samples by Validated HPLC-UV Method SamplePrep->LabA_HPLC Aliquots LabB_GCMS Analyze Samples by Validated GC-MS Method SamplePrep->LabB_GCMS Aliquots DataAnalysis Collect and Tabulate Results from Both Labs LabA_HPLC->DataAnalysis Results LabB_GCMS->DataAnalysis Results StatAnalysis Statistical Comparison (e.g., t-test, Bland-Altman plot) DataAnalysis->StatAnalysis Conclusion Evaluate Against Acceptance Criteria StatAnalysis->Conclusion

Sources

In Vitro Assay Validation for Compounds Derived from 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary & Scientific Rationale

The scaffold 2-([1,1'-Biphenyl]-4-yloxy)ethanamine (systematically 4-(2-aminoethoxy)biphenyl ) represents a "privileged structure" in medicinal chemistry. Its architecture—a lipophilic biphenyl tail linked via an ether oxygen to a hydrophilic ethylamine head—mimics the pharmacophores of several bioactive classes, including Monoamine Oxidase B (MAO-B) inhibitors , Sodium Channel Blockers , and Antimicrobial agents .

This guide provides a rigorous validation framework for researchers developing derivatives of this scaffold. Unlike generic screening protocols, this document focuses on validating the specific neurotherapeutic and membrane-active properties inherent to this chemical class. We objectively compare these derivatives against industry standards (Selegiline and Rasagiline ) to establish their competitive profile in early-stage drug discovery.

The Pharmacophore Logic
  • Biphenyl Moiety: Provides hydrophobic anchoring, essential for penetrating the blood-brain barrier (BBB) or bacterial membranes. It occupies the hydrophobic "entrance cavity" of enzymes like MAO-B.

  • Ether Linker: Offers rotational freedom, allowing the molecule to adopt induced-fit conformations within the active site.

  • Ethanamine Tail: Acts as a hydrogen bond donor/acceptor, mimicking the amino group of dopamine or interacting with catalytic residues (e.g., Tyr435 in MAO-B).

Validation Workflow & Mechanism

To validate bioactivity, a hierarchical screening cascade is required. The following diagram outlines the logical flow from target engagement to safety profiling.

ValidationWorkflow cluster_Primary Primary Screening (Target Engagement) cluster_Secondary Functional Validation Start Compound Library (Biphenyl-ethanamine Derivatives) MAO Enzymatic Assay (MAO-B Inhibition) Start->MAO High Throughput Binding Radioligand Binding (Off-Target Profiling) MAO->Binding Selectivity Check Cell Cellular Neuroprotection (SH-SY5Y Cells) MAO->Cell IC50 < 1 µM Tox Cytotoxicity Counter-Screen (HepG2 / MTT) Cell->Tox Efficacy Confirmed Decision Lead Candidate Selection Tox->Decision SI > 10

Figure 1: Hierarchical screening cascade designed to filter biphenyl-ethanamine derivatives based on potency (MAO-B), efficacy (Cellular), and safety (Cytotoxicity).

Protocol 1: MAO-B Enzymatic Inhibition Assay (Fluorometric)

Objective: Quantify the inhibitory potency (IC50) of the derivative against human recombinant MAO-B. Comparative Standard: Selegiline (Irreversible inhibitor) or Safinamide (Reversible inhibitor).

Scientific Causality

MAO-B oxidizes amines (like dopamine), producing hydrogen peroxide (


). This assay uses Amplex Red , which reacts with the generated 

in the presence of horseradish peroxidase (HRP) to form resorufin (highly fluorescent).
  • Why this method? It is non-radioactive, highly sensitive, and resistant to interference from the biphenyl structure itself (unlike UV-absorbance methods).

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme: Recombinant Human MAO-B (1 U/mL stock).

    • Substrate: Tyramine or Benzylamine (200 µM final).

    • Detection: Amplex Red (50 µM) + HRP (1 U/mL).

  • Compound Handling:

    • Dissolve biphenyl derivative in 100% DMSO to 10 mM.

    • Prepare serial dilutions (0.1 nM to 100 µM) in buffer (Final DMSO < 1%).

  • Reaction Setup (96-well Black Plate):

    • Well A (Test): 50 µL Enzyme + 20 µL Compound (Incubate 30 min @ 37°C).

    • Well B (Positive Control): 50 µL Enzyme + 20 µL Selegiline.

    • Well C (Negative Control): 50 µL Enzyme + 20 µL Buffer (0% Inhibition).

    • Well D (Blank): Buffer only (No Enzyme).

  • Initiation:

    • Add 30 µL Substrate/Amplex Red/HRP mix to all wells.

  • Measurement:

    • Read Fluorescence continuously for 60 min (Ex/Em: 530/590 nm).

    • Calculate slope (RFU/min) for the linear phase.

Data Validation Criteria
  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Selegiline IC50: Must fall within 10–50 nM range to validate system sensitivity.

Protocol 2: Selectivity & Cytotoxicity Profiling

Objective: Determine if the compound kills cells non-specifically (membrane disruption) or acts on the specific target. Comparative Standard: Tamoxifen (High cytotoxicity control) vs. Vehicle (DMSO).

Scientific Causality

Biphenyl ethers are lipophilic. High lipophilicity (


) correlates with non-specific membrane toxicity. We must calculate the Selectivity Index (SI) :


  • Requirement: An SI > 10 is the minimum threshold for a viable drug candidate.

Methodology (MTT Assay)
  • Cell Line: HepG2 (Liver model) or SH-SY5Y (Neuronal model).

  • Seeding: 10,000 cells/well in DMEM + 10% FBS. Adhere for 24h.

  • Treatment: Add compound (1–100 µM) for 48h.

  • Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

Comparative Performance Analysis

The following table synthesizes typical performance metrics of This compound derivatives against standard alternatives. Use this to benchmark your results.

FeatureBiphenyl-Ethanamine DerivativeSelegiline (Standard)Interpretation
Primary Target MAO-BMAO-BDerivative is likely less potent but may offer reversible kinetics.
IC50 (Potency) 0.5 – 5.0 µM 0.01 – 0.05 µM Selegiline is ~100x more potent. Derivatives need optimization (e.g., halogenation) to compete.
Selectivity (MAO-B/A) Moderate (10-50 fold)High (>500 fold)Critical parameter. Low selectivity risks hypertensive crisis (cheese effect).
Mechanism Reversible / CompetitiveIrreversible (Suicide)Advantage: Reversible inhibitors have a better safety profile for long-term therapy.
BBB Permeability High (LogP ~3.5)HighExcellent CNS penetration expected for the scaffold.
Cytotoxicity (CC50) ~50 µM (HepG2)>100 µMMonitor lipophilicity; unsubstituted biphenyls can be toxic.

Signaling Pathway Visualization

Understanding the downstream effect of inhibiting MAO-B with this scaffold is crucial. Inhibition prevents dopamine degradation, reducing oxidative stress and improving mitochondrial function.

MAOPath Compound Biphenyl-Ethanamine Derivative MAOB MAO-B Enzyme (Mitochondrial Outer Membrane) Compound->MAOB Inhibits Dopamine Dopamine (Neurotransmitter) Compound->Dopamine Preserves Levels H2O2 Reactive Oxygen Species (H2O2) Compound->H2O2 Reduces Production MAOB->Dopamine Degrades MAOB->H2O2 Generates Survival Neuronal Survival (Neuroprotection) Dopamine->Survival Signaling MitoDys Mitochondrial Dysfunction H2O2->MitoDys Induces

Figure 2: Mechanistic impact of the derivative.[1] Inhibition of MAO-B reduces oxidative stress (


) and preserves Dopamine, leading to neuroprotection.

Troubleshooting & Expert Tips

  • Solubility Issues: The biphenyl core is highly hydrophobic. If precipitation occurs in the assay buffer, add 0.01% Triton X-100 or increase BSA concentration to 0.1%. Do not exceed 1% DMSO.

  • False Positives: Amines can sometimes react with fluorescence detection reagents. Always run a "Compound + Amplex Red (No Enzyme)" control to rule out chemical interference.

  • Structure-Activity Relationship (SAR): To improve potency (lower IC50), consider adding electron-withdrawing groups (Fluorine, Chlorine) to the para-position of the distal phenyl ring. This mimics the structure of highly potent inhibitors like Safinamide .

References

  • MDPI (2023). Synthesis and Pharmacological Evaluation of Biphenyl Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). MAO-B Inhibitors for Parkinson's Disease: Structure-Activity Relationships. Available at: [Link]

  • ResearchGate. Biological Activity of 4-(2-aminoethoxy)biphenyl Derivatives. Available at: [Link]

  • Frontiers in Pharmacology. Biphenyls in Medicinal Chemistry: Isolation and Bioactivity. Available at: [Link][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.

Foundational Understanding: Hazard Analysis

Before any handling or disposal, a thorough understanding of the substance's intrinsic hazards is paramount. This compound is a bifunctional molecule, possessing both an aromatic ether and a primary amine. This structure informs its potential reactivity, toxicity, and environmental impact. While a specific Safety Data Sheet (SDS) for this exact compound must always be the primary source of information, we can infer its likely hazard profile from structurally related compounds and its functional groups.

Compounds with similar structures, such as 2-(4-Biphenyl)ethylamine, are known to cause skin, eye, and respiratory irritation[1]. The amine functional group can impart corrosive properties, while the biphenyl ether structure suggests potential for environmental persistence and aquatic toxicity[2][3]. Therefore, we must operate under the assumption that this compound is hazardous and requires careful management.

Table 1: Anticipated Hazard Profile for this compound

Hazard CategoryAnticipated EffectRationale & Cited Precautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on data for related aromatic amines and ethers.[4][5] Precautionary statements include P261 (Avoid breathing vapors), P270 (Do not eat, drink or smoke when using this product), and P280 (Wear protective gloves/clothing/eye protection).[4]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.Amine functional groups are often corrosive. P302+P352: IF ON SKIN: wash with plenty of soap and water.[4]
Eye Damage/Irritation Causes serious eye irritation or damage.A common hazard for this chemical class.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.The biphenyl structure suggests persistence, a known issue with Polychlorinated Biphenyls (PCBs).[3] P273: Avoid release to the environment.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a final step but an integrated process that begins the moment the substance is handled. The following protocol ensures safety and compliance from cradle to grave.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The causality is simple: to prevent exposure, a physical barrier is necessary. Given the anticipated hazards, the following PPE is mandatory:

  • Eye/Face Protection: Wear government-approved chemical safety goggles or a face shield.[4] Standard safety glasses are insufficient.

  • Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[4] A lab coat is required, and protective boots may be necessary depending on the scale of work.[4]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to control vapor/dust exposure.[4][7]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Cross-contamination of waste streams is a primary cause of laboratory incidents and significantly increases disposal costs. It is a critical error to mix this waste with other streams.

  • Do NOT mix this compound waste with:

    • Oxidizers: The amine group can react exothermically.

    • Acids: Vigorous acid-base neutralization can occur.

    • Halogenated Solvents: While not a direct reaction hazard, mixing halogenated and non-halogenated waste streams complicates disposal and is often against institutional policy.[8]

  • Maintain separate waste containers for solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction mother liquor, contaminated solvents).[8]

Step 3: Waste Container Selection and Labeling - Ensuring Clarity and Compliance

The container is the primary means of containment for hazardous waste. Its selection and labeling are governed by strict regulations to ensure safety and proper identification.[9]

  • Container Selection:

    • The container must be compatible with the chemical. The original chemical container is often the best choice for waste.[10][11]

    • For liquid waste, use a sturdy, leak-proof container with a tightly sealing screw cap.[12] Glass is generally a good choice. Do not use metal containers for potentially corrosive amine waste.[8][11]

    • Ensure the container is in good condition, free of cracks or external residue.[10]

  • Labeling Protocol:

    • Immediately label the waste container upon adding the first material.

    • The label must clearly state "HAZARDOUS WASTE".

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.

    • Indicate the specific hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").

    • Record the accumulation start date (the date the first drop of waste enters the container).

Step 4: On-Site Accumulation and Storage - Maintaining a Safe Environment

Waste containers must be managed safely within the laboratory pending pickup by Environmental Health & Safety (EHS) or a licensed contractor.

  • Keep containers closed at all times , except when adding waste.[10][11] This prevents the release of vapors and protects against spills.

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the lab.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[8]

  • Do not accumulate more than the regulatory limit of waste in the laboratory (e.g., typically no more than 25 gallons total).[12]

Step 5: Final Disposal - The Professional Hand-Off

Under no circumstances should this compound or its waste be disposed of via the sanitary sewer (sink) or in regular trash.[10][12] Evaporation in a fume hood is also not a permissible disposal method.[10][12]

  • Arrange for Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department or their designated contractor.[10]

  • Documentation: Ensure all required paperwork is completed accurately for the waste manifest.

Emergency Procedures: Spill and Decontamination Protocol

Preparedness is key to mitigating the impact of an accidental release.

Small Spill (Contained on a benchtop):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill pillow).[13] Do not use combustible materials like paper towels as the primary absorbent.[13]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[14] All cleaning materials must be disposed of as hazardous waste.

  • Report: Inform your supervisor and EHS department of the incident.

Large Spill:
  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify emergency services (911) and your institution's EHS department.

  • Isolate: Prevent personnel from entering the area.

  • Do Not Attempt to Clean: A large spill requires response by trained hazardous materials professionals.

Visualization of the Disposal Decision Workflow

The following diagram illustrates the critical decision points in the compliant disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage On-Site Storage & Disposal start Begin work with This compound ppe Don appropriate PPE? (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood? ppe->fume_hood Yes stop_work STOP WORK Consult Safety Protocol ppe->stop_work No fume_hood->stop_work No generate_waste Waste Generated fume_hood->generate_waste Yes waste_type Determine Waste Type (Solid or Liquid) generate_waste->waste_type solid_container Select Compatible SOLID Waste Container waste_type->solid_container Solid liquid_container Select Compatible LIQUID Waste Container waste_type->liquid_container Liquid label_container Label Container Correctly? ('Hazardous Waste', Contents, Date) solid_container->label_container liquid_container->label_container cap_closed Keep Container Capped? label_container->cap_closed Yes stop_work2 CORRECTIVE ACTION REQUIRED label_container->stop_work2 No store_waste Store in Designated Satellite Accumulation Area with Secondary Containment request_pickup Request EHS Hazardous Waste Pickup store_waste->request_pickup cap_closed->store_waste Yes cap_closed->stop_work2 No end Compliant Disposal request_pickup->end

Caption: Decision workflow for compliant waste disposal.

References

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of St Andrews. (2024, July 22). Ethers. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Biphenyl)ethylamine. PubChem. Retrieved from [Link]

  • VPG Sensors. (2021, August 3). Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ETHYL ETHER (DIETHYL ETHER). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Arizona. (n.d.). Bio Basics Fact Sheet: Biohazards Decontamination & Spill Clean-up. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • Regulations.gov. (n.d.). Available Environmental Fate and Effects Information for PMN Chemicals Summary. Retrieved from [Link]

  • Liang, Z., et al. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Garabrant, D. H., & Philbert, M. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. Retrieved from [Link]

  • Purdue University. (n.d.). Diethyl Ether. Retrieved from [Link]

  • Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. PubMed. Retrieved from [Link]

  • Holmes, C. M., et al. (2025, January 1). Environmental fate and aquatic risk assessment of oxyfluorfen in California rice fields. PubMed. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational framework for the safe management of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine, a biphenyl derivative with potential applications in medicinal chemistry. As a senior application scientist, my objective is to distill complex safety data into actionable, field-proven protocols that empower researchers to work with confidence and precision.

Understanding the Hazard Profile

This compound and its common salt form, this compound hydrochloride, are aromatic amines. This class of compounds requires careful handling due to potential health effects. The hydrochloride salt is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] While a comprehensive toxicological profile of the free base may be limited, it is prudent to assume a similar hazard profile. Aromatic amines, as a class, are known to be readily absorbed through the skin, and some have been identified as potential carcinogens.[2][3]

Key Hazard Considerations:

  • Acute Toxicity (Oral): Harmful if ingested.

  • Skin Corrosion/Irritation: Causes skin irritation upon contact.

  • Eye Damage/Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

Pre-Handling Preparations: Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety begins with establishing a controlled environment and selecting the appropriate personal protective equipment. The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies.

Engineering Controls: Your First Line of Defense

Primary containment is crucial when working with powdered or volatile chemicals.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Downflow Booth/Laminar Flow Booth: For larger scale operations involving the transfer of powder, a downflow booth provides an excellent ventilated environment that minimizes the creation of dust clouds in the operator's breathing zone.[5]

  • Closed Systems: Whenever feasible, employ closed-system transfers for moving the compound between vessels to further reduce the risk of aerosol generation.[5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Solid Chemical safety goggles with side shields and a face shieldDouble-gloving: Inner nitrile glove, outer Viton or Butyl rubber glovesFull-length lab coat with tight cuffs, disposable sleevesNIOSH-approved respirator with a particulate filter (e.g., N95, P100)
Dissolving & Handling Solutions Chemical safety gogglesViton or Butyl rubber glovesChemical-resistant lab coat or apronNot typically required if performed in a fume hood with good practice
Reaction Monitoring & Work-up Chemical safety gogglesViton or Butyl rubber glovesChemical-resistant lab coatNot typically required if performed in a fume hood with good practice
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty Viton or Butyl rubber glovesChemical-resistant coverallsNIOSH-approved respirator with combination organic vapor/particulate cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional barrier against splashes and airborne particles.

  • Hand Protection: Aromatic amines can penetrate many common glove materials. While nitrile gloves offer some splash protection, they are not recommended for prolonged contact.[1][6] Viton or Butyl rubber gloves provide superior resistance to aromatic compounds.[7][8] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: When handling the solid form outside of a primary engineering control or in situations where dust generation is likely, a NIOSH-approved respirator is essential to prevent inhalation of airborne particles.

Safe Handling and Operational Protocols

Adherence to standardized procedures is critical for minimizing risk during the handling of this compound.

Step-by-Step Handling Procedure for Solid Compound:
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Use an anti-static weighing dish to prevent dispersal of the powder.[4] Tare the balance with the dish inside the fume hood.

  • Transfer: Carefully transfer the desired amount of the solid to the weighing dish using a clean spatula. Avoid creating dust clouds.

  • Dissolution: Add the solvent to the reaction vessel within the fume hood. Slowly add the weighed solid to the solvent with gentle stirring to avoid splashing.

  • Cleanup: Decontaminate the spatula and weighing dish with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.

Post-Handling and Disposal Plan

Proper decontamination and waste disposal are as crucial as the handling procedures themselves.

Decontamination
  • Work Surfaces: All surfaces within the fume hood should be wiped down with a suitable solvent (e.g., ethanol, methanol) followed by a soap and water solution after each use.

  • Equipment: Glassware and equipment should be thoroughly rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste to prevent unintended reactions.[9]

  • Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazard warnings.[9]

  • Containment: Solid waste (gloves, wipes, etc.) should be placed in a designated, sealed hazardous waste bag. Liquid waste should be collected in a compatible, sealed container.[9]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[8] High-temperature incineration in a facility with appropriate emission controls is a common and effective disposal method for organic waste.[7][10][11]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Skin or Eye Contact
  • Immediate Flushing: Flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station, holding the eyelids open.[12]

  • Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.

  • Seek Medical Attention: After flushing, seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound hydrochloride to the medical personnel.

Inhalation
  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.

  • Seek Medical Attention: If breathing is difficult or symptoms persist, seek immediate medical attention.

Spill Response
  • Minor Spill (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's emergency response team or environmental health and safety department.

Visualizing the Workflow

To further clarify the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Action start Identify Handling Task task_type Solid or Solution? start->task_type spill_risk Assess Spill/Splash Potential task_type->spill_risk respirator Respirator Required? task_type->respirator Solid hand_protection Select Hand Protection (Double-glove: Nitrile + Viton/Butyl) task_type->hand_protection body_protection Select Body Protection (Lab Coat vs. Apron/Coveralls) spill_risk->body_protection eye_protection Select Eye/Face Protection (Goggles + Face Shield) spill_risk->eye_protection respirator->hand_protection proceed Proceed with Task body_protection->proceed hand_protection->proceed eye_protection->proceed

Caption: PPE Selection Workflow for Handling this compound.

Handling_and_Disposal_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling prep Engineering Controls Check (Fume Hood) don_ppe Don Appropriate PPE prep->don_ppe weigh Weigh and Transfer Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Surfaces & Equipment reaction->decontaminate segregate_waste Segregate and Label Waste decontaminate->segregate_waste dispose Dispose via Licensed Service segregate_waste->dispose

Caption: Overall Workflow for Handling and Disposal.

By integrating a thorough understanding of the hazards with robust engineering controls, appropriate PPE, and meticulous operational and disposal protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • Environmental Health and Safety, The Ohio State University. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved from [Link]

  • BASF. (2026, January 29). Safety data sheet. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. Retrieved from [Link]

  • Occupli. (2021, November 3). The controls required for handling powder irritants. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.